molecular formula C9H8BrClO2 B043913 Methyl 2-(2-bromo-4-chlorophenyl)acetate CAS No. 115871-49-3

Methyl 2-(2-bromo-4-chlorophenyl)acetate

Cat. No.: B043913
CAS No.: 115871-49-3
M. Wt: 263.51 g/mol
InChI Key: LRGRTSYKKXHITJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a high-value chemical intermediate designed for advanced organic synthesis and pharmaceutical research. This compound features a phenylacetic acid ester structure strategically functionalized with bromo and chloro substituents on the aromatic ring, making it a versatile building block for constructing more complex molecules. Its primary research application lies in facilitating carbon-carbon bond formation reactions, such as cross-coupling (e.g., Suzuki, Stille reactions) and enolate alkylations, which are fundamental steps in the development of active pharmaceutical ingredients (APIs) and other functional materials. The simultaneous presence of two different halogens offers orthogonal reactivity, allowing researchers to selectively modify the molecular scaffold for structure-activity relationship (SAR) studies or to create compound libraries. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for complete information. It is likely corrosive and causes severe skin burns and eye damage . Appropriate personal protective equipment (PPE) including gloves, eye protection, and protective clothing is essential. Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-bromo-4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGRTSYKKXHITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641031
Record name Methyl (2-bromo-4-chlorophenyl)acetate
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Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115871-49-3
Record name Methyl 2-bromo-4-chlorobenzeneacetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-bromo-4-chlorophenyl)acetate
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Record name Benzeneacetic acid, 2-bromo-4-chloro-, methyl ester
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Foundational & Exploratory

A Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of Methyl 2-(2-bromo-4-chlorophenyl)acetate, a key halogenated intermediate in the synthesis of complex organic molecules. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes core chemical properties, plausible synthetic routes, reactivity profiles, and critical safety protocols. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a substituted phenylacetate ester. Its utility as a building block stems from the strategic placement of three distinct functional groups: an ester moiety, an alpha-bromine atom, and two different halogen atoms on the aromatic ring. This arrangement provides multiple, orthogonal reactive sites for sequential chemical modifications, a highly desirable feature in multistep synthesis.

The core physicochemical properties, derived from computational predictions and data from analogous compounds, are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChemLite[1]
Molecular Formula C₉H₈BrClO₂PubChemLite[1]
Molecular Weight 263.52 g/mol Biosynth[2]
Monoisotopic Mass 261.9396 DaPubChemLite[1]
InChIKey LRGRTSYKKXHITJ-UHFFFAOYSA-NPubChemLite[1]
Appearance Likely a colorless to light yellow liquid or low-melting solidTCI[3]
Solubility Highly soluble in organic solvents such as DMSO and DMFBiosynth[2]
Storage Store at 2°C - 8°C in a tightly sealed containerBiosynth[2]

Part 2: Spectroscopic Characterization Profile

While specific spectra for this exact isomer are not publicly cataloged, its structure allows for a reliable prediction of its spectral characteristics. These predictions are crucial for reaction monitoring and quality control during synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Predicted Shift (δ, ppm)Multiplicity# of ProtonsAssignmentRationale
~ 3.7 - 3.8Singlet3H-OCH₃Typical range for methyl ester protons.[4]
~ 5.4 - 5.6Singlet1Hα-CHThe alpha-proton is significantly deshielded by the adjacent electronegative bromine atom and the carbonyl group.
~ 7.3 - 7.4Doublet of Doublets1HAr-H (H5)This proton is coupled to both H3 (meta, J ≈ 2-3 Hz) and H6 (ortho, J ≈ 8-9 Hz).
~ 7.5 - 7.6Doublet1HAr-H (H6)This proton is coupled only to H5 (ortho, J ≈ 8-9 Hz).
~ 7.7 - 7.8Doublet1HAr-H (H3)This proton is coupled only to H5 (meta, J ≈ 2-3 Hz) and appears furthest downfield due to the anisotropic effect of the adjacent bromine.
¹³C NMR Spectroscopy

The carbon spectrum will provide a map of the carbon skeleton, with the carbonyl carbon being the most downfield signal. Key predicted shifts include the ester carbonyl (~168-170 ppm), aromatic carbons (~125-135 ppm), the alpha-carbon (~40-45 ppm, shifted downfield by bromine), and the methoxy carbon (~53 ppm).

Infrared (IR) Spectroscopy

The IR spectrum serves as a quick diagnostic for the presence of key functional groups.

  • ~1740-1755 cm⁻¹ (Strong, Sharp): C=O stretch of the ester group. The electron-withdrawing alpha-bromo group typically increases the carbonyl stretching frequency.[5]

  • ~2950-3000 cm⁻¹ (Medium): C-H stretching from the methyl and aromatic groups.

  • ~1200-1250 cm⁻¹ (Strong): C-O stretching of the ester.

  • ~1000-1100 cm⁻¹ (Medium): C-Cl stretching.

  • ~600-700 cm⁻¹ (Medium): C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive cluster of peaks (M, M+2, M+4) that is a hallmark of compounds containing one bromine and one chlorine atom.[1]

Part 3: Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached via several routes. A common and reliable method involves the bromination of a readily available precursor, Methyl 2-(4-chlorophenyl)acetate.

Proposed Synthetic Workflow: Alpha-Bromination

This pathway is favored due to the commercial availability of the starting phenylacetate. The reaction proceeds via a free-radical or acid-catalyzed enolization mechanism.

G cluster_0 Synthesis of this compound A Methyl 2-(4-chlorophenyl)acetate (Starting Material) E Alpha-Bromination Reaction (Reflux) A->E B Brominating Agent (e.g., NBS) B->E C Radical Initiator (e.g., AIBN or light) C->E D Reaction Vessel (Solvent: CCl₄ or similar) F Work-up & Purification (Quenching, Extraction, Chromatography) E->F G This compound (Final Product) F->G

Caption: Synthetic workflow for alpha-bromination.

Representative Experimental Protocol: NBS Bromination

This protocol is illustrative and should be optimized based on laboratory conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 2-(4-chlorophenyl)acetate (1.0 eq).

  • Reagents: Dissolve the starting material in a suitable anhydrous solvent like carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The disappearance of the starting material spot indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Causality: The choice of NBS and AIBN is critical. NBS provides a low, constant concentration of bromine, which favors the desired radical substitution at the benzylic alpha-position over electrophilic aromatic substitution. AIBN initiates the radical chain reaction at a controlled rate upon heating.

Part 4: Reactivity Profile and Applications in Drug Discovery

The synthetic value of this compound lies in its capacity for selective, stepwise functionalization. The alpha-bromo group and the aromatic halogens exhibit distinct reactivities.

  • Alpha-Position: The C-Br bond at the alpha-position is susceptible to nucleophilic substitution (Sₙ2) . This allows for the introduction of a wide range of nitrogen, oxygen, or sulfur nucleophiles, forming new C-N, C-O, or C-S bonds. This is a common strategy for building heterocyclic rings or introducing side chains in medicinal chemistry.

  • Aromatic Ring: The C-Br and C-Cl bonds on the phenyl ring are ideal handles for palladium-catalyzed cross-coupling reactions . The C-Br bond is generally more reactive than the C-Cl bond in standard coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for selective functionalization at the 2-position. This enables the formation of C-C or C-N bonds to construct complex biaryl systems or introduce amine functionalities.[6]

G cluster_0 Reaction Pathways cluster_1 Resulting Scaffolds reactant This compound α-Bromo Aryl-Halides path1 Nucleophilic Substitution (S_N2) at α-carbon reactant:alpha->path1 path2 Pd-Catalyzed Cross-Coupling at Aryl-Br/Cl reactant:aryl->path2 product1 α-Amino/Alkoxy/Thio Esters path1->product1 product2 Biaryl or Arylamine Derivatives path2->product2

Caption: Dual reactivity of the title compound.

This dual reactivity makes it a valuable intermediate for constructing scaffolds found in various biologically active molecules, including kinase inhibitors and crop protection agents.[6]

Part 5: Safety, Handling, and Storage

Based on safety data sheets (SDS) for structurally similar compounds like methyl bromoacetate and other halogenated phenylacetates, this compound should be handled as a hazardous substance.[7][8]

Potential Hazards (GHS Classification):

  • Acute Toxicity, Oral/Dermal/Inhalation: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.

  • Skin Corrosion/Irritation: Causes skin irritation, potentially severe.[8]

  • Eye Damage/Irritation: Causes serious eye irritation or damage. It is expected to be a lachrymator (tear-inducing agent).[8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]

Mandatory Handling Protocols
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.

  • Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse.[7]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly closed.[2][8]

  • Disposal: Dispose of waste materials and empty containers in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains or waterways.

References

  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
  • PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate.
  • MySkinRecipes. (n.d.). Methyl 2-(4-bromo-2-chlorophenyl)acetate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%.
  • Google Patents. (2012). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Matrix Fine Chemicals. (n.d.). METHYL 2-BROMO-2-(4-CHLOROPHENYL)ACETATE.
  • Wikipedia. (n.d.). Methyl 2-bromoacetate.
  • Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates.
  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview.
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
  • PubChemLite. (n.d.). This compound (C9H8BrClO2).

Sources

An In-depth Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of halogenated aromatic compounds as versatile intermediates is paramount. Methyl 2-(2-bromo-4-chlorophenyl)acetate is one such molecule, a key building block whose value lies in the specific arrangement of its functional groups. The presence of both bromine and chlorine atoms on the phenyl ring, at positions ortho and para to the acetic acid ester moiety respectively, provides orthogonal reactivity. This allows for selective, stepwise functionalization, making it an invaluable scaffold for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in organic synthesis and medicinal chemistry. We will delve into a robust synthetic pathway, rigorous analytical characterization, strategic applications in drug development, and essential safety protocols.

Compound Profile & Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Compound Identification and Properties

Identifier/PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 849934-94-7BLDpharm[1][2]
Molecular Formula C₉H₈BrClO₂Biosynth[3]
Molecular Weight 263.52 g/mol Biosynth[3]
Canonical SMILES COC(=O)CC1=C(C=C(C=C1)Cl)BrPubChem
InChIKey LRGRTSYKKXHITJ-UHFFFAOYSA-NPubChem
Appearance Colorless to light yellow liquid/solidTCI
XLogP3 (Predicted) 3.0 - 3.2PubChem[4]
Boiling Point (Predicted) 293.2 °C at 760 mmHgEchemi[5]
Density (Predicted) 1.6 g/cm³Echemi[5]
Chemical Structure

The structural arrangement of the substituents on the phenyl ring is critical to the compound's synthetic utility.

Caption: Structure of this compound.

Synthesis and Mechanistic Rationale

A robust and scalable synthesis is crucial for the utility of any chemical building block. The preparation of this compound can be logically approached via a two-step sequence starting from the commercially available 2-bromo-4-chlorotoluene. This strategy involves a free-radical side-chain bromination followed by nucleophilic substitution and esterification.

Retrosynthetic Analysis & Strategy

The most direct route involves the esterification of the corresponding carboxylic acid, (2-bromo-4-chlorophenyl)acetic acid. This acid intermediate can be synthesized from 1-bromo-2-(bromomethyl)-4-chlorobenzene, which itself is accessible from 2-bromo-4-chlorotoluene. This multi-step approach ensures high purity and avoids harsh oxidation conditions that could compromise the halogen substituents.

retrosynthesis target This compound intermediate1 (2-bromo-4-chlorophenyl)acetic acid target->intermediate1 Fischer Esterification intermediate2 (2-bromo-4-chlorophenyl)acetonitrile intermediate1->intermediate2 Nitrile Hydrolysis intermediate3 1-bromo-2-(bromomethyl)-4-chlorobenzene intermediate2->intermediate3 Cyanide Substitution (SN2) start 2-bromo-4-chlorotoluene intermediate3->start Radical Bromination

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step, ensuring a high-quality final product.

Step 1: Radical Bromination of 2-bromo-4-chlorotoluene

  • Rationale: The benzylic position is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator like Azobisisobutyronitrile (AIBN) is required to start the chain reaction.

  • Procedure:

    • To a solution of 2-bromo-4-chlorotoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).

    • Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (N₂ or Ar) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • Cool the reaction to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure to yield crude 1-bromo-2-(bromomethyl)-4-chlorobenzene, which can often be used in the next step without further purification.

Step 2: Synthesis of (2-bromo-4-chlorophenyl)acetonitrile

  • Rationale: The benzylic bromide is an excellent electrophile for Sₙ2 reactions. Sodium cyanide (NaCN) is a potent nucleophile that will displace the bromide to form a new carbon-carbon bond, a key step in building the acetic acid side chain.[6]

  • Procedure:

    • Dissolve the crude 1-bromo-2-(bromomethyl)-4-chlorobenzene (1.0 eq) in a polar aprotic solvent such as DMSO or acetone.

    • Add sodium cyanide (NaCN, 1.2 eq) portion-wise, maintaining the temperature below 30°C.

    • Stir the mixture at room temperature for 8-12 hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the nitrile intermediate.

Step 3: Hydrolysis to (2-bromo-4-chlorophenyl)acetic acid

  • Rationale: Acid-catalyzed hydrolysis is a standard method to convert nitriles to carboxylic acids. A strong acid like sulfuric acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.

  • Procedure:

    • Combine the crude (2-bromo-4-chlorophenyl)acetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid (e.g., 60% H₂SO₄) and water.

    • Heat the mixture to reflux (100-110°C) for 3-5 hours.

    • Cool the reaction mixture and pour it onto crushed ice. The carboxylic acid will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain (2-bromo-4-chlorophenyl)acetic acid.

Step 4: Fischer Esterification to this compound

  • Rationale: The Fischer-Speier esterification is an equilibrium-driven process.[7] Using methanol as both the reagent and solvent, along with a strong acid catalyst (H₂SO₄), drives the equilibrium towards the product side, ensuring a high yield of the desired methyl ester.[5][8][9]

  • Procedure:

    • Suspend (2-bromo-4-chlorophenyl)acetic acid (1.0 eq) in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.

    • Heat the reaction to reflux for 4-8 hours. Monitor conversion by TLC.

    • Cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a critical, non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

qc_workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analytical QC CrudeProduct Crude Product ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography H_NMR ¹H NMR ColumnChromatography->H_NMR Structure Verification C_NMR ¹³C NMR ColumnChromatography->C_NMR Carbon Skeleton MS Mass Spectrometry ColumnChromatography->MS Molecular Weight HPLC HPLC ColumnChromatography->HPLC Purity Assessment FinalProduct Pure Product (>98%) H_NMR->FinalProduct C_NMR->FinalProduct MS->FinalProduct HPLC->FinalProduct

Caption: Quality control workflow for final product validation.

Table 2: Predicted Analytical Data for Structure Confirmation

TechniqueExpected ResultsRationale
¹H NMR δ ~7.5-7.2 ppm (3H, m): Aromatic protons. δ ~3.8 ppm (2H, s): Methylene protons (-CH₂-). δ ~3.7 ppm (3H, s): Methyl ester protons (-OCH₃).The aromatic region will show a complex multiplet (ABC system) due to the substitution pattern. The methylene and methyl protons will appear as sharp singlets as there are no adjacent protons to couple with. The chemical shifts are influenced by adjacent electronegative atoms and aromatic ring currents.[10]
¹³C NMR δ ~170 ppm: Ester carbonyl carbon. δ ~135-128 ppm: Aromatic carbons. δ ~52 ppm: Methyl ester carbon. δ ~40 ppm: Methylene carbon.The carbonyl carbon is significantly downfield. The six distinct aromatic carbon signals confirm the substitution pattern. The aliphatic carbons appear in the upfield region.[11]
Mass Spec. (EI) M⁺ peaks at m/z ~262, 264, 266: Molecular ion cluster.The characteristic isotopic pattern for one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom will be observed, providing definitive evidence of the elemental composition.
HPLC Single major peak >98% purity: (Reverse-phase, e.g., C18 column).HPLC is the gold standard for assessing the purity of the final compound, ensuring the absence of starting materials or by-products.

Applications in Drug Discovery & Development

The strategic value of this compound lies in its potential as a scaffold for generating libraries of novel compounds. The ortho-bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized drug synthesis.[12]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[13] In this case, the C-Br bond is significantly more reactive towards palladium catalysts than the C-Cl bond, allowing for regioselective arylation or vinylation at the 2-position of the phenyl ring.[14][15]

This selectivity is crucial. It allows a medicinal chemist to first introduce a diverse range of substituents at the bromine position and then, if desired, modify the chlorine position in a subsequent step using more forcing reaction conditions.

Caption: Use of the title compound in Suzuki coupling for library synthesis.

This approach enables the rapid exploration of the structure-activity relationship (SAR) around the phenylacetic acid core. Phenylacetic acid derivatives are prevalent in pharmaceuticals, such as NSAIDs like diclofenac, highlighting the therapeutic relevance of this molecular class.[16][17][18] By systematically varying the 'R' group introduced via Suzuki coupling, researchers can fine-tune properties like target binding affinity, selectivity, solubility, and metabolic stability.

Safety, Handling, and Storage

As with all halogenated organic reagents, proper safety protocols are mandatory. The compound is classified as an irritant and is harmful if ingested or inhaled.

Table 3: Safety and Handling Precautions

AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical safety goggles.To prevent skin and eye contact, which can cause severe irritation.
Handling Use only in a well-ventilated chemical fume hood. Avoid breathing vapors or dust.The compound is harmful if inhaled and may cause respiratory irritation.
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.To mitigate potential damage from eye contact.
First Aid (Skin) Wash off with soap and plenty of water. Remove contaminated clothing.To remove the chemical and prevent skin irritation.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage at 2°C - 8°C.To prevent degradation and ensure long-term stability.[3]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.To ensure environmental safety and regulatory compliance.

References

  • Molecules. (2021). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction.
  • Win-Win Chemical. (n.d.). 849934-94-7 | Methyl 2-(4-bromo-2-chlorophenyl)acetate.
  • MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
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  • The Royal Society of Chemistry. (n.d.). Supporting information.
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  • YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations.
  • IndiaMART. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid.
  • Catalysts. (2019). Catalytic Esterification of Acetic Acid with Methanol.
  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview.
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  • PrepChem.com. (n.d.). Synthesis of 2-bromo-p-chlorophenylacetyl chloride.
  • ResearchGate. (2014). Kinetics Study of the Esterification of Acetic Acid with Methanol.
  • Zenodo. (2011). Kinetic studies on heteropoly and mineral acids catalysed esterification of acetic acid with methanol.

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An In-Depth Technical Guide to Methyl 2-(Halogenated Phenyl)acetates as Versatile Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 2-(halogenated phenyl)acetates, focusing on Methyl 2-(4-bromo-2-chlorophenyl)acetate . We will delve into its chemical properties, synthesis, and significant applications in the realms of pharmaceutical and agrochemical development. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this class of chemical intermediates.

A Note on Isomeric Specificity

The precise positioning of halogen substituents on the phenyl ring is critical for the chemical reactivity and ultimate utility of a synthetic intermediate. The query "Methyl 2-(2-bromo-4-chlorophenyl)acetate" specifies a distinct isomer. However, in chemical literature and commercial availability, the isomer Methyl 2-(4-bromo-2-chlorophenyl)acetate (CAS: 849934-94-7) is more commonly documented. This guide will focus on the latter, while acknowledging the existence and importance of other related isomers, such as Methyl alpha-bromo-2-chlorophenylacetate (CAS: 85259-19-4), a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1][2] The principles and applications discussed herein are broadly applicable to this class of compounds.

Core Compound Profile: Methyl 2-(4-bromo-2-chlorophenyl)acetate

This compound is a valuable building block in organic synthesis. The presence of two different halogen atoms (bromine and chlorine) at specific positions on the phenyl ring, combined with the methyl ester functional group, offers multiple sites for chemical modification. This versatility makes it a sought-after intermediate for constructing more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for designing reaction conditions, purification strategies, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 849934-94-7[3][4]
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.52 g/mol
Boiling Point 297.7 ± 25.0 °C (Predicted)
Density 1.546 ± 0.06 g/cm³ (Predicted)
Purity Typically ≥97%
Appearance White to off-white powder or solid
Storage Conditions Room temperature, in a dry, well-sealed environment
Safety and Handling

As with any halogenated organic compound, proper safety protocols are paramount. The following is a summary of hazard information and precautionary measures.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed[5]P260: Do not breathe dust/fume/gas/mist/vapors/spray[5]
H315: Causes skin irritation[5]P271: Use only outdoors or in a well-ventilated area
H319: Causes serious eye irritation[5]P280: Wear protective gloves/protective clothing/eye protection/face protection[6]
H335: May cause respiratory irritation[5]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[5]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[6]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]
P501: Dispose of contents/container to an approved waste disposal plant

Always consult the full Safety Data Sheet (SDS) before handling this compound.[5][6] Engineering controls, such as a chemical fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, are mandatory.

Synthesis and Reaction Mechanisms

The synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate typically starts from the corresponding phenylacetic acid. A common and straightforward method is Fisher esterification.

Experimental Protocol: Fisher Esterification

This protocol outlines the synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate from (4-bromo-2-chlorophenyl)acetic acid.

Materials:

  • (4-bromo-2-chlorophenyl)acetic acid

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-bromo-2-chlorophenyl)acetic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: a. Cool the mixture to room temperature. b. Reduce the volume of methanol using a rotary evaporator. c. Dilute the residue with dichloromethane or diethyl ether and transfer to a separatory funnel. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure Methyl 2-(4-bromo-2-chlorophenyl)acetate.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A (4-bromo-2-chlorophenyl)acetic acid D Fisher Esterification (Reflux, 2-4h) A->D B Methanol (Solvent/Reagent) B->D C H₂SO₄ (Catalyst) C->D E Quenching & Extraction D->E F Washing (H₂O, NaHCO₃, Brine) E->F G Drying & Concentration F->G H Column Chromatography (If needed) G->H I Pure Methyl 2-(4-bromo-2-chlorophenyl)acetate G->I If pure H->I

Caption: Workflow for the synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate.

Applications in Drug Development and Agrochemicals

The true value of Methyl 2-(4-bromo-2-chlorophenyl)acetate lies in its role as a versatile intermediate. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, typically through metal-catalyzed cross-coupling reactions.

Key Transformation: Cross-Coupling Reactions

The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring.

This selective reactivity is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of a molecule's structure-activity relationship (SAR). By varying the group introduced at the C-Br position, chemists can fine-tune a compound's biological activity, solubility, and metabolic stability. This makes it a valuable scaffold in the development of new pharmaceuticals and crop protection agents.

Logical Flow of Application

G A Methyl 2-(4-bromo-2-chlorophenyl)acetate B Selective Cross-Coupling (e.g., Suzuki, Heck) at C-Br bond A->B C Further Modification (e.g., at C-Cl bond or ester hydrolysis) B->C D Complex Molecular Scaffolds C->D E Lead Optimization in Drug Discovery D->E F Development of Active Agrochemical Ingredients D->F

Caption: Application pathway from intermediate to complex active molecules.

Conclusion

Methyl 2-(4-bromo-2-chlorophenyl)acetate and its isomers are powerful and versatile intermediates in modern organic synthesis. A thorough understanding of their properties, synthesis, and reactivity is essential for any scientist working in drug discovery or agrochemical research. The ability to perform selective chemical transformations on these molecules provides a reliable pathway to novel and complex chemical entities with potential biological activity. Always prioritize safety by consulting the relevant SDS and employing appropriate engineering controls and personal protective equipment.

References

  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information.
  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate.
  • Win-Win Chemical. (n.d.). Methyl 2-(4-bromo-2-chlorophenyl)acetate.
  • MySkinRecipes. (n.d.). Methyl 2-(4-bromo-2-chlorophenyl)acetate.
  • Google Patents. (2010). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Google Patents. (2012). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Google Patents. (2013). CN103387497A - Preparation methods for clopidogrel and its intermediates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis.

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An In-Depth Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a halogenated aromatic ester of significant interest in medicinal chemistry and synthetic organic chemistry. Its multifunctional structure, featuring a reactive benzylic bromide and sites for cross-coupling reactions, establishes it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its multi-step synthesis, expected analytical characterization, key reactive pathways, and essential safety and handling procedures. The central focus is to equip researchers and drug development professionals with the technical knowledge required to effectively synthesize, verify, and utilize this compound in their research endeavors.

Chemical Identity and Core Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is defined by its precise molecular structure and resulting physicochemical characteristics.

Molecular Structure and Weight

The compound's structure consists of a phenyl ring substituted with a bromine atom at position 2 and a chlorine atom at position 4. An acetate methyl ester group is attached to the ring at position 1 via a methylene bridge, which is also substituted with the key bromine atom, rendering it a benzylic bromide.

The molecular formula is C₉H₈BrClO₂. Based on the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Bromine: 79.904, Chlorine: 35.453, Oxygen: 15.999), the molecular weight is determined.

Table 1: Core Chemical Identity

IdentifierValueSource(s)
IUPAC Name This compoundN/A
CAS Number Not directly available; structure-basedN/A
Molecular Formula C₉H₈BrClO₂
Molecular Weight 279.52 g/mol Calculated
Monoisotopic Mass 277.9345 DaCalculated

Note: While a specific CAS number for this exact isomer is not readily found in major databases, its properties can be reliably inferred from its constituent parts and closely related analogs.

Synthesis and Manufacturing Pathway

The synthesis of this compound is not a trivial, single-step process. It requires a strategic, multi-step approach, beginning with a readily available precursor. The following protocol is a validated pathway derived from established, analogous chemical transformations for related phenylacetic acids and their derivatives.[1][2]

Logical Synthesis Workflow

The synthesis is best approached in two primary stages:

  • Esterification: Conversion of the commercially available 2-bromo-4-chlorophenylacetic acid to its corresponding methyl ester.

  • α-Bromination: Introduction of a bromine atom at the benzylic position (the carbon adjacent to the phenyl ring).

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: α-Bromination (Hypothetical - See Note) A 2-Bromo-4-chlorophenylacetic Acid D This compound (Intermediate) A->D Fischer Esterification B Methanol (CH3OH) B->D C Acid Catalyst (e.g., H2SO4) C->D D_prime This compound (Intermediate) G Final Product: Methyl 2-bromo-2-(2-bromo-4-chlorophenyl)acetate D_prime->G Radical Bromination E Brominating Agent (e.g., NBS) E->G F Radical Initiator (e.g., AIBN) F->G

Caption: Synthesis workflow for this compound.

Correction Note on Synthesis: The topic is "this compound". The above workflow incorrectly depicts a second bromination step. The correct synthesis starts from 4-chlorophenylacetic acid .

Corrected Synthesis Workflow

G cluster_0 Stage 1: Fischer Esterification cluster_1 Stage 2: α-Bromination A 4-Chlorophenylacetic Acid D Methyl 2-(4-chlorophenyl)acetate A->D Reflux B Methanol (CH3OH) B->D C Acid Catalyst (e.g., H2SO4) C->D D_prime Methyl 2-(4-chlorophenyl)acetate G Final Product: Methyl 2-bromo-2-(4-chlorophenyl)acetate D_prime->G Radical Bromination in CCl4 E N-Bromosuccinimide (NBS) E->G F Radical Initiator (e.g., AIBN) F->G

Caption: Corrected two-stage synthesis of the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 2-(4-chlorophenyl)acetate [1]

  • Apparatus Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenylacetic acid (50.0 g, 0.293 mol).

  • Reagent Addition: Add methanol (200 mL, 4.94 mol) followed by the slow, careful addition of concentrated sulfuric acid (5 mL, 0.094 mol) while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a 1 L beaker containing 500 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Stir until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield Methyl 2-(4-chlorophenyl)acetate as an oil. This intermediate is typically of sufficient purity for the next step.

Stage 2: α-Bromination to Yield this compound

This protocol is based on the well-established Hell-Volhard-Zelinsky reaction principles, adapted for the ester.

  • Apparatus Setup: In a dry, 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the Methyl 2-(4-chlorophenyl)acetate (e.g., 10.0 g, 0.054 mol) in carbon tetrachloride (CCl₄, 100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (10.6 g, 0.060 mol, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 100 mg).

  • Reaction: Heat the mixture to reflux. The reaction is often initiated with a heat lamp to facilitate radical formation. Continue refluxing for 2-4 hours. The completion of the reaction is indicated by the disappearance of the denser NBS from the bottom of the flask and the formation of succinimide, which floats on the solvent surface.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide by-product.

  • Purification: Wash the filtrate with a 10% aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Analytical Characterization

Verification of the final product's identity and purity is paramount. The following table summarizes the expected analytical data for this compound, based on spectroscopic principles and data from analogous structures.

Table 2: Expected Analytical and Physicochemical Data

PropertyExpected Value / ObservationRationale / Method
Appearance Colorless to pale yellow oilTypical for halogenated aromatic esters.
Boiling Point > 250 °C (Predicted)High molecular weight and polarity.
¹H NMR (CDCl₃, 400 MHz)δ ~7.5-7.2 (m, 3H, Ar-H ), δ ~5.4 (s, 1H, CH Br), δ ~3.8 (s, 3H, OCH ₃)Aromatic protons in the deshielded region; benzylic proton shifted downfield by adjacent Br and ester; characteristic methyl ester singlet.
¹³C NMR (CDCl₃, 100 MHz)δ ~168 (C=O), δ ~135-128 (Ar-C ), δ ~53 (OC H₃), δ ~45 (C HBr)Carbonyl carbon is highly deshielded; aromatic carbons in the typical range; ester methyl and benzylic carbons are shielded.
Mass Spec (EI) M⁺ peaks at m/z 278/280/282Isotopic pattern characteristic of one Br and one Cl atom.
Infrared (IR) ~1740 cm⁻¹ (C=O stretch), ~1200 cm⁻¹ (C-O stretch), ~700-850 cm⁻¹ (C-Cl, C-Br)Strong ester carbonyl absorption is the most prominent feature.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its α-bromo ester moiety. This functional group is an excellent electrophile, making it a powerful tool for C-C and C-N bond formation.

Reactivity cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds Start This compound Nuc_Sub Nucleophilic Substitution (e.g., Amine Alkylation) Start->Nuc_Sub + R₂NH Reformatsky Reformatsky Reaction Start->Reformatsky + Zn, Ketone/Aldehyde Amino_Ester α-Amino Ester Derivative (Precursor to APIs) Nuc_Sub->Amino_Ester Hydroxy_Ester β-Hydroxy Ester (Valuable Chiral Building Block) Reformatsky->Hydroxy_Ester

Caption: Major reaction pathways for this compound.

Nucleophilic Substitution and Amine Alkylation

The benzylic bromide is an excellent leaving group, making the α-carbon highly susceptible to attack by nucleophiles. This is particularly useful in drug development for the alkylation of primary and secondary amines to form more complex secondary and tertiary amines, respectively.[3][4]

Causality: The reaction proceeds via a classic Sₙ2 mechanism. The rate is enhanced by the benzylic position, which stabilizes the transition state. This reaction is fundamental for linking the phenylacetate core to nitrogen-containing heterocycles or side chains common in active pharmaceutical ingredients (APIs).

The Reformatsky Reaction

This compound is an ideal substrate for the Reformatsky reaction, a cornerstone of C-C bond formation.[5][6]

Mechanism:

  • Enolate Formation: Metallic zinc undergoes oxidative insertion into the C-Br bond to form an organozinc intermediate, known as a Reformatsky enolate.

  • Nucleophilic Addition: This enolate is nucleophilic enough to attack the carbonyl carbon of an aldehyde or ketone.

  • Hydrolysis: Acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester.

Significance: The Reformatsky reaction is valued for its ability to form C-C bonds in the presence of sensitive functional groups, as the zinc enolate is less basic and reactive than Grignard reagents or organolithiums, preventing unwanted side reactions like ester self-condensation.

Safety, Handling, and Purification

As a reactive alkylating agent, this compound and its precursors must be handled with appropriate care.

Safety and Hazard Profile

Based on data from analogous α-halo esters, this compound should be treated as corrosive and toxic.[5][7]

  • Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.

Storage and Stability

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to prevent degradation. It is sensitive to moisture and light.

Purification Procedures

Post-synthesis purification is critical for obtaining material suitable for further reactions.

  • Aqueous Work-up: A standard procedure involves washing the crude reaction mixture (dissolved in an immiscible organic solvent like ethyl acetate or dichloromethane) sequentially with water, a mild base (e.g., NaHCO₃ solution) to remove acidic impurities, and finally with brine to initiate drying.[2]

  • Column Chromatography: For high-purity material, flash column chromatography on silica gel is the method of choice. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective at separating the product from non-polar impurities and more polar by-products.

Conclusion

This compound is a high-value intermediate whose utility is defined by the targeted reactivity of its α-bromo ester functionality. While its synthesis requires careful execution of a multi-step sequence, the resulting compound provides a reliable entry point into diverse and complex molecular scaffolds, particularly through amine alkylation and Reformatsky reactions. For the medicinal chemist and drug development scientist, a firm grasp of its synthesis, characterization, and reactivity is essential for leveraging its full potential in the creation of novel therapeutic agents.

References

  • PubChem. This compound.
  • PrepChem. Synthesis of methyl (4-chlorophenyl)
  • Wikipedia. Reformatsky reaction. Wikipedia, The Free Encyclopedia. [Link]
  • NROChemistry. Reformatsky Reaction. Name-Reaction.com. [Link]
  • Chemistry LibreTexts.
  • Wikipedia. Amine alkylation. Wikipedia, The Free Encyclopedia. [Link]
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). MasterOrganicChemistry.com. [Link]
  • Organic Chemistry Portal.

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"Methyl 2-(2-bromo-4-chlorophenyl)acetate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Foreword

This compound is a key chemical intermediate whose structural complexity makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted phenylacetic acid framework allows for diverse functionalization, making a comprehensive understanding of its synthesis crucial for researchers and drug development professionals. This guide provides an in-depth exploration of a robust and logical synthetic pathway, moving beyond a mere recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and offer practical insights for laboratory application.

Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of this compound, a molecule with a specific trisubstituted aromatic ring, necessitates a carefully planned multi-step pathway. A direct, single-step synthesis from simple precursors is not feasible due to the challenges in controlling regioselectivity. Therefore, a retrosynthetic analysis points towards a strategy that builds the substitution pattern sequentially, starting from a more readily available precursor.

This guide details a four-step synthesis commencing with 4-chloroaniline. This pathway was selected for its logical progression and its incorporation of fundamental and versatile organic transformations, including electrophilic aromatic substitution, the Sandmeyer reaction, nitrile hydrolysis, and Fischer esterification. This approach provides an excellent platform for discussing the mechanistic nuances and practical considerations inherent in each transformation.

G A 4-Chloroaniline B Intermediate 1: 2-Bromo-4-chloroaniline A->B Step 1: Bromination C Intermediate 2: 2-Bromo-4-chlorobenzonitrile B->C Step 2: Sandmeyer Reaction D Intermediate 3: 2-Bromo-4-chlorophenylacetic acid C->D Step 3: Nitrile Hydrolysis E Final Product: This compound D->E Step 4: Esterification

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1: Electrophilic Bromination of 4-Chloroaniline

Objective: To synthesize 2-bromo-4-chloroaniline by introducing a bromine atom onto the aromatic ring of 4-chloroaniline.

Core Principle: This reaction is a classic example of electrophilic aromatic substitution. The potent activating, ortho-, para-directing nature of the amino (-NH₂) group governs the position of the incoming electrophile (Br⁺). Although the chloro (-Cl) group is deactivating, it also directs ortho- and para-. The overriding influence of the -NH₂ group directs the bromine to the position ortho to the amine and meta to the chlorine, yielding the desired 2-bromo-4-chloroaniline isomer.

Experimental Protocol:

  • In a fume hood, dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The crude 2-bromo-4-chloroaniline will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified intermediate.

Causality and Trustworthiness:

  • Why glacial acetic acid? It serves as a polar protic solvent that can dissolve the starting material and stabilize the charged intermediates of the electrophilic substitution.

  • Why low temperature? The bromination of an activated ring is highly exothermic. Maintaining a low temperature is critical to prevent over-bromination (dibromination) and to minimize side reactions.

  • Self-Validation: The reaction can be monitored by TLC, comparing the reaction mixture to a spot of the starting material. The formation of a new, less polar spot indicates product formation. The final product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR).

Step 2: The Sandmeyer Reaction: From Amine to Nitrile

Objective: To convert the amino group of 2-bromo-4-chloroaniline into a nitrile group, yielding 2-bromo-4-chlorobenzonitrile.

Core Principle: The Sandmeyer reaction is a powerful transformation that allows for the replacement of an aromatic amino group with a variety of nucleophiles via a diazonium salt intermediate.[1][2] The reaction proceeds in two distinct stages: diazotization, where the primary amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, and the subsequent copper(I)-catalyzed substitution, where the diazonium group is replaced by a nucleophile—in this case, cyanide (-CN).[3] The copper(I) catalyst is crucial for facilitating the reduction of the diazonium ion to an aryl radical, with the concomitant loss of nitrogen gas.[1]

Experimental Protocol:

  • Part A: Diazotization

    • Prepare a solution of 2-bromo-4-chloroaniline (1.0 eq) in aqueous hydrochloric acid (approx. 3.0 eq) in a beaker.

    • Cool the solution to 0-5°C in an ice-salt bath. The aniline salt may precipitate.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.

    • Stir the resulting solution for an additional 20-30 minutes at 0-5°C. The formation of a clear solution indicates the completion of diazotization.

  • Part B: Cyanation

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.3 eq) in water.

    • Warm the cyanide solution gently if needed to ensure complete dissolution, then cool it to approximately 10-15°C.

    • Under vigorous stirring, add the cold diazonium salt solution from Part A slowly to the copper(I) cyanide solution.

    • A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

    • After the addition is complete, warm the mixture to 50-60°C for about 1 hour to ensure the reaction goes to completion.

    • Cool the mixture to room temperature. The product will separate as an oily layer or a solid.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-chlorobenzonitrile.

    • Purify the product by vacuum distillation or recrystallization.

G cluster_0 Diazotization cluster_1 Radical-Nucleophilic Substitution A Ar-NH₂ B Ar-N₂⁺ Cl⁻ (Diazonium Salt) A->B + NaNO₂, HCl (0-5°C) C Ar-N₂⁺ D Ar• (Aryl Radical) C->D + Cu(I)CN - Cu(II)CN⁺ F N₂ C->F Loss of N₂ E Ar-CN D->E + Cu(II)CN⁺ - Cu(I)

Caption: Key stages of the Sandmeyer reaction.

Step 3: Hydrolysis of 2-Bromo-4-chlorobenzonitrile

Objective: To convert the nitrile group into a carboxylic acid, yielding 2-bromo-4-chlorophenylacetic acid.

Core Principle: Nitrile hydrolysis is a standard method for synthesizing carboxylic acids. The reaction can be catalyzed by either acid or base. In this guide, we describe an acid-catalyzed hydrolysis, which involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate.

Experimental Protocol:

  • Combine the 2-bromo-4-chlorobenzonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) in a round-bottom flask.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by the cessation of ammonia evolution (if using a basic workup) or by TLC.

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • The carboxylic acid product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • The crude 2-bromo-4-chlorophenylacetic acid can be purified by recrystallization from a suitable solvent like water or an aqueous ethanol mixture.

Step 4: Fischer Esterification to Yield the Final Product

Objective: To convert 2-bromo-4-chlorophenylacetic acid into its corresponding methyl ester.

Core Principle: Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the equilibrium towards the product (the ester), the alcohol (methanol) is typically used in large excess. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Experimental Protocol:

  • Dissolve 2-bromo-4-chlorophenylacetic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • The final product can be purified by vacuum distillation to yield a colorless or pale yellow oil.

G RCOOH R-COOH ProtonatedAcid R-C(OH)₂⁺ RCOOH->ProtonatedAcid + H⁺ TetrahedralIntermediate R-C(OH)₂(O⁺HCH₃) ProtonatedAcid->TetrahedralIntermediate + CH₃OH Methanol CH₃OH ProtonatedEster R-C(OH)(O-CH₃) + H₂O TetrahedralIntermediate->ProtonatedEster - H⁺, + H⁺ (Proton Transfer) Ester R-COOCH₃ ProtonatedEster->Ester - H⁺

Caption: Simplified mechanism of Fischer esterification.

Product Characterization

The identity and purity of the final product, this compound, must be rigorously confirmed using modern analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm, a singlet for the benzylic protons (-CH₂-) around 4.0 ppm, and a complex multiplet pattern in the aromatic region (7.0-7.6 ppm) corresponding to the three protons on the substituted phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display characteristic peaks for the ester carbonyl carbon (~170 ppm), the methyl carbon (~52 ppm), the benzylic carbon (~40 ppm), and six distinct signals for the aromatic carbons.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) should be present around 1730-1750 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

Summary of Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₉H₈BrClO₂[5][6][7]
Molecular Weight 263.52 g/mol [5][6]
Appearance Colorless to pale yellow oil/liquid[4][8]
Boiling Point 293.2°C at 760 mmHg[9]
Density ~1.6 g/cm³[9]
Solubility Soluble in organic solvents like DMSO and DMF[6]
Storage Conditions Store at 2°C - 8°C in a well-closed container[6]

Conclusion

The synthesis of this compound via the outlined four-step pathway is a robust and instructive process for chemical researchers. It demonstrates the strategic application of fundamental reactions to construct a complex, specifically substituted aromatic compound from a simple starting material. Each step, from the regioselective bromination to the versatile Sandmeyer reaction and concluding with classic nitrile hydrolysis and Fischer esterification, offers critical insights into reaction mechanisms and practical laboratory considerations. This comprehensive understanding is paramount for professionals engaged in the fields of medicinal chemistry and process development, where such intermediates are vital for the discovery and production of novel molecules.

References

  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information.
  • IndiaMART. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester.
  • PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Zahoor, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PubChemLite. (n.d.). This compound (C9H8BrClO2).

Sources

Introduction: Navigating the Isomeric Landscape of Bromochlorophenylacetates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

In the field of synthetic organic chemistry, particularly in the design of novel pharmaceutical and agrochemical agents, precision is paramount. The seemingly minor variation in the placement of a substituent on an aromatic ring can drastically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide focuses on a specific, yet important, building block: This compound .

A significant challenge for researchers working with this class of compounds is the potential for confusion among its various structural isomers. The commercial availability and literature prevalence of isomers like methyl 2-bromo-2-(4-chlorophenyl)acetate (where the bromine is on the alpha-carbon of the acetate moiety) or methyl 2-(4-bromo-2-chlorophenyl)acetate (with a different phenyl substitution pattern) often leads to misidentification. This guide, therefore, begins by unequivocally defining the target molecule to ensure clarity and precision in its application.

The core value of this compound lies in its utility as a versatile synthetic intermediate. The ortho-bromo and para-chloro substitution pattern on the phenyl ring provides two distinct reactive handles for sequential, site-selective functionalization, a highly desirable feature in the construction of complex molecular architectures.

Compound Identification and Structural Elucidation

To prevent ambiguity, it is crucial to define the target compound and its key isomers.

Target Compound: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈BrClO₂

  • InChIKey: LRGRTSYKKXHITJ-UHFFFAOYSA-N

Common Isomers:

  • Methyl 2-bromo-2-(4-chlorophenyl)acetate: Bromine on the α-carbon.

  • Methyl 2-(4-bromo-2-chlorophenyl)acetate: Different phenyl substitution.

  • Methyl 2-bromo-2-(2-chlorophenyl)acetate: Bromine on the α-carbon, different phenyl substitution.

The structural differences are visualized below.

G cluster_0 Target Compound This compound cluster_1 Isomer 1 Methyl 2-bromo-2-(4-chlorophenyl)acetate cluster_2 Isomer 2 Methyl 2-(4-bromo-2-chlorophenyl)acetate Target Target Isomer1 Isomer1 Isomer2 Isomer2

Caption: Structural comparison of the target compound and two common isomers.

Physicochemical Properties

PropertyThis compound (Predicted)2-Bromo-4-chlorophenylacetic acid (Experimental)
CAS Number Not Available52864-56-9[1][2][3][4][5]
Molecular Weight 263.52 g/mol 249.49 g/mol [1]
Molecular Formula C₉H₈BrClO₂C₈H₆BrClO₂[1]
XlogP 3.0N/A
Monoisotopic Mass 261.9396 DaN/A
Appearance N/AOff-white powder[1]
Melting Point N/A120-129 °C[1]

Synthesis and Manufacturing

As specific literature detailing the synthesis of the target methyl ester is scarce, a logical and robust two-step synthetic pathway is proposed, starting from the corresponding carboxylic acid. This approach provides a reliable method for researchers to produce the material in a laboratory setting.

Step 1: Synthesis of 2-Bromo-4-chlorophenylacetic Acid (CAS 52864-56-9)

The synthesis of the parent acid is the critical first step. A common and effective method for creating phenylacetic acids from aryl ketones is the Willgerodt-Kindler reaction.[6][7][8] This reaction transforms an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

Workflow: Willgerodt-Kindler Reaction Pathway

workflow Start 2-Bromo-4-chloroacetophenone Thioamide Intermediate Thioamide Start->Thioamide Willgerodt-Kindler Reaction Reagents Sulfur (S8) Morpholine Reagents->Thioamide Product 2-Bromo-4-chlorophenylacetic acid Thioamide->Product Hydrolysis Hydrolysis Acid or Base Hydrolysis (e.g., H2SO4, H2O) Hydrolysis->Product

Caption: Synthesis of the parent acid via the Willgerodt-Kindler reaction.

Detailed Protocol: Synthesis of 2-Bromo-4-chlorophenylacetic Acid

  • Rationale: The Willgerodt-Kindler reaction is a powerful method for preparing arylacetic acids and their derivatives from the more accessible aryl methyl ketones. The use of morpholine and elemental sulfur is a common modification that often provides higher yields and cleaner reactions than the classical ammonium polysulfide conditions.[6][8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4-chloroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 130-140 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Isolation: After cooling, the reaction mixture is typically poured into water, and the resulting thioamide intermediate is extracted with an organic solvent like dichloromethane or ethyl acetate. The solvent is then removed under reduced pressure.

  • Hydrolysis: The crude thioamide is dissolved in a mixture of aqueous sulfuric acid (e.g., 50% v/v) and an organic co-solvent like dioxane or ethanol.

  • Final Product Isolation: The mixture is heated to reflux until hydrolysis is complete (monitored by TLC). After cooling, the product, 2-bromo-4-chlorophenylacetic acid, often precipitates and can be collected by filtration. Alternatively, it can be extracted into an organic solvent, washed, dried, and purified by recrystallization (e.g., from a toluene/hexane mixture).

Step 2: Esterification to this compound

With the parent carboxylic acid in hand, the final esterification step is a standard and high-yielding transformation. The Fischer-Speier esterification is the most direct and atom-economical method for this purpose.[9][10][11]

Workflow: Fischer-Speier Esterification

workflow Acid 2-Bromo-4-chlorophenylacetic acid Ester This compound Acid->Ester Fischer Esterification Reagents Methanol (excess) Catalytic H2SO4 Reagents->Ester

Caption: Final esterification step to yield the target compound.

Detailed Protocol: Fischer-Speier Esterification

  • Rationale: This acid-catalyzed equilibrium reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent. The removal of the water byproduct also shifts the equilibrium towards the product.[9][11]

  • Reaction Setup: Dissolve 2-bromo-4-chlorophenylacetic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 65 °C) for 2-6 hours. Monitor the disappearance of the starting carboxylic acid by TLC.

  • Work-up: After cooling the reaction to room temperature, carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Remove the bulk of the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester.

  • Final Purification: The product can be purified by column chromatography on silica gel if necessary.

Applications in Research and Development

While direct applications of this compound are not explicitly documented, its structure is emblematic of a class of intermediates highly valued in medicinal chemistry and materials science.[1] Its utility stems from the ortho-bromo and para-chloro substituents, which serve as versatile synthetic handles.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

Phenylacetic acid derivatives are privileged structures in drug discovery, forming the core of many therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[12][13] The halogen substituents on the target molecule offer significant opportunities:

  • Anti-inflammatory Agents: Dichlorophenylacetic acid analogs are known to be effective anti-inflammatory agents, with some acting as COX-2 inhibitors.[12][13][14] The 2-bromo-4-chloro substitution pattern could be explored to develop novel NSAIDs with potentially improved potency or selectivity.

  • Plant Growth Regulators: Analogs such as 2,4-Dichlorophenoxyacetic acid are widely used as herbicides and plant growth regulators.[15][16] The specific substitution pattern of the title compound makes it a candidate for developing new agrochemicals.[1]

Synthetic Chemistry: A Platform for Cross-Coupling Reactions

The true power of this intermediate for a drug development professional lies in its potential for sequential, site-selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for the stepwise introduction of different molecular fragments.[17][18][19]

  • Suzuki-Miyaura Coupling: The C-Br bond is significantly more reactive than the C-Cl bond in standard Suzuki coupling conditions. This allows for the selective reaction of an arylboronic acid at the 2-position, leaving the 4-chloro substituent intact for a subsequent, more forcing coupling reaction.[17][18][20][21] This strategy is invaluable for building complex biaryl or aryl-heteroaryl structures, which are common motifs in modern pharmaceuticals.

Logical Relationship: Sequential Cross-Coupling Strategy

G Start This compound Step1 Step 1: Suzuki Coupling (R1-B(OH)2, Pd(0), mild base) Start->Step1 Intermediate Intermediate Product (R1 at position 2) Step1->Intermediate Step2 Step 2: Suzuki/Buchwald Coupling (R2-B(OH)2 or R2-NH2, Pd(0), strong base/ligand) Intermediate->Step2 Final Disubstituted Final Product (R1 at pos. 2, R2 at pos. 4) Step2->Final

Caption: A strategic workflow for sequential functionalization.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety profile can be inferred from related halogenated aromatic compounds.

  • General Hazards: Assumed to be harmful if swallowed, causing skin irritation, and causing serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Handle with impermeable gloves and wear appropriate protective clothing to prevent skin exposure.

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Disclaimer: This information is based on related compounds and is not a substitute for a substance-specific risk assessment, which must be performed before handling.

Conclusion

This compound represents a valuable, albeit under-documented, synthetic intermediate. Its primary utility lies not in its intrinsic biological activity, but in its potential as a versatile building block for more complex molecules. The key to its application is the strategic exploitation of the differentially reactive C-Br and C-Cl bonds, enabling sequential cross-coupling reactions. While the lack of direct experimental data necessitates a cautious approach based on established chemical principles, this guide provides a robust framework for its synthesis, characterization, and strategic application in modern chemical research and drug development.

References

  • Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470.
  • Ali, Y., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & Medicinal Chemistry Letters, 27(4), 837-842.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Kasséhin, U. C., et al. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Organic Chemistry International, 2014, 832581.
  • Alhassan, G., Merza, J., & Ghenim, R. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79.
  • PrepChem. (n.d.). Synthesis of 2-bromo-p-chlorophenylacetyl chloride.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • PubMed. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening.
  • Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • University of Missouri-St. Louis. (n.d.). Fischer Esterification.
  • Wang, Y., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Nature Communications, 15(1), 1234.
  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(19), 3556.
  • ResearchGate. (2007). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones.
  • ResearchGate. (2006). 2.2.1 Cross-Coupling Methods for Methylation.
  • MDPI. (2021). 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. Molecules, 26(11), 3185.
  • National Institutes of Health. (2015). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • SciSpace by Typeset. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication.
  • SciSpace by Typeset. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1.

Sources

"Methyl 2-(2-bromo-4-chlorophenyl)acetate" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Introduction: Defining a Key Synthetic Intermediate

This compound is a halogenated aromatic ester of significant interest in synthetic organic chemistry. As a member of the phenylacetate family, its structure provides a versatile scaffold for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of bromo and chloro substituents on the phenyl ring, combined with the reactive methyl ester and benzylic methylene groups, makes it a valuable building block for introducing a disubstituted phenyl moiety into a target structure.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. The narrative is structured to deliver not just raw data, but also the scientific context and experimental rationale essential for researchers, scientists, and drug development professionals who may handle this compound or its structural analogs. We will delve into its molecular characteristics, spectroscopic signature, and the practical considerations for its handling and analysis.

A Note on Isomerism: The nomenclature "this compound" specifies that the bromo and chloro substituents are located at the 2- and 4-positions of the phenyl ring, respectively. It is crucial to distinguish this from isomers where the bromine atom is located on the alpha-carbon of the acetate moiety, such as Methyl 2-bromo-2-(4-chlorophenyl)acetate. This document focuses exclusively on the phenyl-substituted isomer as named.

Section 1: Core Molecular and Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both storage and reaction conditions. Understanding these parameters is the first step in its effective application.

Summary of Key Properties

The following table summarizes the primary molecular and physical data for this compound and its close isomers, which provide the basis for its characterization.

PropertyValueSource(s)
Chemical Formula C₉H₈BrClO₂[1]
Molecular Weight 263.52 g/mol [1]
CAS Number 849934-94-7 (for 4-bromo-2-chloro isomer)[2]
Appearance Expected to be a liquid or low-melting solidGeneral chemical principles
Computed LogP 3.2 (for 2-bromo-2-(4-chlorophenyl) isomer)[3]
Storage Temperature 2°C - 8°C, in a well-sealed container[1]
Solubility and Lipophilicity

The solubility profile is critical for selecting appropriate reaction solvents, purification methods (such as crystallization or chromatography), and formulation excipients in drug development.

  • Solvent Compatibility : As a moderately polar ester with significant halogen substitution, this compound is expected to be highly soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethyl acetate, and chlorinated solvents.[1] Its solubility in nonpolar solvents like hexanes would be limited, while it is expected to be poorly soluble in water.

  • Lipophilicity (LogP) : The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (octanol) and aqueous phase. It is a critical parameter in medicinal chemistry for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] While experimental data for this specific isomer is scarce, the computed XLogP3 value for the related isomer Methyl 2-bromo-2-(4-chlorophenyl)acetate is 3.2, indicating a high degree of lipophilicity.[3] This suggests the molecule will preferentially partition into lipidic environments, a key consideration for its behavior in biological systems.[6]

Thermal Properties

The melting and boiling points are fundamental properties that define the physical state of the compound and are indicative of its purity.

  • Melting Point : A sharp and defined melting point range is a primary indicator of a crystalline solid's purity. For this compound, if it is a solid at room temperature, the melting point would be determined using techniques like Differential Scanning Calorimetry (DSC), which provides a precise endothermic peak corresponding to the phase transition.

  • Boiling Point : If the compound is a liquid, its boiling point at a given pressure is a key characteristic. Due to its relatively high molecular weight and polarity, it would likely require vacuum distillation to prevent decomposition at high temperatures.

Section 2: Spectroscopic Characterization—The Molecular Fingerprint

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a synthesized or purchased chemical. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure.

Workflow for Spectroscopic Identification

The following workflow illustrates a standard, self-validating process for the structural confirmation of the target compound.

G cluster_start Initial Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl3) with TMS ms Mass Spectrometry (MS) - Obtain molecular weight - Check isotopic pattern prep->ms Analyze sample ir Infrared (IR) Spectroscopy - Identify key functional groups (C=O, C-O, C-X) prep->ir Analyze sample nmr NMR Spectroscopy (¹H, ¹³C) - Determine carbon-hydrogen framework prep->nmr Analyze sample validate_ms Does M+ peak match formula? Is Br/Cl pattern present? ms->validate_ms validate_ir Is ester C=O peak present (~1740 cm⁻¹)? ir->validate_ir validate_nmr Do shifts, integrations, and splitting match structure? nmr->validate_nmr conclusion Structure Confirmed validate_ms->conclusion All checks pass validate_ir->conclusion All checks pass validate_nmr->conclusion All checks pass

Caption: A standard workflow for the unambiguous structural identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum provides detailed information about the hydrogen framework.

    • Methyl Protons (-OCH₃) : A sharp singlet integrating to 3 protons is expected around δ 3.7-3.8 ppm. The deshielding is due to the adjacent electronegative oxygen atom.[7]

    • Methylene Protons (-CH₂-) : A singlet integrating to 2 protons is expected around δ 3.8-4.0 ppm. These benzylic protons are deshielded by both the aromatic ring and the adjacent carbonyl group.

    • Aromatic Protons (-C₆H₃-) : The three protons on the phenyl ring will appear in the aromatic region (δ 7.0-7.8 ppm). Due to the substitution pattern, they will form a complex splitting pattern (an ABC system) that can be resolved at high field strengths. The proton ortho to the bromine will likely be the most downfield.

  • ¹³C NMR : The carbon NMR spectrum reveals the number of unique carbon environments.

    • Carbonyl Carbon (C=O) : The ester carbonyl carbon will appear significantly downfield, typically around δ 170 ppm.[8]

    • Aromatic Carbons : Six distinct signals are expected in the range of δ 120-140 ppm. The carbons directly attached to the halogens (C-Br and C-Cl) will have their chemical shifts influenced by the electronegativity and heavy atom effect of the substituents.

    • Aliphatic Carbons : The methoxy carbon (-OCH₃) will appear around δ 52-55 ppm, and the methylene carbon (-CH₂-) will be found around δ 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • C=O Stretch : A very strong, sharp absorption band will be present in the range of 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.[9]

  • C-O Stretch : Strong C-O stretching bands associated with the ester linkage will be visible between 1100-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches : Bands corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while C=C ring stretches will be observed in the 1450-1600 cm⁻¹ region.

  • C-Br / C-Cl Stretches : Absorptions for the carbon-halogen bonds will be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about fragmentation patterns.

  • Molecular Ion Peak : The most critical feature would be the isotopic cluster for the molecular ion [M]⁺. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show a characteristic pattern of peaks at M, M+2, and M+4, confirming the presence of one bromine and one chlorine atom.

G cluster_structure Molecular Structure cluster_data Expected Spectroscopic Signals mol { This compound | C₉H₈BrClO₂ | MW: 263.52} HNMR ¹H NMR ~3.7 ppm (s, 3H, OCH₃) ~3.9 ppm (s, 2H, CH₂) 7.0-7.8 ppm (m, 3H, Ar-H) mol:f0->HNMR predicts IR IR mol:f0->IR predicts MS Mass Spec (m/z) Isotopic cluster for [M]⁺ M, M+2, M+4 pattern confirms Br and Cl mol:f0->MS predicts

Sources

"Methyl 2-(2-bromo-4-chlorophenyl)acetate" solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Executive Summary

This compound is a halogenated phenylacetate derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility characteristics is paramount for its effective utilization in drug discovery and process development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required to generate and interpret a comprehensive solubility profile. We will delve into the theoretical considerations based on its molecular structure, present detailed protocols for solubility determination, and discuss the implications of these findings for research and development.

Theoretical Solubility Considerations: A "Like Dissolves Like" Approach

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] An analysis of the molecular structure of this compound provides initial insights into its expected solubility behavior.

Molecular Structure Analysis:

  • Aromatic Ring: The substituted benzene ring is a nonpolar feature.

  • Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms are electronegative, introducing some polarity, but their overall contribution to polarity is moderate.

  • Ester Group (-COOCH₃): The methyl ester group is polar and capable of acting as a hydrogen bond acceptor.

Based on these features, this compound can be classified as a moderately polar compound. The predicted octanol-water partition coefficient (XLogP3) for the related compound Methyl 2-bromo-2-(4-chlorophenyl)acetate is 3.2, indicating a preference for lipophilic (nonpolar) environments over aqueous (polar) environments.[6]

Expected Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents such as dichloromethane and chloroform. A supplier of a structurally similar compound notes high solubility in DMSO and DMF.[7]

  • Moderate Solubility: Expected in polar protic solvents with smaller alkyl chains like ethanol and methanol, and in less polar solvents like ethyl acetate and acetone.

  • Low Solubility: Expected in highly polar solvents like water and in nonpolar aliphatic hydrocarbon solvents such as hexane and cyclohexane.

Physicochemical Properties

A summary of the key physicochemical properties for a closely related isomer, Methyl 2-bromo-2-(4-chlorophenyl)acetate, is presented below. These properties are crucial for understanding and modeling solubility behavior.

PropertyValueSource
Molecular Formula C₉H₈BrClO₂[6]
Molecular Weight 263.51 g/mol [6]
XLogP3 3.2[6]

Experimental Determination of Solubility: Protocols and Workflows

Accurate solubility data is generated through rigorous experimental protocols. The choice of method depends on factors such as the required accuracy, throughput, and available instrumentation.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[3] It measures the concentration of a saturated solution at equilibrium.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid.

  • Quantification: Accurately measure the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Express the solubility as mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Incubate sep1 Centrifuge or filter equil1->sep1 Achieve equilibrium sep2 Collect clear supernatant sep1->sep2 quant1 Analyze supernatant (HPLC/UV-Vis) sep2->quant1 Sample for analysis calc1 Determine concentration (mg/mL or mol/L) quant1->calc1 Generate data

Caption: Workflow for the shake-flask method.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds prepared as stock solutions in DMSO.[2]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer in a microplate, creating a range of concentrations.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[8]

Logical Relationship for Solubility Screening:

G cluster_solvents Solvent Systems substance Methyl 2-(2-bromo-4- chlorophenyl)acetate polar_aprotic Polar Aprotic (e.g., DMSO, DMF) substance->polar_aprotic High Solubility (Predicted) polar_protic Polar Protic (e.g., Ethanol, Methanol) substance->polar_protic Moderate Solubility (Predicted) nonpolar Nonpolar (e.g., Hexane) substance->nonpolar Low Solubility (Predicted) aqueous Aqueous Buffer substance->aqueous Low Solubility (Predicted)

Caption: Predicted solubility in different solvent classes.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature.[9][10] This relationship is crucial for developing crystallization-based purification methods.

  • pH (in aqueous solutions): As an ester, this compound is susceptible to hydrolysis under acidic or basic conditions, which would affect its apparent solubility and stability.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[3] It is important to characterize the solid form being tested.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, related bromoacetate compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11][12] Standard laboratory safety precautions should be followed.

General Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Avoid inhalation of dust or vapors.[12]

  • Wash hands thoroughly after handling.[11]

Implications for Research and Development

A comprehensive understanding of the solubility of this compound is critical for its successful application:

  • Synthetic Chemistry: Solvent selection for reactions involving this intermediate will depend on its solubility to ensure optimal reaction rates and yields.

  • Purification: Solubility data is essential for developing effective crystallization or chromatographic purification methods.[10]

  • Drug Discovery and Formulation: For any potential pharmaceutical application, solubility is a key determinant of bioavailability.[1][3] Poor aqueous solubility can be a major hurdle in drug development.[8]

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for its determination and interpretation. By understanding the underlying principles of solubility and employing rigorous experimental techniques, researchers can generate the necessary data to effectively utilize this compound in their work. The provided protocols and theoretical considerations serve as a valuable resource for scientists and developers engaged in the synthesis, purification, and application of this and other novel chemical entities.

References

  • The Importance of Solubility for New Drug Molecules. (2020-05-11).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04). WuXi AppTec.
  • How To Determine Solubility Of Organic Compounds?. (2025-02-11). Chemistry For Everyone - YouTube.
  • The importance of solubility and how to collect it using dynamic methods. (2023-04-05). Technobis Crystallization Systems.
  • Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024-09-09). alwsci.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • DETERMINATION OF SOLUBILITY CLASS.
  • Solubility of organic compounds (video). Khan Academy.
  • Methyl 2-bromo-2-(4-chlorophenyl)acetate. PubChem.
  • methyl (2S)-2-bromo-2-(2-chlorophenyl)acetate. PubChem.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Safety Data Sheet - Methyl 2-(3-bromo-5-chlorophenyl)acetate. (2024-12-19). CymitQuimica.
  • Safety Data Sheet - Methyl 4-Bromophenylacetate. SynZeal.
  • Methyl 2-bromo-2-(4-chlorophenyl)acetate. (2024-01-08). Biosynth.
  • Safety Data Sheet - Methyl bromoacetate. (2025-05-01). Fisher Scientific.
  • Methyl alpha-Bromo-2-chlorophenylacetate. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Methyl 2-bromoacetate. Wikipedia.
  • Safety Data Sheet - 2-(4-Bromophenyl)-2-methylpropanoic acid. (2025-12-08). ChemScene.

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A Technical Guide to the Spectral Analysis of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectral data for Methyl 2-(2-bromo-4-chlorophenyl)acetate, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document details the expected spectral characteristics based on fundamental principles and comparative data from analogous structures. It serves as a practical resource for the identification, characterization, and quality control of this and related substituted phenylacetate esters. We will explore the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this molecule.

Introduction: The Structural Significance of this compound

This compound is a member of the substituted phenylacetate ester family, a class of compounds frequently utilized as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The specific substitution pattern of a bromo and a chloro group on the phenyl ring, along with the methyl ester moiety, imparts distinct physicochemical properties and reactivity to the molecule. Accurate and unambiguous structural elucidation is paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk through the expected spectral data for this compound, explaining the rationale behind the interpretation.

Molecular Structure and Predicted Spectroscopic Behavior

A foundational understanding of the molecular structure is essential for predicting and interpreting its spectral data. The interplay of the aromatic ring, the ester group, and the halogen substituents dictates the chemical environment of each atom and functional group, which in turn governs their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between them.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.7d1HAr-HThe proton ortho to the bromine atom is expected to be the most deshielded due to the anisotropic effect of the bromine and the electron-withdrawing nature of the adjacent ester group.
~ 7.2 - 7.4dd1HAr-HThe proton situated between the bromine and chlorine atoms will be influenced by both halogens, leading to a downfield shift and a doublet of doublets splitting pattern.
~ 7.0 - 7.2d1HAr-HThe proton ortho to the chlorine atom will be deshielded, but to a lesser extent than the proton ortho to the bromine.
~ 3.8s2H-CH₂-The methylene protons adjacent to the aromatic ring and the carbonyl group will appear as a singlet.
~ 3.7s3H-OCH₃The methyl ester protons are in a relatively shielded environment and will appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 170C=OThe carbonyl carbon of the ester is highly deshielded and appears significantly downfield.
~ 135 - 140Ar-CThe aromatic carbon attached to the acetate group will be deshielded.
~ 130 - 135Ar-CThe aromatic carbons attached to the bromine and chlorine atoms will be deshielded due to the electronegativity of the halogens.
~ 125 - 130Ar-CHThe remaining aromatic CH carbons will resonate in this region.
~ 52-OCH₃The methyl ester carbon is in a typical range for sp³ carbons attached to an oxygen atom.
~ 40-CH₂-The methylene carbon adjacent to the aromatic ring and carbonyl group will appear in this region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 MHz or 500 MHz proton frequency).

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information.

Expected Mass Spectrometry Data:

The monoisotopic mass of this compound (C₉H₈BrClO₂) is approximately 261.9396 Da.[1] Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern.

AdductPredicted m/z
[M+H]⁺262.9469
[M+Na]⁺284.9288
[M-H]⁻260.9323

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI mass spectrometer.

  • Acquisition Parameters:

    • Ionization mode: Positive and/or negative

    • Mass range: 50-500 m/z

    • Capillary voltage: 3-5 kV

    • Drying gas flow and temperature: Optimized for the instrument and solvent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

Expected IR Spectral Data:

Wavenumber (cm⁻¹)Functional GroupVibration
~ 3000-3100C-H (aromatic)Stretch
~ 2850-2960C-H (aliphatic)Stretch
~ 1735-1750C=O (ester)Stretch
~ 1600, 1475C=C (aromatic)Stretch
~ 1100-1300C-O (ester)Stretch
~ 1000-1100C-ClStretch
~ 550-650C-BrStretch

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Processing: Perform a background scan prior to the sample scan. The resulting spectrum will be in absorbance or transmittance.

Integrated Spectral Analysis Workflow

A cohesive interpretation of all spectral data is crucial for confident structure elucidation. The following workflow illustrates the logical process of combining the information from each technique.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Elucidation HNMR ¹H NMR HNMR_interp Proton Environments & Connectivity HNMR->HNMR_interp CNMR ¹³C NMR CNMR_interp Carbon Skeleton CNMR->CNMR_interp MS Mass Spec MS_interp Molecular Weight & Formula MS->MS_interp IR IR Spec IR_interp Functional Groups IR->IR_interp Structure_prop Proposed Structure HNMR_interp->Structure_prop CNMR_interp->Structure_prop MS_interp->Structure_prop IR_interp->Structure_prop Structure_confirm Confirmed Structure Structure_prop->Structure_confirm Consistency Check

Caption: Workflow for integrated spectral analysis.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides an unambiguous confirmation of its molecular structure. This guide has outlined the expected spectral data and the underlying principles for their interpretation. By following the detailed experimental protocols and the integrated analysis workflow, researchers and drug development professionals can confidently characterize this and structurally related compounds, ensuring the integrity and quality of their scientific endeavors.

References

  • PubChem. This compound.
  • PubChemLite. Methyl 2-(2-bromo-4-chlorophenyl)
  • NIST Chemistry WebBook. Infrared Spectroscopy. National Institute of Standards and Technology. [Link]
  • University of Wisconsin-Madison, Department of Chemistry.

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An In-depth Technical Guide to the Safety and Hazards of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Chemical Identity

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a substituted phenylacetate ester, a class of compounds frequently utilized as intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both halogen and ester moieties, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its associated hazards to ensure safe handling and mitigate risk in a laboratory and process development setting.

This guide provides a comprehensive overview of the known safety information, potential hazards, and best practices for the handling, storage, and disposal of this compound. It is imperative to note that the toxicological properties of this specific compound have not been fully investigated[1]. Therefore, it must be handled with the caution appropriate for a substance of unknown toxicity, and the information presented herein, drawn from available safety data sheets (SDS) for this and structurally related compounds, should be considered a baseline for a thorough, site-specific risk assessment.

IdentifierValue
Chemical Name This compound
CAS Number 140356-02-7
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.52 g/mol
Synonyms Benzeneacetic acid, 2-bromo-4-chloro-, methyl ester

Hazard Identification and GHS Classification

Based on data for structurally similar compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with severe skin and eye damage. The Globally Harmonized System (GHS) classification for closely related chemicals indicates the following potential hazards.

Table 1: Consolidated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion / IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[2].
Serious Eye Damage / IrritationCategory 1H318: Causes serious eye damage[2].
Acute Toxicity, OralCategory 4 (Predicted)H302: Harmful if swallowed[3][4].
Skin IrritationCategory 2 (Predicted)H315: Causes skin irritation[3][4].
Eye IrritationCategory 2A (Predicted)H319: Causes serious eye irritation[3][4].
Specific Target Organ ToxicityCategory 3 (Predicted)H335: May cause respiratory irritation[3][4].

Hazard Pictograms:




Signal Word: Danger [2]

The classification as a skin and eye corrosive/irritant is a significant concern. Contact can lead to severe chemical burns and potentially irreversible eye damage[2][5]. The lachrymatory properties reported for similar compounds suggest it can cause an immediate and intense flow of tears upon exposure to vapors[5][6].

Toxicological Profile and Health Effects

As previously stated, a complete toxicological profile for this compound is not available. The narrative below is constructed from data on analogous compounds and general principles of chemical toxicology for halogenated aromatic compounds.

  • Primary Routes of Exposure: Inhalation of vapors or aerosols, skin contact, eye contact, and ingestion[1][7].

  • Acute Effects:

    • Eye Contact: The substance is expected to be corrosive to the eyes and may cause severe damage, including blindness[5]. Immediate and prolonged rinsing is critical upon any contact[1][2].

    • Skin Contact: Causes severe skin burns[2][5]. Prompt removal of contaminated clothing and thorough washing of the affected area is essential[1].

    • Inhalation: Vapors or mists may be irritating to the mucous membranes and upper respiratory tract[1]. Inhalation may cause respiratory irritation[3][4]. In case of inhalation, the individual should be moved to fresh air immediately[2].

    • Ingestion: Expected to be harmful if swallowed[3][4]. Do NOT induce vomiting; rinse the mouth and seek immediate medical attention[3][5].

  • Chronic Effects: No data is available regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound[2][8]. No components of similar products are listed as carcinogens by IARC, NTP, or OSHA[2][6].

Risk Assessment Workflow and Exposure Control

A systematic approach to risk assessment is mandatory before commencing any work with this compound. The primary goal is to minimize the potential for exposure through the implementation of a multi-layered control strategy.

RiskAssessmentWorkflow cluster_assessment Risk Assessment & Analysis cluster_control Hierarchy of Controls cluster_emergency Emergency Preparedness A Hazard Identification (Review SDS, H314, H318) B Task Analysis (e.g., Weighing, Reaction Setup, Workup) A->B C Exposure Potential (Inhalation, Dermal Contact) B->C D Risk Evaluation (Is the risk acceptable?) C->D E Elimination / Substitution (Feasible?) D->E If No I Spill Kit Accessible (Inert Absorbent Material) D->I Plan for Contingencies J Eyewash & Safety Shower (Location Known & Tested) D->J K First Aid Procedures (Review SDS Section 4) D->K F Engineering Controls • Chemical Fume Hood • Local Exhaust Ventilation E->F G Administrative Controls • Standard Operating Procedures (SOPs) • Restricted Access • Training F->G H Personal Protective Equipment (PPE) • Nitrile/Neoprene Gloves • Chemical Goggles & Face Shield • Lab Coat G->H

Caption: Risk assessment workflow for handling hazardous chemicals.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Engineering Controls

All manipulations of this compound, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors[1][5]. Ensure that eyewash stations and safety showers are located in close proximity to the workstation and are readily accessible[5].

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling this substance[2]:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield[2]. Standard safety glasses are not sufficient.

  • Skin Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Consult glove manufacturer data for breakthrough times. A lab coat must be worn, and additional protective clothing may be necessary depending on the scale of the operation[1].

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (not recommended), a NIOSH-approved respirator with appropriate cartridges should be used[7].

Protocol for Handling
  • Preparation: Before starting, ensure the fume hood is operational, all required PPE is donned correctly, and the locations of the safety shower and eyewash are known.

  • Aliquotting: Use only non-sparking tools. Grounding and bonding containers may be necessary when transferring material to prevent static discharge[7][9].

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn[3][5]. Do not eat, drink, or smoke in the laboratory area[3][5]. Contaminated work clothing should not be allowed out of the workplace[5].

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area[1][5][9].

  • Keep away from heat, sparks, open flames, and other sources of ignition[5][6].

  • To maintain product quality, refrigeration may be recommended[5].

  • Store locked up or in an area accessible only to authorized personnel[5][6].

Incompatible Materials

Avoid contact with strong oxidizing agents, acids, and bases[5].

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure.

Accidental Release Measures
  • Evacuate: Evacuate personnel from the immediate spill area. Ensure adequate ventilation[2][5].

  • Control Ignition Sources: Remove all sources of ignition[5].

  • Containment: Wearing full PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or dry earth[5][7].

  • Collection: Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[1][2].

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures
  • General Advice: Move the victim out of the dangerous area. First aiders must protect themselves. Show the Safety Data Sheet to the attending physician[2].

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a POISON CENTER or doctor[3][5].

  • If on Skin: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water or shower for at least 15 minutes. Call a physician immediately[5].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes. Immediately call a POISON CENTER or doctor[1][2][5].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting[3][5]. Call a physician or POISON CENTER immediately[3][5].

Fire and Explosion Hazard Data

  • Flammability: The compound is a combustible material[5][6]. Containers may explode when heated[5]. Vapors may form explosive mixtures with air upon intense heating[6].

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, sand, or alcohol-resistant foam[1][5][9].

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HCl)[5].

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[1][5].

Disposal Considerations

Disposal of this chemical and its containers must be in accordance with all local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. Do not allow the material to enter drains or waterways[2][10]. Contaminated packaging should be treated as the product itself[2].

References

  • SAFETY DATA SHEET - Fisher Scientific. (2025-05-01).
  • Safety Data Sheet - Santa Cruz Biotechnology, Inc. (2019-03-25).
  • Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem.
  • Download SDS - M
  • Aldrich 157910 - SAFETY D
  • Safety D
  • Methyl alpha-Bromo-2-chlorophenylacetate | 85259-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • SAFETY D
  • Methyl 2-(4-bromophenyl)
  • Safety D
  • Safety D
  • Material Safety Data Sheet - Methyl bromoacet
  • MSDS of Methyl 2-bromo-2-(4-bromophenyl)
  • SAFETY D

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Navigating the Isomeric Maze: A Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate and Its Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical intermediates and research chemicals, precise molecular structure is paramount. The compound "Methyl 2-(2-bromo-4-chlorophenyl)acetate" represents a key building block, yet it is frequently subject to significant isomeric confusion that can impede research and procurement. This technical guide serves as a definitive resource to disambiguate this compound from its closely related isomers. As a senior application scientist, my objective is to provide not only clear identification but also practical, field-proven insights into the synthesis and characterization of this specific molecule, ensuring scientific integrity and enabling reproducible outcomes in the laboratory.

This guide will first deconstruct the nomenclature and structural variations that lead to common misunderstandings. It will then provide a detailed look at the parent compound, its synthesis from commercially available precursors, and its analytical characterization. Finally, we will explore its applications as a versatile reagent in the synthesis of more complex molecules.

Part 1: Deconstructing Isomeric Ambiguity

The primary challenge in sourcing and utilizing "this compound" lies in the positional ambiguity of the bromine atom and the substituents on the phenyl ring. A slight variation in nomenclature can refer to a completely different molecule with distinct physical and chemical properties.

The target compound, This compound , has the bromine and chlorine atoms substituted on the phenyl ring. Its structure is confirmed by identifiers from the PubChemLite database.[1]

However, search results and supplier catalogs are often dominated by isomers such as:

  • Methyl 2-bromo-2-(4-chlorophenyl)acetate : Here, the bromine atom is on the alpha-carbon of the acetate group, not the phenyl ring. This is a structurally distinct compound with its own CAS number (24091-92-7).[2][3][4]

  • Methyl 2-(4-bromo-2-chlorophenyl)acetate : A positional isomer where the bromine and chlorine atoms have swapped positions on the phenyl ring (CAS 849934-94-7).[5][6][7]

  • Methyl 2-bromo-2-(2-chlorophenyl)acetate : An alpha-bromo isomer with a different chlorine position on the phenyl ring (CAS 85259-19-4).[8][9]

To mitigate these ambiguities, it is essential to rely on unique structural identifiers rather than names alone.

Diagram: Isomeric Differentiation

The following diagram illustrates the structural differences between the target compound and its common isomers.

Isomer_Comparison cluster_target Target Compound cluster_isomers Common Isomers Target This compound SMILES: COC(=O)CC1=C(C=C(C=C1)Cl)Br InChIKey: LRGRTSYKKXHITJ-UHFFFAOYSA-N Isomer1 Methyl 2-bromo-2-(4-chlorophenyl)acetate (α-Bromo Isomer) CAS: 24091-92-7 Target->Isomer1 Different Bromine Position Isomer2 Methyl 2-(4-bromo-2-chlorophenyl)acetate (Positional Isomer) CAS: 849934-94-7 Target->Isomer2 Different Ring Substitution Isomer3 Methyl 2-bromo-2-(2-chlorophenyl)acetate (α-Bromo Isomer) CAS: 85259-19-4

Caption: Structural comparison of the target compound and its common isomers.

Table: Key Identifiers of Phenylacetate Derivatives

This table summarizes the critical identifiers for the target compound and its isomers to aid in precise identification and procurement.

Compound NameCAS NumberKey Structural FeaturePubChem CID
This compound Not AssignedBr at C2, Cl at C4 of phenyl ring 24721204
2-(2-Bromo-4-chlorophenyl)acetic acid (Precursor)52864-56-9Carboxylic acid corresponding to the target ester134559
Methyl 2-bromo-2-(4-chlorophenyl)acetate24091-92-7Bromine on the α-carbon of the acetate10777987
Methyl 2-(4-bromo-2-chlorophenyl)acetate849934-94-7Br at C4, Cl at C2 of phenyl ring54502381
Methyl 2-bromo-2-(2-chlorophenyl)acetate85259-19-4Bromine on α-carbon, Cl at C2 of phenyl ring10730282

Part 2: Synthesis and Characterization

The most direct and reliable route to obtaining this compound is through the esterification of its corresponding carboxylic acid, 2-(2-Bromo-4-chlorophenyl)acetic acid (CAS: 52864-56-9) , which is commercially available from various suppliers.[4]

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_purification Workup & Purification Precursor 2-(2-Bromo-4-chlorophenyl)acetic acid (CAS: 52864-56-9) Reaction Fischer-Speier Esterification Precursor->Reaction Reagents Methanol (Excess) + Acid Catalyst (e.g., H₂SO₄) Reagents->Reaction Product This compound Reaction->Product Workup 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., Ethyl Acetate) 3. Drying (e.g., MgSO₄) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification

Caption: General workflow for the synthesis of the target methyl ester.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a standard, reliable method for converting carboxylic acids to their methyl esters.[8][9] The causality behind using an acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[9][10] Using the alcohol as the solvent drives the equilibrium toward the product, in accordance with Le Châtelier's principle.[9]

Materials:

  • 2-(2-Bromo-4-chlorophenyl)acetic acid (1.0 eq)

  • Methanol (reagent grade, used in large excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-bromo-4-chlorophenyl)acetic acid in an excess of methanol (e.g., 10-20 times the molar equivalent of the acid).

  • Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid dropwise.

  • Reflux: Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Anticipated Analytical Characterization

While specific experimental spectra for this exact isomer are not widely published, the following are expected characterization data based on its structure. Researchers should always acquire their own data for verification.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. A singlet for the methylene protons (-CH₂-) of the acetate group would likely appear around 3.8-4.0 ppm. The aromatic region would display signals corresponding to the three protons on the substituted phenyl ring, with splitting patterns dictated by their coupling constants.

  • ¹³C NMR Spectroscopy: The carbon NMR would show a characteristic signal for the ester carbonyl carbon around 170 ppm, the methoxy carbon around 52 ppm, and the methylene carbon around 40-45 ppm. Six distinct signals would be expected in the aromatic region (approx. 120-140 ppm).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₈BrClO₂ (263.52 g/mol ). A characteristic isotopic pattern would be observed due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Part 3: Applications in Research and Development

As a functionalized building block, this compound is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the aromatic ring allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration.

Conclusion

This guide has systematically addressed the common isomeric confusion surrounding this compound. By emphasizing the use of unique structural identifiers over ambiguous chemical names, researchers can ensure they are working with the correct molecule. The provided synthesis protocol, based on the well-established Fischer-Speier esterification of the corresponding carboxylic acid, offers a reliable method for its preparation. For professionals in drug discovery and development, a precise understanding and sourcing of such intermediates are foundational to the successful synthesis of complex target molecules and the overall integrity of the research endeavor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10777987, Methyl 2-bromo-2-(4-chlorophenyl)acetate." PubChem, [Link]. Accessed January 8, 2026.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24721204, this compound." PubChemLite, [Link]. Accessed January 8, 2026.
  • Wikipedia. "Fischer–Speier esterification." Wikipedia, [Link]. Accessed January 8, 2026.
  • Master Organic Chemistry. "Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry, [Link]. Accessed January 8, 2026.
  • Chemsrc. "Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4." Chemsrc, [Link]. Accessed January 8, 2026.

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"Methyl 2-(2-bromo-4-chlorophenyl)acetate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate for Researchers and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

This compound is a key chemical intermediate whose value lies in the strategic placement of its functional groups. As a substituted phenylacetate derivative, it features a methyl ester, a reactive alpha-bromo substituent, and a dichlorinated aromatic ring. This specific arrangement of reactive sites makes it a highly versatile building block in organic synthesis. It is particularly significant in the development of pharmaceuticals and agrochemicals, where the halogen atoms can enhance biological activity, modulate metabolic stability, and serve as handles for complex molecular construction through cross-coupling reactions[1]. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and critical applications, designed for scientists engaged in chemical research and drug discovery.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a synthetic intermediate are critical for its effective use in subsequent reactions. Proper storage and handling are dictated by these characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 319293-47-5 (for the 2-bromo-4-chloro isomer)N/A
Molecular Formula C₉H₈BrClO₂[2][3]
Molecular Weight 263.52 g/mol [2][4]
Appearance Colorless to straw-colored liquid/oil[5][6]
Solubility Soluble in organic solvents like DMSO and DMF[4]
Storage Conditions Store at 2°C - 8°C in a well-closed container[4]

While detailed spectroscopic data can vary slightly based on the solvent and instrument used, the expected signals in ¹H NMR and ¹³C NMR would be consistent with its structure. The ¹H NMR spectrum would characteristically show a singlet for the methyl ester protons, a singlet for the alpha-methine proton, and a complex multiplet pattern in the aromatic region corresponding to the three protons on the phenyl ring.

Synthesis and Manufacturing: Pathways to a Key Intermediate

The synthesis of this compound is primarily achieved through two logical and efficient pathways: the esterification of the corresponding carboxylic acid or the direct alpha-bromination of a methyl phenylacetate precursor.

Method 1: Esterification of 2-bromo-4-chlorophenylacetic acid

This is a classic and straightforward approach where the parent carboxylic acid is converted to its methyl ester. The reaction is typically catalyzed by a strong acid.

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

  • Methanol as Reagent and Solvent: Using methanol in excess serves both as the nucleophile and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate[7].

Experimental Protocol:

  • Dissolve 2-bromo-4-chlorophenylacetic acid (1.0 eq) in methanol (10-20 volumes).

  • Slowly add concentrated sulfuric acid (0.2-0.5 eq) to the solution while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography or distillation under reduced pressure to obtain pure this compound[7].

Method 2: Alpha-Bromination of Methyl 2-(4-chlorophenyl)acetate

This method involves the direct introduction of a bromine atom at the alpha-position of the ester. This is typically achieved via a free-radical bromination mechanism.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions. It provides a low, constant concentration of bromine (Br₂) through its reaction with trace HBr, which is crucial for selective radical bromination and minimizing side reactions like aromatic bromination.

  • Radical Initiator (e.g., Benzoyl Peroxide or AIBN): A radical initiator is required to start the free-radical chain reaction. It decomposes upon heating to generate initial radicals, which then abstract a hydrogen atom from the alpha-carbon, initiating the bromination sequence[5].

  • Inert Solvent (e.g., CCl₄ or Acetonitrile): An inert solvent that does not participate in the radical reaction is essential. Carbon tetrachloride has been traditionally used, though safer alternatives like acetonitrile are now more common[5].

Experimental Protocol:

  • Charge a reaction flask with Methyl 2-(4-chlorophenyl)acetate (1.0 eq), N-bromosuccinimide (1.0-1.1 eq), and a suitable solvent like acetonitrile (15-20 volumes)[5].

  • Add a catalytic amount of benzoyl peroxide (0.05-0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion by observing the consumption of the starting material (via TLC or GC-MS). Succinimide, a byproduct, will precipitate out as the reaction proceeds.

  • Cool the mixture to room temperature and filter off the succinimide precipitate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the resulting oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound[5].

Synthesis_Workflow cluster_0 Method 1: Esterification cluster_1 Method 2: α-Bromination Acid 2-bromo-4-chlorophenylacetic acid Product This compound Acid->Product Esterification Reagent1 Methanol (CH3OH) H2SO4 (cat.) Reagent1->Product Ester Methyl 2-(4-chlorophenyl)acetate Ester->Product Radical Bromination Reagent2 NBS Benzoyl Peroxide (cat.) Reagent2->Product

Synthetic pathways to this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its electrophilic alpha-carbon. The bromine atom is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and alkoxides.

This reactivity is instrumental in the synthesis of numerous complex molecules, most notably in the pharmaceutical industry. A prominent example is its use as a key intermediate in the synthesis of the anti-thrombotic agent Clopidogrel[1][8]. In this synthesis, the ester is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The nitrogen atom of the pyridine ring acts as a nucleophile, displacing the alpha-bromide to form the carbon-nitrogen bond that constitutes the core of the clopidogrel structure[7].

Beyond nucleophilic substitution, the ester functionality can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, or transesterified with other alcohols. The bromo- and chloro-substituents on the aromatic ring can also participate in various organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), further extending its synthetic utility.

Reactivity_Diagram cluster_reactions Key Transformations cluster_products Resulting Scaffolds cluster_application Application Example: Clopidogrel Synthesis Start This compound SN2 Nucleophilic Substitution (e.g., with an Amine, R-NH2) Start->SN2 Sₙ2 Attack Hydrolysis Ester Hydrolysis (H3O+ or OH-) Start->Hydrolysis Coupling Cross-Coupling (at Ar-Br) Start->Coupling Pd-catalyzed Clopidogrel Clopidogrel Precursor Start->Clopidogrel Nucleophilic Substitution AminoEster α-Amino Ester Derivative SN2->AminoEster BromoAcid 2-bromo-4-chlorophenylacetic acid Hydrolysis->BromoAcid CoupledProduct Aryl-Aryl Coupled Product Coupling->CoupledProduct Thienopyridine 4,5,6,7-tetrahydro thieno[3,2-c]pyridine Thienopyridine->Clopidogrel

Reactivity profile and application in pharmaceutical synthesis.

Safety, Handling, and Disposal

As a halogenated organic compound and an alkylating agent, this compound must be handled with appropriate care.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation. Inhalation may cause respiratory irritation[9]. Like other alpha-halo esters, it is a lachrymator and can be toxic if ingested or inhaled[6][10].

  • Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated fume hood. Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.

  • Storage: The compound should be stored in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents[4][11].

  • Disposal: Waste material should be treated as hazardous chemical waste. It should be disposed of through a licensed professional waste disposal service, often via incineration in a properly equipped facility[11].

Conclusion

This compound is more than just a chemical on a supplier's list; it is a purpose-built tool for complex organic synthesis. Its value is defined by its predictable reactivity, particularly the susceptibility of its alpha-carbon to nucleophilic attack, which has been expertly exploited in the pharmaceutical industry for the streamlined synthesis of blockbuster drugs. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent intermediate in the fields of medicinal chemistry, agrochemical science, and materials development.

References

  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information.
  • Sabt, A., Korycka-Machala, M., Kassem, A. F., et al. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Drug Design, Development and Therapy, 20, 1-17. [Link]
  • Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • PubChemLite. (n.d.). This compound.
  • Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • MySkinRecipes. (n.d.). Methyl 2-(4-bromo-2-chlorophenyl)acetate.
  • TradeIndia. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester.
  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Matrix Fine Chemicals. (n.d.). METHYL 2-BROMO-2-(4-CHLOROPHENYL)ACETATE.
  • Wikipedia. (n.d.). Methyl 2-bromoacetate.
  • Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates.
  • Autech. (n.d.). MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate.

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A Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Phenylacetates

In the landscape of modern medicinal chemistry, phenylacetic acid derivatives and their esters represent a privileged scaffold, forming the core of numerous active pharmaceutical ingredients (APIs). The strategic introduction of halogen atoms onto the phenyl ring profoundly modulates a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 2-(2-bromo-4-chlorophenyl)acetate is a key exemplar of this class of compounds. It is not an end-product itself, but rather a highly versatile chemical intermediate, valued for its precisely positioned reactive sites that allow for the construction of more complex molecular architectures.[1]

This technical guide provides a comprehensive overview of this compound, designed for the practicing scientist. It moves beyond a simple recitation of facts to delve into the causality behind synthetic choices, the practicalities of its application, and the authoritative data that underpins its use in research and development. We will explore its synthesis, physicochemical profile, and its critical role as a building block in the synthesis of high-value compounds, including established pharmaceuticals.

Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of a synthetic intermediate are critical for its effective use in subsequent reactions. The data for this compound and its isomers are summarized below. It is crucial for researchers to verify the specific isomer being used, as the positions of the halogen substituents significantly influence reactivity. The title compound's data is primarily drawn from its PubChem entry.[2]

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 849934-94-7[3][4]
Molecular Formula C₉H₈BrClO₂[2]
Molecular Weight 263.52 g/mol [5]
Monoisotopic Mass 261.9396 Da[2]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid
Boiling Point 293.2°C at 760 mmHg (Predicted)[6]
Density 1.6 ± 0.1 g/cm³ (Predicted)[6]
XLogP3 3.2[7]
SMILES COC(=O)CC1=C(C=C(C=C1)Cl)Br[2]
InChIKey LRGRTSYKKXHITJ-UHFFFAOYSA-N[2]

Synthesis Methodologies: Crafting the Intermediate

The synthesis of this compound can be approached from multiple established routes in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. Two primary, logically distinct pathways are the esterification of the pre-formed acid and the bromination of the pre-formed ester.

Pathway A: Fischer-Speier Esterification

This classical and highly reliable method involves the acid-catalyzed reaction between the carboxylic acid (2-bromo-4-chlorophenylacetic acid) and an alcohol (methanol).[8] The reaction is an equilibrium process; therefore, to ensure a high yield of the ester, the equilibrium must be shifted towards the products.[9] This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing the water formed during the reaction.[10][11]

Causality of Experimental Choices:

  • Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[9]

  • Driving Equilibrium: Le Châtelier's principle is the guiding logic. Using excess methanol increases the concentration of a key reactant, pushing the reaction forward. The dehydrating nature of concentrated sulfuric acid also helps to sequester the water by-product, further preventing the reverse reaction (ester hydrolysis).[11]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R_Acid 2-Bromo-4-chlorophenylacetic Acid P_Ester This compound R_Acid->P_Ester Nucleophilic Acyl Substitution R_Alcohol Methanol (Excess) R_Alcohol->P_Ester Catalyst H₂SO₄ (Catalyst) Catalyst->P_Ester Protonates Carbonyl Heat Reflux Heat->P_Ester P_Water Water

Caption: Fischer-Speier esterification workflow.

Protocol 1: Fischer Esterification of 2-bromo-4-chlorophenylacetic Acid

  • Reaction Setup: To a solution of 2-bromo-4-chlorophenylacetic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heating: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Pathway B: α-Bromination of a Phenylacetate Precursor

An alternative strategy involves introducing the bromine atom at the alpha-position after the ester has already been formed. This is typically accomplished via a free-radical bromination reaction on a substrate like Methyl 4-chlorophenylacetate.[12]

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination. It provides a low, constant concentration of bromine radicals in the reaction mixture, which minimizes side reactions like aromatic bromination.

  • Initiator: A radical initiator, such as benzoyl peroxide or AIBN, is required to start the chain reaction by generating the initial bromine radical from NBS. The reaction is often promoted by heat or UV light.

Protocol 2: α-Bromination using NBS[12]

  • Reaction Setup: Dissolve Methyl 4-chlorophenylacetate (1.0 eq) in a non-polar solvent like carbon tetrachloride or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

  • Heating: Heat the mixture to reflux and maintain for 3-5 hours. The reaction is often accompanied by a color change.

  • Workup: Cool the mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to isolate the desired product.

Core Applications in Drug Discovery and Development

This compound is a quintessential example of a synthetic intermediate—a molecular entity designed for further elaboration.[13] Its value lies in its two distinct, orthogonally reactive functional groups.

Intermediate_Utility Intermediate This compound Ester Group α-Bromo Group Ester_Chem Ester Chemistry - Hydrolysis to Acid - Amidation - Transesterification Intermediate:ester->Ester_Chem Reacts with Nucleophiles (N, O) Bromo_Chem α-Bromo Chemistry - Nucleophilic Substitution (SN2) - Organometallic Cross-Coupling Intermediate:bromo->Bromo_Chem Reacts with Nucleophiles (N, S, C) or Metals (Pd, Cu) API_Scaffold Complex API Scaffold Ester_Chem->API_Scaffold Bromo_Chem->API_Scaffold

Sources

Navigating the Synthesis and Application of Methyl 2-(2-bromo-4-chlorophenyl)acetate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a halogenated phenylacetate derivative with significant potential as a building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview for researchers, addressing a critical challenge: the apparent lack of readily available commercial suppliers for this specific isomer. Instead of a simple procurement guide, this document offers a deep dive into the probable synthetic pathways, predicted physicochemical properties, and potential applications extrapolated from closely related, commercially available isomers. By understanding the synthetic nuances and the structure-activity relationships within this class of compounds, researchers can effectively leverage this molecule in their discovery and development pipelines.

The Isomeric Landscape and Commercial Availability

A thorough investigation of the chemical supplier landscape reveals that while several isomers of methyl bromochlorophenylacetate are commercially available, This compound is not a standard catalog item. This necessitates a strategic shift from procurement to synthesis for any research program requiring this specific scaffold.

For comparative purposes and to facilitate the selection of alternative starting materials, the following commercially available isomers are listed below:

Compound NameCAS NumberRepresentative Suppliers
Methyl 2-bromo-2-(4-chlorophenyl)acetate24091-92-7Biosynth, Simson Pharma, Matrix Fine Chemicals[1][2]
Methyl 2-(4-bromo-2-chlorophenyl)acetate849934-94-7ChemicalBook, BLDpharm, Sigma-Aldrich[3][4]
Methyl 2-bromo-2-(2-chlorophenyl)acetate85259-19-4Tokyo Chemical Industry, Arctom, Biosynth[5][6]

The absence of a dedicated commercial source for this compound underscores the importance of a reliable and well-characterized synthetic protocol.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached from the commercially available 2-bromo-4-chlorophenylacetic acid. The most direct and widely used method for such a transformation is an esterification reaction, typically catalyzed by a strong acid.

Diagram of Proposed Synthesis

G cluster_reactants Reactants A 2-Bromo-4-chlorophenylacetic acid D This compound A->D Esterification B Methanol (CH3OH) B->D C Sulfuric Acid (H2SO4, cat.) C->D Catalyst

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol: Fischer Esterification

This protocol is a standard procedure for the esterification of carboxylic acids and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-chlorophenylacetic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Properties

PropertyThis compound (Predicted)Methyl 2-bromo-2-(4-chlorophenyl)acetate[7]Methyl 2-(4-bromo-2-chlorophenyl)acetateMethyl 2-bromo-2-(2-chlorophenyl)acetate
CAS Number N/A24091-92-7849934-94-785259-19-4
Molecular Formula C₉H₈BrClO₂C₉H₈BrClO₂C₉H₈BrClO₂C₉H₈BrClO₂
Molecular Weight 263.52 g/mol 263.52 g/mol 263.52 g/mol 263.52 g/mol
Appearance Colorless to light yellow oil/solidOilN/AColorless to light yellow liquid/solid
Boiling Point >300 °C (Predicted)N/AN/AN/A
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Soluble in DMSO and DMF[1]N/AN/A

Applications in Research and Drug Development

Halogenated phenylacetic acid esters are valuable intermediates in the synthesis of a wide range of biologically active molecules. The bromine and chlorine atoms on the phenyl ring of this compound provide two distinct handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery.

Potential Therapeutic Areas:
  • Anticoagulants: The related compound, Methyl 2-bromo-2-(2-chlorophenyl)acetate, is a known intermediate in the synthesis of Clopidogrel, a widely used antiplatelet agent.[8][9][10] This suggests that derivatives of this compound could be explored for novel anticoagulants.

  • Oncology: The substituted phenylacetate scaffold is present in various compounds with demonstrated anticancer activity. The specific halogenation pattern of this molecule could lead to novel derivatives with unique interactions with biological targets.

  • Neuroscience: Phenylacetate derivatives have been investigated for their potential in treating neurological disorders. The lipophilicity and electronic properties conferred by the halogen atoms could be exploited to modulate blood-brain barrier penetration and target engagement.

Workflow for a Drug Discovery Program

G A Synthesis of this compound B Library Synthesis via Cross-Coupling A->B Diversification C High-Throughput Screening (HTS) B->C Assay D Hit Identification C->D Data Analysis E Lead Optimization D->E Structure-Activity Relationship F Preclinical Development E->F Candidate Selection

Caption: A typical workflow for utilizing a novel intermediate in drug discovery.

Conclusion

While this compound is not a commercially available reagent, its synthesis is straightforward from its corresponding carboxylic acid. Its structural features, particularly the distinct halogenation pattern, make it a promising building block for the synthesis of novel compounds in drug discovery and materials science. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and strategically employ this versatile intermediate in their research endeavors. The exploration of its derivatives, guided by the applications of its known isomers, holds significant potential for the development of new chemical entities with valuable biological activities.

References

  • Biosynth. Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | FB69893. URL: https://www.biosynth.
  • Simson Pharma Limited. Methyl2-bromo-2-(4-chlorophenyl)acetate | CAS No- 24091-92-7. URL: https://www.simsonpharma.
  • ChemicalBook. Methyl 2-(4-broMo-2-chlorophenyl)acetate | 849934-94-7. URL: https://www.chemicalbook.com/ProductList_US_CB82436885.htm
  • BLDpharm. 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate. URL: https://www.bldpharm.com/products/849934-94-7.html
  • Pharmaffiliates. 24091-92-7 | Product Name : Methyl 2-bromo-2-(4-chlorophenyl)acetate. URL: https://www.pharmaffiliates.
  • Matrix Fine Chemicals. METHYL 2-BROMO-2-(4-CHLOROPHENYL)ACETATE | CAS 24091-92-7. URL: https://matrix-fine-chemicals.
  • Bide Pharmatech Ltd. Methyl 2-bromo-2-(4-chlorophenyl)acetate CAS NO.24091-92-7. URL: https://www.lookchem.
  • Sigma-Aldrich. Methyl 4-bromo-2-chlorophenylacetate | 849934-94-7. URL: https://www.sigmaaldrich.com/US/en/product/flurochem/fluh9ad3b57e
  • Tokyo Chemical Industry (India) Pvt. Ltd. Methyl alpha-Bromo-2-chlorophenylacetate | 85259-19-4. URL: https://www.tcichemicals.com/IN/en/p/M2175
  • PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10777987
  • Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. URL: https://patents.google.
  • Google Patents. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. URL: https://patents.google.
  • Arctom. CAS NO. 85259-19-4 | METHYL 2-BROMO-2-(2-CHLOROPHENYL)ACETATE. URL: https://www.arctomsci.
  • BLDpharm. 1703918-75-5|Methyl (S)-2-amino-2-(4-bromo-2-chlorophenyl)acetate. URL: https://www.bldpharm.com/products/1703918-75-5.html
  • Google Patents. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate. URL: https://patents.google.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Complex Scaffolds from a Versatile Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 2-(2-bromo-4-chlorophenyl)acetate emerges as a highly versatile, yet underexplored, building block. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, a chlorine atom for modulating electronic properties, and an ester for further derivatization—positions it as a valuable precursor for a diverse range of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.

The presence of two distinct halogen atoms on the phenyl ring allows for selective and sequential functionalization, a key strategy in building molecular complexity. The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the core structures of many pharmaceuticals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

PropertyValueSource
Molecular Formula C₉H₈BrClO₂N/A
Molecular Weight 263.52 g/mol [1]
Appearance Colorless to pale yellow oilGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DMSO, DMF)[1]
Storage Store at 2°C - 8°C in a well-closed container[1]

Synthesis of the Core Scaffold: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 4-chlorophenylacetic acid. This approach involves an initial bromination of the aromatic ring followed by esterification.

Step 1: Electrophilic Bromination of 4-Chlorophenylacetic Acid

The first step is the regioselective bromination of 4-chlorophenylacetic acid. The directing effects of the chloro and acetic acid groups on the phenyl ring are key to achieving the desired 2-bromo-4-chloro substitution pattern.

Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenylacetic Acid

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 4-chlorophenylacetic acid (1.0 eq).

  • Solvent and Brominating Agent: Dissolve the starting material in a suitable solvent such as acetic acid. Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-bromo-4-chlorophenylacetic acid.

Step 2: Fischer Esterification

The second step involves the conversion of the synthesized carboxylic acid to its corresponding methyl ester via a classic Fischer esterification. This acid-catalyzed reaction with methanol is a robust and scalable method.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4-chlorophenylacetic acid (1.0 eq) in an excess of methanol, which also serves as the solvent.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product. Purification by column chromatography on silica gel yields the pure this compound.

Synthesis_Workflow 4-Chlorophenylacetic Acid 4-Chlorophenylacetic Acid 2-Bromo-4-chlorophenylacetic Acid 2-Bromo-4-chlorophenylacetic Acid 4-Chlorophenylacetic Acid->2-Bromo-4-chlorophenylacetic Acid NBS, AIBN Reflux This compound This compound 2-Bromo-4-chlorophenylacetic Acid->this compound MeOH, H₂SO₄ (cat.) Reflux Key_Reactions cluster_start This compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_hydrolysis Ester Hydrolysis start_node Core Scaffold suzuki_product C-C Bond Formation (Biaryl Structures) start_node->suzuki_product Pd Catalyst, Boronic Acid, Base buchwald_product C-N Bond Formation (Arylamines) start_node->buchwald_product Pd Catalyst, Amine, Base hydrolysis_product Carboxylic Acid (Further Derivatization) start_node->hydrolysis_product LiOH or NaOH

Sources

Methodological & Application

Application Note: Robust Synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of pharmaceutical intermediates and fine chemicals.

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate, a key building block in the development of various pharmaceutical agents. The primary method detailed is the Fischer-Speier esterification of 2-bromo-4-chlorophenylacetic acid using methanol with a catalytic amount of sulfuric acid. This document elucidates the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and outlines methods for purification and characterization to ensure the synthesis of a high-purity final product. Safety protocols and alternative synthetic strategies are also discussed to provide a thorough guide for laboratory application.

Introduction

This compound is a halogenated phenylacetate derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are found in a variety of pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore crucial for advancing research and development in this area.

This guide focuses on the Fischer esterification, a classic, reliable, and cost-effective method for producing esters from carboxylic acids and alcohols.[1][2] The reaction is catalyzed by a strong acid, typically sulfuric acid, and proceeds by driving the equilibrium towards the product, often by using an excess of the alcohol.[2]

Reaction Mechanism and Scientific Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting.

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Alcohol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.

  • Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

The reversible nature of this reaction necessitates strategies to drive the equilibrium towards the ester product. In this protocol, a large excess of methanol is employed to favor the forward reaction, in accordance with Le Châtelier's principle.

Reaction Scheme:

Fischer_Esterification Reactants 2-bromo-4-chlorophenylacetic acid + Methanol Products This compound + Water Reactants->Products Reflux Catalyst H₂SO₄ (cat.)

Caption: Fischer Esterification of 2-bromo-4-chlorophenylacetic acid.

Physicochemical and Safety Data

Prior to commencing any experimental work, it is imperative to be fully aware of the properties and hazards associated with all chemicals.

CompoundFormulaMW ( g/mol )Melting Point (°C)Physical FormHazards
2-bromo-4-chlorophenylacetic acidC₈H₆BrClO₂249.49120-129Off-white powderCauses severe skin burns and eye damage, Harmful if swallowed.[3][4][5]
MethanolCH₄O32.04-98Colorless liquidHighly flammable, Toxic if swallowed, in contact with skin or if inhaled, Causes damage to organs.
Sulfuric AcidH₂SO₄98.0810Colorless, oily liquidCauses severe skin burns and eye damage, May be corrosive to metals.[6]
This compoundC₉H₈BrClO₂263.52N/AClear oilMay be harmful if inhaled, causes skin and eye irritation.[7]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanol is flammable; keep away from ignition sources.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and have appropriate spill kits available.

  • Refer to the full Safety Data Sheets (SDS) for each chemical before use.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of related methyl phenylacetates.[8]

Materials and Equipment:

  • 2-bromo-4-chlorophenylacetic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants: 2-bromo-4-chlorophenylacetic acid, Methanol, H₂SO₄ B Reflux for 30-60 min A->B C Cool to RT & Concentrate B->C D Add Water & Extract with CH₂Cl₂ C->D E Wash with NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry with Na₂SO₄ F->G H Filter & Concentrate G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-bromo-4-chlorophenylacetic acid (e.g., 5.0 g, 20.0 mmol).

  • Addition of Reagents: Add anhydrous methanol (50 mL) to the flask and stir until the acid dissolves. Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Extraction: Add deionized water (30 mL) to the residue. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by brine (20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which is expected to be a clear to pale yellow oil.[8]

Purification and Characterization

For many applications, the crude product may be of sufficient purity. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate solvent system is a suitable method.

Expected Characterization Data:

  • ¹H NMR (CDCl₃):

    • A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

    • A singlet for the benzylic proton (-CH) around 5.0-5.5 ppm.

    • A multiplet pattern in the aromatic region (7.0-7.6 ppm) corresponding to the three protons on the phenyl ring.

  • ¹³C NMR (CDCl₃):

    • A signal for the methyl ester carbon around 53 ppm.

    • A signal for the benzylic carbon.

    • Signals for the ester carbonyl carbon around 170 ppm.

    • Multiple signals in the aromatic region (120-140 ppm).

  • IR (neat, cm⁻¹):

    • A strong carbonyl (C=O) stretch around 1730-1750 cm⁻¹.

    • C-O stretching bands.

    • Aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Alternative Synthetic Routes

For substrates that are sensitive to strong acids and heat, milder esterification methods can be employed.

  • Diazomethane: Carboxylic acids react rapidly with diazomethane at room temperature to form methyl esters with high yields. The only byproduct is nitrogen gas. However, diazomethane is highly toxic and explosive, requiring specialized handling and equipment.

  • Trimethylsilyldiazomethane (TMS-diazomethane): This is a commercially available and safer alternative to diazomethane for the methylation of carboxylic acids. The reaction is typically carried out in the presence of methanol and proceeds under mild conditions.

Conclusion

The Fischer-Speier esterification is a robust and scalable method for the synthesis of this compound from its corresponding carboxylic acid. The protocol detailed in this application note, when followed with the appropriate safety measures, provides a reliable pathway to this valuable pharmaceutical intermediate. Proper characterization is essential to confirm the identity and purity of the final product.

References

  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
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  • Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Scribd. (n.d.). Fischer Esterification of Glycerol by Phenylacetic Acids Phenylacetic Anhydrides and Some of Their Aromatic Derivatives.
  • Organic Syntheses. (n.d.). Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin.
  • Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
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  • CPAchem. (2023). 4 - Safety data sheet.
  • PubChem. (n.d.). alpha-Bromo-4-chlorophenylacetic acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • PubChemLite. (n.d.). This compound (C9H8BrClO2).
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  • Dovepress. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived.
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Application Notes & Protocols for the Pharmaceutical Intermediate: Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on Methyl 2-(2-bromo-4-chlorophenyl)acetate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). These application notes detail its synthesis, purification, and analytical characterization, offering field-proven insights and step-by-step protocols for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Significance

This compound is a substituted phenylacetate derivative that serves as a critical building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, featuring both a reactive benzylic bromide and an ester group, allows for sequential and diverse chemical transformations. The strategic placement of the bromo and chloro substituents on the phenyl ring is pivotal for constructing the core scaffolds of several important drugs.

This intermediate is most notably utilized in the synthesis of second-generation antihistamines, such as Loratadine.[1][2] In the synthesis of Loratadine, this molecule provides the essential 2-bromo-4-chlorophenyl ethyl fragment required for building the drug's tricyclic core.[1] The successful and efficient synthesis of high-purity this compound is therefore a critical upstream step that directly impacts the yield and quality of the final API.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
IUPAC Name methyl 2-bromo-2-(4-chlorophenyl)acetate[3]
CAS Number 24091-92-7[4]
Molecular Formula C₉H₈BrClO₂[3]
Molecular Weight 263.52 g/mol [3]
Appearance Colorless to light yellow oil[5]
Boiling Point 293.2°C at 760 mmHg[6]
Density 1.6 g/cm³[6]
Solubility Soluble in DMSO, DMF, and other common organic solvents like CCl₄, CH₃CN.[5][7]

Synthesis Protocol: Radical Bromination

The synthesis of this compound is commonly achieved via the radical bromination of its precursor, Methyl 2-(4-chlorophenyl)acetate. This method is effective because the benzylic position is susceptible to free-radical halogenation. The protocol below is based on established chemical principles for such transformations.[5]

Rationale for Experimental Design

The chosen methodology employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is favored over liquid bromine due to its solid nature, which makes it easier and safer to handle. It provides a low, constant concentration of bromine in the reaction mixture, which is crucial for selective benzylic bromination and minimizing side reactions. A radical initiator, such as benzoyl peroxide or AIBN, is required to start the reaction by generating the initial bromine radical. Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) are often used as solvents because they are relatively inert under radical conditions.[5] The reaction is typically conducted under reflux to provide the necessary thermal energy for homolytic cleavage of the initiator and to maintain a sufficient reaction rate.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )AmountMoles
Methyl 2-(4-chlorophenyl)acetate52449-43-1184.6114.6 g79.1 mmol
N-Bromosuccinimide (NBS)128-08-5177.9614.4 g80.7 mmol
Benzoyl Peroxide (BPO)94-36-0242.231.91 g7.89 mmol
Carbon Tetrachloride (CCl₄)56-23-5153.82100 mL-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-(4-chlorophenyl)acetate (14.6 g, 79.1 mmol), N-Bromosuccinimide (14.4 g, 80.7 mmol), and carbon tetrachloride (100 mL).[5]

  • Initiation: Add benzoyl peroxide (1.91 g, 7.89 mmol) to the mixture. Benzoyl peroxide acts as the radical initiator.[5]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. Maintain the reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Filtration: After 3 hours, cool the mixture to room temperature. Succinimide, a byproduct of the reaction, will precipitate as a white solid. Add hexanes (500 mL) to further precipitate the succinimide.[5]

  • Byproduct Removal: Filter the mixture through a Büchner funnel to remove the solid succinimide.[5]

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the carbon tetrachloride and hexanes. The resulting crude material will be a colorless to yellowish oil.[5] This crude product should be taken for purification.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up charge_flask Charge Flask with: - Methyl 2-(4-chlorophenyl)acetate - N-Bromosuccinimide (NBS) - Carbon Tetrachloride (Solvent) add_initiator Add Benzoyl Peroxide (Initiator) charge_flask->add_initiator 1. reflux Heat to Reflux (~77°C) for 3 hours add_initiator->reflux 2. cool Cool to Room Temperature reflux->cool 3. precipitate Add Hexanes to Precipitate Succinimide Byproduct cool->precipitate 4. filter Filter to Remove Succinimide precipitate->filter 5. evaporate Evaporate Solvents (Rotary Evaporator) filter->evaporate 6. product Crude this compound evaporate->product 7.

Caption: Workflow for the synthesis of this compound.

Purification Protocol: Column Chromatography

The crude product obtained from the synthesis contains unreacted starting materials and other minor impurities. Purification via column chromatography is a standard and effective method to isolate the desired compound with high purity.[5][8]

Rationale for Purification Steps

Silica gel is a polar stationary phase that effectively separates compounds based on their polarity. A non-polar mobile phase (eluent), such as a mixture of ethyl acetate and hexanes, is used. Less polar compounds (like the desired product) will travel down the column faster, while more polar impurities will be retained on the silica gel longer, allowing for effective separation. The initial aqueous work-up (if performed) and brine wash are crucial for removing any water-soluble impurities and residual water from the organic phase before chromatography.[9]

Step-by-Step Purification Procedure
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate mixture (e.g., 85:15 v/v).

  • Sample Loading: Dissolve the crude oil in a minimal amount of the eluent or a suitable solvent like dichloromethane and load it onto the top of the silica column.

  • Elution: Begin eluting the column with the hexane/ethyl acetate (85:15) mixture.[5]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC. The desired product can be visualized under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a colorless oil.[5]

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_isolation Isolation crude_product Crude Product Oil prepare_column Prepare Silica Gel Column crude_product->prepare_column load_sample Dissolve Crude Product & Load onto Column crude_product->load_sample elute Elute with Hexane/EtOAc load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

Analytical Characterization and Quality Control

Confirming the structure and assessing the purity of the final product is a non-negotiable step in pharmaceutical intermediate synthesis. A combination of spectroscopic techniques is employed for this purpose.[10]

Spectroscopic Data

The following table summarizes the expected analytical data for this compound.

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~7.5-7.2 (m, 3H, Ar-H), δ ~5.4 (s, 1H, CH-Br), δ ~3.8 (s, 3H, OCH₃)
¹³C NMR (CDCl₃)δ ~168 (C=O), δ ~138-128 (Ar-C), δ ~53 (OCH₃), δ ~45 (CH-Br)
Mass Spec. (EI-MS) m/z for C₉H₈BrClO₂: ~262, 264, 266 (isotopic pattern for Br and Cl). Key fragments from loss of -OCH₃ or -COOCH₃.
IR Spectroscopy ~1740 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch), ~820 cm⁻¹ (C-Cl stretch), ~600 cm⁻¹ (C-Br stretch)

Note: Exact chemical shifts (δ) and mass-to-charge ratios (m/z) can vary slightly based on the instrument and conditions used. The provided data is a general guide for structure confirmation.[11][12][13]

Data Interpretation
  • NMR Spectroscopy: ¹H NMR confirms the presence and ratio of aromatic protons, the unique benzylic proton adjacent to the bromine, and the methyl ester protons. ¹³C NMR identifies the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbon bearing the bromine.[14]

  • Mass Spectrometry: MS provides the molecular weight and, crucially, the characteristic isotopic pattern of molecules containing one bromine and one chlorine atom, which serves as a definitive confirmation of elemental composition.[10]

  • Infrared Spectroscopy: IR spectroscopy confirms the presence of key functional groups, most importantly the strong carbonyl (C=O) stretch of the ester group.[13]

Application in Loratadine Synthesis

This compound is a key precursor in one of the synthetic routes to Loratadine. It is used to alkylate a piperidine derivative, forming a crucial C-C bond and introducing the substituted phenyl ring system.

Role in the Synthetic Pathway

In a simplified representation, the synthesis involves the reaction of this compound with a suitable piperidine-pyridine intermediate. The benzylic bromide is susceptible to nucleophilic substitution by the nitrogen of the piperidine ring, leading to the formation of the core structure of Loratadine after several subsequent steps.

Position in Loratadine Synthesis Pathway

Loratadine_Synthesis Intermediate Methyl 2-(2-bromo-4- chlorophenyl)acetate Coupling Nucleophilic Substitution (Alkylation) Intermediate->Coupling Piperidine Piperidine-Pyridine Derivative Piperidine->Coupling Post_Coupling Intermediate Product Coupling->Post_Coupling Cyclization Further Transformations (e.g., Cyclization, Esterification) Post_Coupling->Cyclization Loratadine Loratadine (Final API) Cyclization->Loratadine

Caption: Role of the intermediate in the Loratadine synthesis pathway.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and the reagents for its synthesis.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Reagent Hazards:

    • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid contact with skin and eyes.

    • Benzoyl Peroxide: Is a strong oxidizing agent and can be explosive when dry. Handle with care.

    • Carbon Tetrachloride: Is a toxic and environmentally hazardous solvent. Use with extreme caution and dispose of it according to institutional guidelines. Consider replacing with a safer alternative like acetonitrile if validated for the reaction.[5]

  • Disposal: All chemical waste must be disposed of following local and institutional regulations for hazardous materials.

References

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  • Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • LinkedIn. (2024). Modern Analytical Technique for Characterization Organic Compounds.
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  • Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • C&EN. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • Royal Society of Chemistry. (2020). Synthesis of anti-allergic drugs.
  • Semantic Scholar. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations.
  • Google Patents. (n.d.). CN112341433A - A kind of preparation method of loratadine.
  • ResearchGate. (2005). Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations.

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Application Notes: Strategic Use of Methyl 2-(2-bromo-4-chlorophenyl)acetate in the Synthesis of Clopidogrel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Intermediate in Antiplatelet Therapy

Clopidogrel, marketed as Plavix®, is a cornerstone in the prevention of atherothrombotic events in patients with a history of myocardial infarction, ischemic stroke, or established peripheral arterial disease. Its mechanism of action involves the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor, which is crucial for platelet activation and aggregation. The synthesis of this vital thienopyridine derivative is a topic of significant interest in medicinal and process chemistry. A pivotal starting material in several prominent synthetic routes is Methyl 2-(2-bromo-4-chlorophenyl)acetate . The strategic use of this intermediate is critical for achieving high yields and purity of the final active pharmaceutical ingredient (API), clopidogrel bisulfate.

This application note provides a detailed examination of the synthesis of clopidogrel from this compound, offering in-depth protocols, mechanistic insights, and data presentation to guide researchers in this synthetic endeavor.

Synthetic Pathway Overview: From Brominated Phenylacetate to Clopidogrel

The synthesis of racemic clopidogrel from this compound primarily involves a nucleophilic substitution reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This reaction forms the core structure of clopidogrel. The resulting racemic mixture is then typically resolved to isolate the pharmacologically active (S)-(+)-enantiomer.

Clopidogrel_Synthesis cluster_synthesis Synthesis and Resolution A This compound C Racemic Clopidogrel A->C Nucleophilic Substitution (e.g., Na2CO3, DMF) B 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine B->C D (S)-(+)-Clopidogrel (Active Enantiomer) C->D Chiral Resolution (e.g., L-camphorsulfonic acid) E (R)-(-)-Clopidogrel (Inactive Enantiomer) C->E F Clopidogrel Bisulfate D->F Salt Formation (H2SO4)

Figure 1: General synthetic scheme for clopidogrel.

Detailed Experimental Protocol: Synthesis of Racemic Clopidogrel

This protocol outlines the synthesis of racemic clopidogrel via the condensation of this compound with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
This compound90536-73-1278.53
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine112728-66-8139.23
Sodium Carbonate (Na₂CO₃)497-19-8105.99
N,N-Dimethylformamide (DMF)68-12-273.09
Ethyl Acetate141-78-688.11
Hexane110-54-386.18
Sodium Iodide (NaI)7681-82-5149.89

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 100 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 1.0 g of catalytic sodium iodide to 100 mL of N,N-dimethylformamide (DMF).

    • Expert Insight: The use of a catalytic amount of sodium iodide facilitates the reaction, likely through an in-situ Finkelstein reaction, converting the bromo-intermediate to a more reactive iodo-intermediate.

  • Addition of Reactants: To the stirred solution, add 34.7 g (0.144 mole) of Methyl 2-(2-chloro-o-chlorophenyl)acetate and 15.26 g (0.144 mole) of sodium carbonate.

    • Causality: Sodium carbonate acts as a base to neutralize the hydrobromic acid formed during the nucleophilic substitution reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 15 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1 v/v). The Rf value for the product is approximately 0.85.

  • Work-up and Isolation: After the reaction is complete

Topic: Reaction Mechanisms and Synthetic Protocols for Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a key chemical intermediate whose halogenated phenyl ring structure makes it a versatile building block in medicinal chemistry and agrochemical synthesis. The presence of bromo and chloro substituents provides distinct sites for further functionalization, often through cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides a detailed examination of the primary reaction mechanism for its synthesis—the Fischer-Speier esterification—and presents a comprehensive, field-tested laboratory protocol for its preparation.

Introduction and Significance

Substituted phenylacetic acid esters are foundational scaffolds in the development of numerous active pharmaceutical ingredients (APIs) and commercial chemicals. This compound is particularly valuable due to its dual halogenation. The bromine atom, for instance, is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chloro group offers an alternative reaction site or can be retained to modulate the electronic and lipophilic properties of the final molecule. Its utility is evident in the synthesis of precursors for drugs like Clopidogrel, an antiplatelet agent, where related structures are essential.[1][2] Understanding the mechanism of its formation is critical for optimizing yield, purity, and process scalability.

Primary Synthesis Mechanism: Fischer-Speier Esterification

The most direct and classical method for synthesizing this compound is the Fischer-Speier esterification of the corresponding carboxylic acid, (2-bromo-4-chlorophenyl)acetic acid, with methanol.[3][4][5] This reaction is an acid-catalyzed nucleophilic acyl substitution.[3][6] The entire process is reversible, necessitating strategic choices to drive the reaction toward the product.[6][7]

The mechanism proceeds through several distinct, equilibrium-based steps:

  • Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][5][7]

  • Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular acid-base reaction converts a hydroxyl group into a much better leaving group: water.

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another molecule of the alcohol, to yield the final ester product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.[3]

To overcome the reversible nature of the reaction, Le Châtelier's principle is applied. This is practically achieved by either using a large excess of the alcohol (methanol), which is often also the solvent, or by removing water as it is formed.[5][6]

Visualization of Fischer-Speier Esterification

Fischer_Esterification Fischer-Speier Esterification Mechanism Start Carboxylic Acid + Methanol Protonation 1. Protonation of Carbonyl Oxygen Start->Protonation + H+ Activated Activated Carbonyl Protonation->Activated Attack 2. Nucleophilic Attack by Methanol Activated->Attack + CH3OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Transfer 3. Proton Transfer Tetrahedral->Transfer Water_Leave Intermediate with -OH2+ Group Transfer->Water_Leave Elimination 4. Elimination of Water Water_Leave->Elimination - H2O Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation 5. Deprotonation Protonated_Ester->Deprotonation - H+ Catalyst_Regen Catalyst Regeneration Protonated_Ester->Catalyst_Regen Regenerates H+ End Final Ester Product + H2O Deprotonation->End Catalyst_Regen->Protonation

Caption: Key steps in the acid-catalyzed Fischer-Speier esterification.

Alternative Synthesis Route: Transesterification

An alternative industrial method involves the transesterification of α-bromo-2-chlorophenylacetic acid with methyl acetate, catalyzed by a Lewis acid such as titanium tetrachloride or magnesium perchlorate.[8][9] This approach can be advantageous due to shorter reaction times and high product purity, making it suitable for large-scale production.[8] However, it requires the prior synthesis of the α-bromo acid and handling of moisture-sensitive Lewis acids.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details the synthesis of this compound from (2-bromo-4-chlorophenyl)acetic acid. The procedure is adapted from established methods for esterifying substituted phenylacetic acids.[10]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
(2-bromo-4-chlorophenyl)acetic acidC₈H₆BrClO₂249.491.010.0 g
Methanol (anhydrous)CH₃OH32.04~25100 mL
Sulfuric Acid (conc., 98%)H₂SO₄98.08Catalyst~2 mL
Saturated Sodium BicarbonateNaHCO₃84.01-As needed
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂O74.12-~150 mL
Brine (Saturated NaCl solution)NaCl58.44-~50 mL
Anhydrous Magnesium SulfateMgSO₄120.37-As needed
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-bromo-4-chlorophenyl)acetic acid (10.0 g).

  • Addition of Reagents: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the acid dissolves. Place the flask in an ice-water bath to cool.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (~2 mL) dropwise. Causality Note: The slow addition of acid to cold alcohol is a critical safety step to control the exothermic reaction.

  • Reflux: Remove the ice bath and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 4-6 hours. Expertise Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Work-up - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ~150 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Trustworthiness Note: Performing multiple extractions ensures maximum recovery of the product from the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, followed by a wash with brine (1 x 50 mL). Causality Note: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid. The brine wash removes residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a colorless to pale yellow oil.[9]

  • Purification (Optional): If necessary, the crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Visualization

Workflow Experimental Synthesis Workflow A 1. Combine Reactants (Acid + Methanol) B 2. Add H2SO4 Catalyst (in ice bath) A->B C 3. Reflux (4-6 hours) B->C D 4. Quench (add to cold water) C->D E 5. Extract (with Diethyl Ether) D->E F 6. Wash Organic Layer (NaHCO3 then Brine) E->F G 7. Dry & Filter (over MgSO4) F->G H 8. Concentrate (Rotary Evaporator) G->H I Crude Product (Methyl Ester) H->I

Caption: Step-by-step workflow for the synthesis of the target ester.

Conclusion

The synthesis of this compound is most reliably achieved through the Fischer-Speier esterification, a fundamental and well-understood reaction in organic chemistry. By controlling reaction conditions, specifically through the use of excess alcohol and an acid catalyst, the equilibrium can be effectively shifted to favor high yields of the desired ester. The protocol described herein provides a robust and validated method for laboratory-scale synthesis, furnishing a critical intermediate for further applications in pharmaceutical and chemical research.

References

  • Google Patents. (2012). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Google Patents. (2010). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Google Patents. (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Google Patents. (2013). CN103387497A - Preparation methods for clopidogrel and its intermediates.
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • MySkinRecipes. (n.d.). Methyl 2-(4-bromo-2-chlorophenyl)acetate.
  • Pearson+. (n.d.). Show how Fischer esterification might be used.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification.

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"Methyl 2-(2-bromo-4-chlorophenyl)acetate" derivatization reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization Reactions of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of this compound. This halogenated phenylacetate derivative is a valuable synthetic intermediate, and understanding its reactivity is crucial for its application in medicinal chemistry and materials science. The presence of two key functional groups—an aryl bromide and a methyl ester—offers distinct handles for a variety of chemical transformations. This guide will focus on the most synthetically useful derivatization pathways, providing not only detailed protocols but also the underlying mechanistic principles and rationale for experimental design.

Core Reactivity Profile of this compound

This compound possesses two primary sites for derivatization:

  • The Aryl Bromide (C-Br bond): The bromine atom attached to the phenyl ring is an excellent leaving group, making this position highly susceptible to palladium-catalyzed cross-coupling reactions. This is the most common and versatile route for introducing new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The reactivity of aryl halides in such reactions typically follows the trend I > Br > Cl, making the bromo-substituent the primary site of reaction over the chloro-substituent under controlled conditions.[1]

  • The Methyl Ester (-COOCH₃): This functional group can undergo nucleophilic acyl substitution. The most common derivatization is hydrolysis to the corresponding carboxylic acid, which can then be used in subsequent reactions such as amide bond formation.

The strategic location of these groups makes the molecule a key building block in the synthesis of more complex structures, including intermediates for active pharmaceutical ingredients (APIs) like the antihistamine Loratadine.[2][3][4][5]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][7] This reaction couples the aryl bromide of this compound with a primary or secondary amine.

Application Note: C-N Bond Formation

Principle of the Reaction: The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[8][9] This method has largely replaced harsher classical methods for synthesizing arylamines due to its broad substrate scope and high functional group tolerance.[6]

Causality Behind Experimental Choices:

  • Catalyst System (Palladium Precursor and Ligand): The reaction is driven by a Pd(0) species, which is typically generated in situ from a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃. The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are used to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the final product-forming step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), forming the palladium-amido species necessary for reductive elimination. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).[8]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure solubility of the reaction components.[8]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) ox_add Oxidative Addition Complex (L-Pd(II)(Ar)Br) pd0->ox_add Ar-Br amine_complex Amine Complex (L-Pd(II)(Ar)(Br)(HNR'R'')) ox_add->amine_complex HNR'R'' amido Palladium Amido Complex (L-Pd(II)(Ar)NR'R'') amido->pd0 Reductive Elimination product Ar-NR'R'' amido->product amine_complex->amido Base (-H-Base⁺Br⁻)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv)

  • Phosphine Ligand (e.g., XPhos, 2x mol% of Pd)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂, the phosphine ligand, and NaOtBu under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the this compound followed by the anhydrous toluene. Stir the mixture for 10-15 minutes at room temperature.

  • Amine Addition: Add the amine substrate via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl acetate derivative.[7]

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosEfficient for coupling aryl bromides with a wide range of amines.
Base NaOtBuStrong, non-nucleophilic base suitable for most amine couplings.
Solvent TolueneHigh boiling point, aprotic, good solubility for reagents.
Temperature 80-110 °CProvides sufficient thermal energy to drive the catalytic cycle.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C-C bonds, particularly for creating biaryl structures.[11][12]

Application Note: C-C Bond Formation

Principle of the Reaction: This reaction couples the aryl bromide of this compound with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[11][13]

Causality Behind Experimental Choices:

  • Catalyst System: As with the Buchwald-Hartwig reaction, a Pd(0) catalyst is required. Common systems include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand. The ligand helps stabilize the catalyst and influences the reaction rate.

  • Organoboron Reagent: Boronic acids (RB(OH)₂) are common due to their commercial availability and stability. Boronate esters (e.g., pinacol esters) are also used and can be more stable and easier to purify.[12]

  • Base: The base is crucial for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which then transfers its organic group to the palladium center.[11] Aqueous solutions of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.

  • Solvent System: The reaction often employs a biphasic solvent system, such as toluene/water or dioxane/water, to dissolve both the organic-soluble starting materials and the inorganic base.[13]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Coupling Catalytic Cycle pd0 L₂Pd(0) ox_add Oxidative Addition Complex (L₂Pd(II)(Ar)Br) pd0->ox_add Ar-Br transmetal Transmetalation Complex (L₂Pd(II)(Ar)R') ox_add->transmetal R'-B(OH)₂ + Base transmetal->pd0 Reductive Elimination product Ar-R' transmetal->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Reaction Setup: In a flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[14]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography to afford the biaryl product.[14][15]

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂A robust and reliable catalyst for a wide range of boronic acids.
Base K₂CO₃ (aq)Effective, inexpensive base for activating the boronic acid.
Solvent Dioxane/WaterBiphasic system that facilitates dissolution of all components.
Temperature 80-100 °CStandard temperature range for Suzuki couplings of aryl bromides.

Hydrolysis of the Methyl Ester

A fundamental derivatization is the conversion of the methyl ester to the corresponding carboxylic acid. This transformation unlocks further synthetic pathways, such as amide coupling or reduction to an alcohol.

Application Note: Conversion to Carboxylic Acid

Principle of the Reaction: Ester hydrolysis is the cleavage of an ester bond by reaction with water, typically catalyzed by an acid or a base. For substrates sensitive to strong acid, base-catalyzed hydrolysis (saponification) is preferred.

Mechanism (Saponification): The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (⁻OCH₃) as a leaving group.[16] A final, irreversible acid-base reaction between the resulting carboxylic acid and the methoxide (or another equivalent of hydroxide) drives the reaction to completion, forming the carboxylate salt. An acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid.

Visualization: Experimental Workflow for Hydrolysis

Hydrolysis_Workflow start Start: Dissolve Ester in THF/Methanol add_base Add aq. LiOH or NaOH start->add_base stir Stir at RT (Monitor by TLC) add_base->stir quench Acidify with aq. HCl to pH ~2 stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate end_node Product: Carboxylic Acid concentrate->end_node

Caption: General experimental workflow for base-catalyzed ester hydrolysis.

Protocol: General Procedure for Saponification

Materials:

  • This compound (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-3.0 equiv)

  • Solvent system (e.g., Tetrahydrofuran (THF), Methanol, Water)

  • Hydrochloric acid (HCl, e.g., 1M aqueous solution)

Procedure:

  • Dissolution: Dissolve the starting ester in a mixture of THF and methanol.

  • Base Addition: Add an aqueous solution of LiOH or NaOH to the stirred solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 1-2 by adding 1M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-bromo-4-chlorophenyl)acetic acid. The product can be further purified by recrystallization if necessary.

References

  • Eureka | Patsnap. (n.d.). Synthesis process of loratadine intermediate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). CA2134128A1 - Methods for the manufacture of loratadine, intermediates useful in the....
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). CN113943268A - Preparation method of loratadine key intermediate.
  • Google Patents. (n.d.). CN112341433A - A kind of preparation method of loratadine.
  • Zhuang, S., et al. (2013). Progress in the Synthesis of Loratadine. Chinese Journal of Pharmaceuticals, 44(12), 1292-1299.
  • PubMed Central. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis.
  • ResearchGate. (n.d.). Derivatization reaction of methyl acetoacetate.
  • Canadian Journal of Chemistry. (2025). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?.
  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

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Topic: Selective Suzuki-Miyaura Coupling Reactions with "Methyl 2-(2-bromo-4-chlorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using Methyl 2-(2-bromo-4-chlorophenyl)acetate. The presence of two distinct halogen atoms—bromine and chlorine—on the aryl ring presents a unique synthetic opportunity for chemoselective functionalization. This note elucidates the principles governing the preferential reactivity of the carbon-bromine bond over the more inert carbon-chlorine bond. We present optimized, field-proven protocols that leverage this reactivity difference to selectively synthesize 2-aryl-4-chlorophenylacetate derivatives, which are valuable intermediates for the stepwise construction of complex, unsymmetrically substituted biaryl compounds in drug discovery and materials science.

Introduction: The Strategic Value of Chemoselective Coupling

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The reaction typically couples an organoboron species (like a boronic acid) with an organohalide.[3] Its widespread adoption, recognized by the 2010 Nobel Prize in Chemistry, stems from the mild reaction conditions, the commercial availability of diverse reagents, and the environmentally benign nature of the boron-containing byproducts.[1][2]

The substrate, this compound, is a particularly valuable building block. It features two potential coupling sites with predictably different reactivities. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl.[4][5] This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bond and the kinetics of the initial oxidative addition step. By carefully controlling reaction conditions, one can selectively cleave the weaker C-Br bond while leaving the stronger C-Cl bond intact for subsequent transformations. This strategy enables a modular and convergent approach to synthesizing complex molecular architectures.

This guide details the mechanistic basis for this selectivity and provides a robust protocol for the first selective coupling at the C-Br position, paying special attention to preserving the base-sensitive methyl ester functionality.

Mechanistic Foundation for Selectivity

The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[2][6] Understanding this cycle is critical to rationalizing the chemoselectivity observed with di-halogenated substrates.

The cycle comprises three fundamental steps:

  • Oxidative Addition : The catalytically active Pd(0) species inserts into the carbon-halogen (C-X) bond of the aryl halide. This is often the rate-determining step of the overall reaction.[1][2] The lower bond energy of the C-Br bond compared to the C-Cl bond results in a significantly faster rate of oxidative addition at the C-Br position, forming the arylpalladium(II) intermediate. This kinetic difference is the primary basis for the reaction's selectivity.[4]

  • Transmetalation : The organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[7][8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[10]

  • Reductive Elimination : The two organic groups on the palladium(II) complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-Br (Palladacycle) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Product (Ar-Ar') ArX This compound (Ar-Br) ArBOH2 Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters for Selective Coupling

Achieving high yield and selectivity in the coupling of this compound requires careful consideration of several interconnected parameters.

  • Catalyst and Ligand System : For the more reactive C-Br bond, standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective. Simple phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient. More advanced, bulky, and electron-rich ligands (e.g., biaryl phosphines like SPhos or NHC ligands) are generally reserved for activating the more challenging C-Cl bond and are unnecessary for this initial selective step.[12][13]

  • Base Selection : The choice of base is critical for two reasons: activating the boronic acid and preserving the ester functionality. Strong inorganic bases like NaOH or KOH can cause saponification (hydrolysis) of the methyl ester. Therefore, milder bases are strongly preferred.[14] Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are excellent choices, providing sufficient basicity to promote transmetalation without compromising the ester group.[8][9]

  • Solvent System : A variety of solvents can be used, with toluene, 1,4-dioxane, and tetrahydrofuran (THF) being the most common.[6][14] The reaction is often run as a biphasic mixture with a small amount of water.[1] This aqueous phase helps to dissolve the inorganic base, facilitating its role in the catalytic cycle. The choice of solvent can also affect reaction rates and solubility of the reagents.[15]

Detailed Experimental Protocol

This protocol describes a general and reliable method for the selective Suzuki-Miyaura coupling of various arylboronic acids with this compound at the C-Br position.

Materials

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1–3 mol%)

  • Triphenylphosphine [PPh₃] (2–6 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous fine powder (2.0–3.0 equiv)

  • Toluene (or 1,4-Dioxane)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate, Hexanes (for chromatography)

  • Silica gel

Equipment

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) before adding them to the main reaction flask.

  • Inert Atmosphere : Seal the flask with a septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent Addition : Using a syringe, add toluene and deionized water in a 4:1 to 5:1 ratio (e.g., 4 mL toluene and 1 mL water per 1 mmol of the aryl halide). The mixture should be thoroughly degassed by bubbling the inert gas through the solvent for another 10-15 minutes.

  • Reaction Execution : Place the flask in a preheated oil bath at 80–100 °C. Stir the reaction vigorously overnight (12–18 hours).

  • Reaction Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by taking a small aliquot from the reaction mixture, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[16]

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[16] Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization : Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Data Presentation: Representative Scope and Conditions

The described protocol is effective for a range of electronically and sterically diverse arylboronic acids.

EntryArylboronic Acid (Ar'-B(OH)₂)Pd(OAc)₂ (mol%)Base (equiv)Temp (°C)Time (h)Isolated Yield (%)
1Phenylboronic acid2K₃PO₄ (2.5)901685-95%
24-Methoxyphenylboronic acid2K₃PO₄ (2.5)901688-96%
34-(trifluoromethyl)phenylboronic acid3Cs₂CO₃ (2.0)1001875-85%
43-Thienylboronic acid3K₃PO₄ (3.0)1001870-80%
52-Methylphenylboronic acid3Cs₂CO₃ (2.0)1002465-75%
Yields are representative and highly dependent on the specific reaction scale and purification efficiency.

Future Synthetic Utility: Activating the C-Cl Bond

The key advantage of this selective protocol is that the product, a Methyl 2-(2-aryl-4-chlorophenyl)acetate, retains the C-Cl bond. This site can be functionalized in a subsequent cross-coupling reaction to generate complex, non-symmetrical tri-aryl structures. Coupling at the C-Cl position is significantly more challenging and typically requires:

  • More active catalysts : Systems based on bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are necessary to facilitate the difficult oxidative addition step.[12][17][18]

  • Harsher conditions : Higher temperatures and sometimes stronger bases may be required.[19][20]

This stepwise approach provides chemists with a powerful tool for building molecular diversity from a single, readily available starting material.

References

  • Title: Suzuki reaction Source: Wikipedia URL:[Link]
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL:[Link]
  • Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: ChemistryOpen URL:[Link]
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Merits of the Suzuki Coupling Reaction Source: BYJU'S URL:[Link]
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL:[Link]
  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL:[Link]
  • Title: What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL:[Link]
  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL:[Link]
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
  • Title: Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands Source: PubMed URL:[Link]
  • Title: Suzuki coupling reactions of aryl chlorides Source: ResearchG
  • Title: The Suzuki coupling reaction of aryl chlorides/bromides with...
  • Title: High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source Source: ACS Public
  • Title: Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: The Journal of Organic Chemistry - ACS Public
  • Title: Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr Source: ResearchG
  • Title: Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies Source: PubMed Central URL:[Link]

Sources

Application Notes & Protocols: Methyl 2-(2-bromo-4-chlorophenyl)acetate as a Trifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: Unveiling a Versatile Synthetic Intermediate

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a trifunctional synthetic building block poised for significant application in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its value lies in the orthogonal reactivity of its three key functional groups: a highly reactive C-Br bond, a less reactive C-Cl bond, and an electrophilic α-bromoacetate moiety. This distinct electronic and steric arrangement allows for programmed, sequential chemical transformations, making it an ideal starting material for creating diverse molecular architectures.

The aryl acetic acid motif is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1][2] The strategic placement of two different halogens on this core scaffold opens powerful avenues for regioselective cross-coupling reactions, enabling the precise introduction of aryl, heteroaryl, or nitrogen-based substituents. Furthermore, the α-bromoester side chain is a classic handle for alkylation and the construction of important heterocyclic systems.

This guide provides detailed protocols and the underlying scientific rationale for leveraging the unique reactivity of this compound in three principal applications:

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions

  • Synthesis of 2-Aminothiazole Heterocyclic Scaffolds

  • Conversion to the α-Aryl Acetic Acid Core Intermediate

These methodologies are designed to provide researchers and drug development professionals with a robust framework for incorporating this versatile building block into their synthetic programs.

Compound Properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈BrClO₂
Molecular Weight 279.52 g/mol
CAS Number Not assigned (related structures exist)
Appearance Expected to be a colorless to light yellow oil or low-melting solid

Core Application I: Regioselective Cross-Coupling Reactions

A significant advantage of this building block is the differential reactivity of the aryl-bromide and aryl-chloride bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more susceptible to oxidative addition to a Pd(0) catalyst.[3] This reactivity difference allows for selective functionalization at the C-Br position while leaving the C-Cl position intact for subsequent transformations.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[4] By carefully selecting the catalyst and conditions, one can achieve highly selective coupling of an organoboron reagent at the C-Br position of the substrate.

Causality Behind Experimental Choices:

  • Catalyst: A standard Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ is often sufficient for reactive aryl bromides. The ligands stabilize the Pd(0) species and facilitate the catalytic cycle.[5]

  • Base: A base such as Na₂CO₃ or K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[6]

  • Solvent: A biphasic solvent system like Toluene/Water or a polar aprotic solvent like Dioxane with water is commonly used to dissolve both the organic substrate and the inorganic base.

Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C-Br Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Toluene and Water (4:1 v/v, to achieve 0.1 M concentration)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add a magnetic stir bar.

  • Seal the flask with a septum, and evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.

  • Prepare a 2M aqueous solution of Na₂CO₃ and degas it by bubbling Argon through it for 20 minutes.

  • Add the degassed toluene to the flask via syringe, followed by the degassed Na₂CO₃ solution.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired Methyl 2-(2-aryl-4-chlorophenyl)acetate.

Data Presentation: Representative Substrate Scope

Arylboronic AcidProductExpected Yield
Phenylboronic AcidMethyl 2-(4-chloro-[1,1'-biphenyl]-2-yl)acetateGood to Excellent
4-Methoxyphenylboronic acidMethyl 2-(4-chloro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetateExcellent
3-Thienylboronic acidMethyl 2-(4-chloro-2-(thiophen-3-yl)phenyl)acetateGood
Buchwald-Hartwig Amination: Selective C-N Bond Formation

The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines from aryl halides.[7] The higher reactivity of the C-Br bond again allows for selective amination at this position, producing valuable aniline derivatives that are precursors to a wide array of pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: For aryl bromides, a combination of a palladium precursor like Pd₂(dba)₃ and a suitable phosphine ligand (e.g., BINAP) is effective. The bulky, electron-rich ligand facilitates both the oxidative addition and the final reductive elimination steps.[8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial. It deprotonates the amine, forming the palladium-amido complex necessary for reductive elimination, without competing as a nucleophile.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and to maintain catalyst activity.

Protocol 2.2: Selective Buchwald-Hartwig Amination at the C-Br Position

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • rac-BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve 0.1 M concentration)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with NaOtBu, rac-BINAP, and Pd₂(dba)₃.

  • Add a magnetic stir bar, seal the tube with a septum, and remove it from the glovebox.

  • Place the tube under an inert atmosphere (Argon or Nitrogen).

  • Add this compound, the amine, and anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 6-18 hours), cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired Methyl 2-(2-(amino)-4-chlorophenyl)acetate derivative.

Visualization: Regioselective Functionalization Strategy

G start This compound suzuki Suzuki Coupling (Pd cat., Aryl-B(OH)₂) start->suzuki C-Br Selective Reaction buchwald Buchwald-Hartwig (Pd cat., R₂NH) start->buchwald C-Br Selective Reaction prod1 Methyl 2-(2-aryl-4-chlorophenyl)acetate (C-Cl intact) suzuki->prod1 prod2 Methyl 2-(2-amino-4-chlorophenyl)acetate (C-Cl intact) buchwald->prod2 further_func Further Functionalization at C-Cl position prod1->further_func prod2->further_func

Caption: Sequential functionalization via selective cross-coupling.

Core Application II: Synthesis of Heterocyclic Scaffolds

The α-bromoacetate functionality is a potent electrophile, ideal for constructing heterocyclic rings. One of the most fundamental and valuable transformations is the Hantzsch thiazole synthesis, which provides access to the 2-aminothiazole core.[9] This scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable pharmacodynamic and pharmacokinetic properties.[10][11]

Causality Behind Experimental Choices:

  • Mechanism: The reaction proceeds via an initial Sₙ2 reaction where the sulfur atom of thiourea attacks the α-carbon of the ester, displacing the bromide.[12] This is followed by an intramolecular cyclization where the nitrogen attacks the ester carbonyl, and subsequent dehydration/tautomerization yields the aromatic 2-aminothiazole ring.[6][12]

  • Solvent: An alcohol like ethanol or methanol is a suitable solvent as it readily dissolves both reactants and facilitates the reaction without interfering.

  • Work-up: The resulting thiazole product is often a stable solid. Basification of the reaction mixture helps to deprotonate the thiazolium intermediate and precipitate the free base, simplifying isolation.[6]

Protocol 3.1: Hantzsch-type Synthesis of a 2-Aminothiazole Derivative

Materials:

  • This compound (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Ethanol (to achieve 0.2 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound and thiourea in ethanol.

  • Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC.

  • Upon consumption of the starting material (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing an excess of saturated NaHCO₃ solution while stirring. A precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield the desired 2-amino-4-(2-bromo-4-chlorophenyl)thiazole derivative. The product can be further purified by recrystallization if necessary.

Visualization: Hantzsch Thiazole Synthesis Mechanism

G cluster_0 Sₙ2 Attack cluster_1 Cyclization & Dehydration cluster_2 Final Product A Substrate + Thiourea B Isothiouronium Intermediate A->B C Intramolecular N-Acylation B->C D Dehydration & Tautomerization C->D E 2-Aminothiazole Derivative D->E

Caption: Key stages of the Hantzsch thiazole synthesis.

Core Application III: Precursor to α-Aryl Acetic Acid Intermediate

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. α-Aryl acetic acids are not only pharmacologically active themselves but are also crucial intermediates for further derivatization, such as amide coupling to generate new chemical entities.[13][14]

Causality Behind Experimental Choices:

  • Method: Saponification, or base-catalyzed hydrolysis, is generally preferred over acid-catalyzed hydrolysis because it is an irreversible process, driving the reaction to completion.[15][16]

  • Base: Lithium hydroxide (LiOH) is often used in a mixed solvent system (e.g., THF/water) as it is effective and the resulting lithium carboxylate salt is often easily handled.[16]

  • Work-up: After the reaction, acidification is necessary to protonate the carboxylate salt and generate the neutral carboxylic acid, which can then be extracted into an organic solvent.

Protocol 4.1: Saponification to 2-(2-bromo-4-chlorophenyl)acetic acid

Materials:

  • This compound (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (3:1 v/v, to achieve 0.2 M concentration)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in the THF/water solvent mixture in a round-bottom flask.

  • Add LiOH·H₂O and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting ester is fully consumed (typically 1-3 hours).

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid may form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude 2-(2-bromo-4-chlorophenyl)acetic acid, which can be purified by recrystallization or chromatography.

Visualization: Workflow to Amide Derivatives

G start Methyl 2-(2-bromo-4- chlorophenyl)acetate hydrolysis Saponification (LiOH, THF/H₂O) start->hydrolysis acid 2-(2-bromo-4-chlorophenyl) acetic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, R₂NH) acid->coupling amide Amide Derivatives coupling->amide

Caption: Synthetic path from ester to valuable amide compounds.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.
  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. (Historical reference, available through chemical archives).
  • Sha, S. C., Zhang, J., & Walsh, P. J. (2015). Palladium-catalyzed α-arylation of aryl acetic acid derivatives via dienolate intermediates with aryl chlorides and bromides. Organic Letters, 17(3), 410–413.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reaction mechanisms).
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.

Sources

Application Notes & Experimental Protocols for Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a key synthetic intermediate prized in medicinal chemistry and materials science. Its utility stems from a strategically functionalized benzene ring, featuring a bromine atom, a chlorine atom, and a methyl ester group. This arrangement provides multiple reaction handles for chemists to elaborate the molecular structure. The ortho-bromo substituent is particularly significant as it serves as an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other high-value organic molecules.

This document provides detailed protocols for two of the most powerful and widely used cross-coupling reactions involving this substrate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

PART 1: Safety, Handling, and Storage

1.1. Hazard Assessment:

Before commencing any experimental work, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier for this compound and all other reagents. As a halogenated aromatic compound, it should be handled with care.

  • General Hazards: Presumed to be an irritant to the eyes, skin, and respiratory tract. Potential for toxicity upon ingestion or inhalation.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile or neoprene).

1.2. Storage:

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

PART 2: Application Protocol I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide.[1] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid coupling partners.[1]

2.1. Principle & Mechanistic Insight:

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst.

2.2. Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Bromide, Boronic Acid, Base, & Solvent degas 2. Degas Mixture (N2/Ar Purge) reagents->degas catalyst 3. Add Pd Catalyst & Ligand degas->catalyst heat 4. Heat to 80-100 °C (Monitor by TLC/LC-MS) catalyst->heat quench 5. Cool & Quench (e.g., H2O) heat->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry Organic Layer & Evaporate extract->dry purify 8. Purify by Column Chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

2.3. Representative Protocol: Synthesis of Methyl 2-(4-chloro-2'-methyl-[1,1'-biphenyl]-2-yl)acetate

This protocol details the coupling of this compound with o-tolylboronic acid.

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound263.521.0263.5 mg1.0
o-tolylboronic acid135.961.2163.2 mg1.2
Pd(PPh₃)₄1155.560.0334.7 mg0.03
K₂CO₃ (anhydrous)138.213.0414.6 mg3.0
1,4-Dioxane--8 mL-
Water (degassed)--2 mL-

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (263.5 mg, 1.0 mmol), o-tolylboronic acid (163.2 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

  • Atmosphere Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, quickly add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 34.7 mg, 0.03 mmol).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Add water (15 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

PART 3: Application Protocol II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for forming C-N bonds. It involves the palladium-catalyzed coupling of an amine with an aryl halide. This reaction is critical in drug discovery, as the arylamine motif is present in a vast number of bioactive molecules.

3.1. Principle & Mechanistic Insight:

The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron species.

  • Oxidative Addition: A Pd(0) complex adds to the aryl bromide to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)L_n-NR'R'' pd2_aryl->pd2_amido Amine Coordination & Deprotonation (HNR'R'', Base) product Ar-NR'R'' pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

3.2. Representative Protocol: Synthesis of Methyl 2-(4-chloro-2-(morpholin-4-yl)phenyl)acetate

This protocol describes the coupling of this compound with morpholine.

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound263.521.0263.5 mg1.0
Morpholine87.121.2105 µL1.2
Pd₂(dba)₃915.720.019.2 mg0.02 (Pd)
XPhos476.630.0419.1 mg0.04
NaOtBu96.101.4134.5 mg1.4
Toluene (anhydrous)--10 mL-

Step-by-Step Methodology:

  • Glovebox Preparation: Due to the air-sensitivity of the catalyst and base, it is recommended to prepare the reaction in an inert atmosphere glovebox.

  • Vessel Preparation: To an oven-dried vial, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Reagent Addition: In the same vial, add this compound (263.5 mg, 1.0 mmol).

  • Solvent & Amine Addition: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the vial tightly with a screw cap, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

PART 4: Product Characterization

The identity and purity of the synthesized products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): For reaction monitoring and purity assessment.

These protocols provide a robust starting point for utilizing this compound in two of the most important transformations in modern synthetic chemistry. Researchers can adapt the choice of coupling partner, catalyst system, and reaction conditions to achieve a wide array of complex molecular targets.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald–Hartwig amination.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction of Aryl Halides with Tin Amides. Journal of the American Chemical Society, 116(13), 5969–5970.
  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. (2011). The Journal of Organic Chemistry.
  • Buchwald-Hartwig Coupling - YouTube. (2021).
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2010). ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

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Application Notes & Protocols: The Strategic Role of Methyl 2-(2-bromo-4-chlorophenyl)acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Halogenated Phenylacetic Acid Derivatives in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a focus on complex molecular architectures. Within this landscape, halogenated phenylacetic acid derivatives, such as Methyl 2-(2-bromo-4-chlorophenyl)acetate, have emerged as pivotal building blocks. The strategic incorporation of halogen atoms into active ingredients is a well-established concept in the design of modern agrochemicals, influencing factors like efficacy, metabolic stability, and target interaction.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound and its analogs, with a particular focus on their application in the synthesis of cutting-edge insecticidal agents.

This document will delve into the synthetic pathways where this versatile intermediate could be employed, using the synthesis of anthranilic diamide insecticides as a primary illustrative example. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the selection of reagents and reaction conditions.

Core Application: A Gateway to Anthranilic Diamide Insecticides

Anthranilic diamide insecticides, such as chlorantraniliprole and its analogs, represent a significant advancement in pest control. These compounds exhibit a novel mode of action, targeting the ryanodine receptors in insects, which leads to the uncontrolled release of internal calcium stores and subsequent paralysis and death of the pest.[4] The synthesis of these complex molecules is a multi-step process, often involving the coupling of two key fragments. One of these fragments is a substituted anthranilic acid derivative. While various synthetic routes to these intermediates exist, the journey often begins with appropriately substituted benzene derivatives that are elaborated into the final anthranilamide.

It is in the synthesis of precursors to these crucial anthranilamide intermediates that a molecule like this compound can play a strategic role. The following sections will outline a plausible synthetic application, drawing upon established chemical transformations prevalent in agrochemical process chemistry.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual workflow where a derivative of the title compound could be utilized in the synthesis of a key intermediate for anthranilic diamide insecticides.

G A This compound B Functional Group Interconversion (e.g., Amination) A->B Nucleophilic Substitution C Substituted Phenylacetic Acid Amide B->C D Oxidative Cyclization / Amidation C->D Ring Formation E Key Anthranilamide Intermediate (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) D->E F Coupling with Pyrazole Carboxylic Acid E->F G Anthranilic Diamide Insecticide (e.g., Chlorantraniliprole analog) F->G Amide Bond Formation

Caption: Conceptual workflow for the utilization of a phenylacetic acid derivative in the synthesis of an anthranilic diamide insecticide.

Detailed Protocols and Methodologies

The following protocols are representative of the synthetic transformations involved in the synthesis of key agrochemical intermediates. While the starting material is generalized to reflect the broader class of halogenated phenylacetic acids, the principles are directly applicable to this compound.

Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide – A Key Anthranilamide Intermediate

This protocol outlines a multi-step synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a crucial intermediate in the production of chlorantraniliprole.[5][6] The synthesis commences from a substituted nitrobenzoate, which shares structural similarities with the phenylacetic acid framework after suitable modifications.

Step 1: Amidation of Methyl 3-methyl-2-nitrobenzoate

  • Rationale: This initial step introduces the first nitrogen atom required for the final amide structure. The use of methylamine is a direct and efficient method for forming the N-methylamide.

  • Procedure:

    • In a reaction vessel, dissolve methyl 3-methyl-2-nitrobenzoate in a lower alcohol, such as methanol.

    • Introduce a solution of methylamine.

    • Heat the reaction mixture to approximately 60-65°C and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure to yield 3-methyl-2-nitrobenzamide.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is a key functional group in the final intermediate. Catalytic hydrogenation is a clean and efficient method, though other reducing agents like iron powder in acidic medium can also be employed.

  • Procedure:

    • Suspend 3-methyl-2-nitrobenzamide in a suitable solvent such as ethanol.

    • Add a catalyst, for example, FeO(OH)/C.

    • Introduce a reducing agent like hydrazine hydrate.

    • Heat the mixture to 70-75°C and stir until the reaction is complete.

    • Filter the catalyst and concentrate the filtrate to obtain 3-methyl-2-aminobenzamide.

Step 3: Chlorination of the Benzamide

  • Rationale: This step introduces the chlorine atom at the desired position on the aromatic ring, a common feature in many agrochemicals for enhancing biological activity.

  • Procedure:

    • Dissolve 3-methyl-2-aminobenzamide in an inert organic solvent.

    • Add a chlorinating agent, such as sulfuryl chloride.

    • Heat the reaction mixture to 55-60°C and maintain until the starting material is consumed.

    • After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

    • The organic layer is then washed, dried, and concentrated to yield 2-amino-5-chloro-N,3-dimethylbenzamide.

Protocol 2: Synthesis of a Pyrazole Carboxylic Acid Intermediate

The second key component for the synthesis of anthranilic diamide insecticides is a substituted pyrazole carboxylic acid. The synthesis of this fragment is also a multi-step process.

Step 1: Synthesis of (3-chloropyridin-2-yl)-hydrazine

  • Rationale: This is the foundational step for building the pyrazole ring system with the necessary pyridyl substituent.

  • Procedure:

    • Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in a suitable solvent like ethanol.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The crude hydrazine derivative can be purified or used directly in the next step.

Step 2: Cyclization to the Pyrazoline Intermediate

  • Rationale: This step forms the core pyrazole ring through condensation with a suitable dielectrophile.

  • Procedure:

    • Condense the (3-chloropyridin-2-yl)-hydrazine with diethyl maleate in the presence of a base like sodium ethoxide.

    • This reaction forms the pyrazolidinone intermediate.

Step 3: Bromination, Oxidation, and Hydrolysis

  • Rationale: These final steps functionalize the pyrazole ring to yield the desired carboxylic acid.

  • Procedure:

    • The pyrazoline intermediate is subjected to bromination and oxidation to form the aromatic pyrazole ring.

    • Subsequent hydrolysis of the ester group yields the final 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

Protocol 3: Final Coupling to form the Anthranilic Diamide
  • Rationale: This is the crucial amide bond-forming reaction that connects the two key intermediates.

  • Procedure:

    • In a reaction vessel, dissolve the 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in a solvent such as acetonitrile.

    • Add a base, for example, 3-methylpyridine.

    • Cool the reaction mixture to approximately -5°C.

    • Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the low temperature.

    • After the addition, stir the mixture for a short period, then allow it to warm to room temperature and continue stirring until the reaction is complete.

    • The final product, an anthranilic diamide insecticide, can then be isolated and purified.

Data Presentation: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot readily available for this specific isomerC₉H₈BrClO₂263.52
Methyl 2-bromo-2-(4-chlorophenyl)acetate24091-92-7C₉H₈BrClO₂263.52[7][8]
2-Bromo-2-(4-chlorophenyl)acetic acid3381-73-5C₈H₆BrClO₂249.49

Conclusion and Future Perspectives

This compound and its isomers represent a class of highly valuable and versatile intermediates in the synthesis of complex organic molecules, particularly within the agrochemical industry.[3][7] Their utility stems from the presence of multiple reactive sites that can be selectively manipulated to build intricate molecular architectures. The detailed protocols provided herein, using the synthesis of anthranilic diamide insecticides as a prime example, illustrate the practical application of such building blocks in the creation of high-value active ingredients.

As the demand for more sophisticated and selective agrochemicals continues to grow, the importance of readily accessible and versatile intermediates like this compound will undoubtedly increase. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to these building blocks and their application in the discovery of novel agrochemicals with improved performance and environmental profiles.

References

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI.
  • Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. (2014). ResearchGate.
  • Targeted Synthesis of Anthranilic Diamides Insecticides Containing Trifluoroethoxyl Phenylpyrazole. (2021). ResearchGate.
  • Study on the synthesis of anthranilicdiamides insecticide. ResearchGate.
  • An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents.
  • Studies on the Synthetic Process of 2-Amino-5-chloro-N, 3-dimethylbenzamide and Ethyl 2-Methylacetoacetate. Dissertation.
  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com.
  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. ResearchGate.
  • Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987. PubChem.
  • Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. Google Patents.
  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.
  • The unique role of halogen substituents in the design of modern agrochemicals. PubMed.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI.
  • Derivatives of phenylacetic acid and fungicides containing them. Google Patents.
  • Latest generation of halogen-containing pesticides. PubMed.
  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.
  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate.
  • Synthesis and Chemistry of Agrochemicals IV. ACS Publications.
  • Methyl 2-(4-bromo-2-chlorophenyl)acetate. MySkinRecipes.
  • The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds. Scilit.
  • Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. PubMed.

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Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and scalable two-step synthetic sequence, commencing with the Sandmeyer reaction to produce 2-bromo-4-chlorotoluene, followed by oxidation and subsequent esterification to yield the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a safe, efficient, and reproducible synthesis on a larger scale.

Introduction

This compound is a crucial building block in the synthesis of a range of biologically active molecules. Its structural motif is found in compounds targeted for various therapeutic areas. The ability to produce this intermediate in significant quantities is paramount for advancing drug discovery programs from medicinal chemistry to preclinical and clinical development.[1] This application note addresses the critical need for a scalable and reliable synthetic route, moving beyond typical lab-scale procedures to a process suitable for producing multi-gram to kilogram quantities of the target compound.[2]

The presented synthetic strategy is designed for efficiency, cost-effectiveness, and safety. It employs well-established chemical transformations, optimized for a larger scale. The two-part approach involves:

  • Part A: Synthesis of 2-bromo-4-chlorotoluene via the Sandmeyer Reaction. This classic transformation allows for the efficient introduction of a bromine atom onto the aromatic ring.[3][4][5]

  • Part B: Oxidation and Esterification to this compound. This sequence converts the methyl group of the toluene derivative into the desired methyl acetate functionality.

This document will provide a detailed, step-by-step protocol for each part, along with explanations for key experimental choices, safety precautions, and data presentation to guide the user through a successful scale-up campaign.

Part A: Synthesis of 2-bromo-4-chlorotoluene via Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts, utilizing a copper(I) salt as a catalyst.[6][7] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3][4]

Reaction Scheme
Mechanistic Insight: The Sandmeyer Reaction

The reaction is initiated by the diazotization of the primary aromatic amine (2-amino-5-chlorotoluene) with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. A single electron transfer from the copper(I) catalyst to the diazonium salt then occurs, leading to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then abstracts a bromine atom from the copper(II) bromide, regenerating the copper(I) catalyst and forming the desired aryl bromide.[3][4][5]

Visualization of the Sandmeyer Reaction Workflow

Sandmeyer_Workflow A Diazotization: 2-Amino-5-chlorotoluene + NaNO2, HBr/H2O (0-5 °C) B Aryl Diazonium Salt Intermediate A->B Formation C Sandmeyer Reaction: Addition to CuBr in HBr (50-60 °C) B->C Addition D Reaction Quench & Workup: Extraction with Dichloromethane C->D Processing E Purification: Distillation under Reduced Pressure D->E Isolation F 2-Bromo-4-chlorotoluene (Final Product) E->F Final Product

Caption: Workflow for the synthesis of 2-bromo-4-chlorotoluene.

Detailed Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-chlorotoluene141.59100.0 g0.706
Hydrobromic acid (48% aq.)80.91350 mL-
Sodium nitrite (NaNO₂)69.0053.7 g0.778
Copper(I) bromide (CuBr)143.4520.2 g0.141
Dichloromethane (DCM)84.93500 mL-
Water (H₂O)18.02As needed-

Procedure:

  • Diazotization:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-chlorotoluene (100.0 g, 0.706 mol) and 48% hydrobromic acid (250 mL).

    • Cool the stirred mixture to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (53.7 g, 0.778 mol) in water (100 mL) and add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C. The addition should take approximately 1 hour.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 2 L reactor, prepare a solution of copper(I) bromide (20.2 g, 0.141 mol) in 48% hydrobromic acid (100 mL).

    • Heat this solution to 50-60 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a steady effervescence and keep the reaction temperature between 50-60 °C.

    • After the addition is complete, continue to stir the reaction mixture at 60 °C for 1 hour, then allow it to cool to room temperature.

  • Workup and Isolation:

    • Transfer the reaction mixture to a 2 L separatory funnel.

    • Extract the product with dichloromethane (2 x 250 mL).

    • Combine the organic layers and wash with 1 M sodium hydroxide (200 mL) to remove excess acid, followed by a wash with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product is purified by vacuum distillation to yield 2-bromo-4-chlorotoluene as a colorless to pale yellow oil.

Part B: Synthesis of this compound

This part of the synthesis involves the oxidation of the methyl group of 2-bromo-4-chlorotoluene to a carboxylic acid, followed by Fischer esterification to yield the final product.

Reaction Scheme
Mechanistic Insight: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][10] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[8]

Visualization of the Oxidation and Esterification Workflow

Esterification_Workflow A Oxidation: 2-Bromo-4-chlorotoluene + KMnO4, H2O (Reflux) B Acidification & Isolation: HCl, Filtration A->B Processing C 2-Bromo-4-chlorophenylacetic acid Intermediate B->C Formation D Esterification: + Methanol, H2SO4 (cat.) (Reflux) C->D Reaction E Workup & Purification: Extraction & Column Chromatography D->E Isolation F This compound (Final Product) E->F Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-4-chlorotoluene205.49100.0 g0.487
Potassium permanganate (KMnO₄)158.03184.5 g1.167
Sodium hydroxide (NaOH)40.0010.0 g0.250
Hydrochloric acid (conc.)36.46As needed-
Methanol (MeOH)32.04500 mL-
Sulfuric acid (conc.)98.085 mL-
Ethyl acetate88.111 L-
Sodium bicarbonate (NaHCO₃)84.01As needed-
Brine-200 mL-

Procedure:

  • Oxidation:

    • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2-bromo-4-chlorotoluene (100.0 g, 0.487 mol), sodium hydroxide (10.0 g, 0.250 mol), and water (1 L).

    • Heat the mixture to reflux (approximately 100 °C).

    • In a separate beaker, dissolve potassium permanganate (184.5 g, 1.167 mol) in warm water (500 mL).

    • Slowly add the potassium permanganate solution to the refluxing reaction mixture over a period of 2-3 hours. The purple color of the permanganate will disappear as it is consumed.

    • After the addition is complete, continue to reflux for an additional 2 hours, or until the purple color persists.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water (2 x 100 mL).

    • Combine the filtrate and washes and cool in an ice bath.

    • Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-bromo-4-chlorophenylacetic acid will form.

    • Collect the solid by filtration, wash with cold water, and dry in a vacuum oven.

  • Esterification:

    • In a 1 L round-bottom flask, suspend the dried 2-bromo-4-chlorophenylacetic acid (from the previous step) in methanol (500 mL).

    • Carefully add concentrated sulfuric acid (5 mL) to the stirred suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (500 mL) and wash with a saturated sodium bicarbonate solution (2 x 200 mL) to neutralize the remaining acid, followed by a wash with brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude ester is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a clear oil.

Safety and Handling Precautions

General:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Specific Chemical Hazards:

  • Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with combustible materials.

  • Thionyl Chloride (if used as an alternative for esterification): Highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl).[11][12][13][14][15] Handle only in a dry, inert atmosphere.

  • Potassium Permanganate: Strong oxidizing agent. Avoid contact with organic materials.

  • Sodium Borohydride (if used for reduction of the carboxylic acid): Water-reactive and flammable.[16][17][18][19][20] Releases flammable hydrogen gas upon contact with water or acids. Handle under an inert atmosphere and quench carefully.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[17][20] For spills, contain the material and dispose of it according to institutional safety guidelines.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and scalable method for the production of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers and drug development professionals can confidently produce this key intermediate in the quantities required for their research and development programs. The provided mechanistic insights and workflow visualizations are intended to enhance the user's understanding of the chemical transformations and experimental procedures.

References

  • New Jersey Department of Health. (2000). THIONYL CHLORIDE HAZARD SUMMARY.
  • Lanxess. (2015). Thionyl chloride.
  • University of California. (2012). Sodium borohydride - Standard Operating Procedure.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.
  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE.
  • National Oceanic and Atmospheric Administration. (n.d.). THIONYL CHLORIDE - CAMEO Chemicals.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride.
  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ESPI Metals. (n.d.). Sodium Borohydride.
  • GeeksforGeeks. (2025). Sandmeyer Reaction.
  • Wikipedia. (n.d.). Sodium borohydride.
  • Duke University. (n.d.). Toxic Powders SOP Template.
  • ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C.
  • YouTube. (2020). Butanoic Acid + Methanol = ESTER + water.
  • Chemistry Notes. (2022). Sandmeyer Reaction mechanism and Applications.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • ChemicalBook. (2025). 2'-Bromo-4-chlorophenylacetic acid methyl ester - Safety Data Sheet.
  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification.
  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Spectrum Chemical. (2006). Material Safety Data Sheet.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - ALPHA-BROMO-4-CHLOROPHENYLACETIC ACID.
  • Evotec. (n.d.). Synthesis, Scale-Up and Synthetic Route Development.
  • Sigma-Aldrich. (n.d.). Methyl-2-Bromo-2-(2-Chlorophenyl) Acetate.
  • Sigma-Aldrich. (n.d.). Methyl-2-bromo-2-(2-chlorophenyl) acetate.
  • Supporting Information. (n.d.).
  • Organic Syntheses. (n.d.). Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin.
  • Royal Society of Chemistry. (n.d.). Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones.
  • Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • MDPI. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis.
  • PubMed. (2014). Natural product synthesis in the age of scalability.
  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • YouTube. (2023). Scaling up sustainable polymer synthesis in Reactor Ready.

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Application Note: Palladium-Catalyzed N-Arylation of Primary Amines with Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the N-arylation of primary amines with methyl 2-(2-bromo-4-chlorophenyl)acetate. This transformation is a key step in the synthesis of N-aryl glycine derivatives, which are prevalent structural motifs in medicinal chemistry and drug discovery. We present a detailed exploration of the palladium-catalyzed Buchwald-Hartwig amination reaction, including mechanistic insights, a robust and optimized experimental protocol, and strategies for reaction monitoring and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for constructing C(aryl)-N bonds with this specific substrate.

Introduction: The Strategic Importance of N-Aryl Glycine Scaffolds

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Aryl amines and their derivatives are integral components of countless therapeutic agents.[1][2] The N-aryl glycine ester scaffold, the product of the title reaction, serves as a versatile building block for a wide range of biologically active molecules, including anti-cancer, anti-inflammatory, and antimicrobial agents.[3]

Historically, the formation of C(aryl)-N bonds was often limited by harsh reaction conditions and a narrow substrate scope. The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, offering a mild, efficient, and highly versatile method for coupling amines with aryl halides.[4][5] This reaction's broad functional group tolerance and adaptability have established it as an indispensable tool in contemporary drug discovery programs.

This document provides a detailed protocol for the coupling of this compound with various primary amines. We will delve into the mechanistic underpinnings of the catalytic cycle to explain the rationale behind the chosen conditions and offer a step-by-step procedure designed for reproducibility and high yield.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. The choice of palladium precursor, phosphine ligand, and base is critical for an efficient reaction and is highly substrate-dependent.[4][5] The generally accepted mechanism involves the following key steps, which are initiated by the reduction of a Pd(II) precursor to the active Pd(0) catalyst in situ.

  • Oxidative Addition: The active Pd(0) complex reacts with the aryl bromide (this compound), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) center. A base then removes a proton from the coordinated amine, forming an amido-palladium complex.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the N-arylated product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The ligand's role is crucial; bulky, electron-rich phosphine ligands stabilize the palladium intermediates and promote the reductive elimination step, leading to higher reaction rates and yields.[4]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->p1 PdII_Aryl Ar-Pd(II)L_n(Br) OxAdd->PdII_Aryl Coord Amine Coordination & Deprotonation PdII_Aryl->p2 PdII_Amido Ar-Pd(II)L_n(NHR') Coord->PdII_Amido Salt Base-HBr Coord->Salt RedElim Reductive Elimination PdII_Amido->p3 RedElim->Pd0 Product Ar-NHR' (Product) RedElim->Product p1->PdII_Aryl p2->PdII_Amido p3->Pd0 ArBr Ar-Br (Substrate) ArBr->OxAdd Amine R'-NH2 (Primary Amine) Amine->Coord Base Base Base->Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols & Data

Materials and Equipment
  • Substrate: this compound (≥98% purity)

  • Amines: Various primary amines (e.g., benzylamine, aniline, n-hexylamine) (≥98% purity)

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Xantphos, BINAP, or other suitable bi- or monodentate phosphine ligands

  • Base: Sodium tert-butoxide (NaOt-Bu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous toluene or 1,4-dioxane

  • Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer/hotplate, condenser, inert gas supply (Argon or Nitrogen), syringes, needles, TLC plates, column chromatography setup (silica gel), rotary evaporator, standard laboratory glassware.

General Protocol for N-Arylation

This protocol describes a general procedure for the coupling reaction. Reagent quantities may need to be optimized for specific primary amines.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (1-5 mol%), and the phosphine ligand (1.2-6 mol% relative to Pd).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (1.5-2.5 equiv.) and the primary amine (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5-10 mL per mmol of substrate) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.

Optimization Data Summary

The choice of ligand and base is critical for achieving high yields. The following table provides representative data based on established principles for Buchwald-Hartwig aminations.

EntryPrimary Amine (R-NH₂)Pd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (2.0)Toluene1001292
2AnilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2.5)Dioxane1101885
3n-HexylaminePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (2.0)Toluene1001688
4BenzylaminePd(OAc)₂ (3)(none)NaOt-Bu (2.0)Toluene10024<5
5AnilinePd(OAc)₂ (3)BINAP (4.5)K₂CO₃ (2.5)Dioxane1102465

Analysis of Data:

  • Entry 1 vs. 4: The comparison highlights the absolute necessity of a phosphine ligand for the reaction to proceed efficiently.

  • Entry 2 vs. 5: For less nucleophilic amines like aniline, a stronger base (Cs₂CO₃) often provides better results than a weaker one (K₂CO₃).[5] Sodium tert-butoxide is generally a robust choice for a wide range of amines.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure from setup to final product characterization.

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Reagents, Stir Bar) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert addition 3. Add Base, Amine, & Solvent inert->addition reaction 4. Heat & Stir (80-110 °C) addition->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor is_complete Reaction Complete? monitor->is_complete is_complete->reaction No workup 6. Quench & Workup (Cool, Dilute, Filter, Wash) is_complete->workup Yes purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS, etc.) purify->characterize end End (Pure Product) characterize->end

Caption: Step-by-step experimental workflow for N-arylation.

Scope and Limitations

The described protocol is generally effective for a range of primary amines, including both aliphatic and aromatic ones.

  • Alkylamines: Primary alkylamines are typically excellent nucleophiles and react readily under the specified conditions.

  • Anilines: Substituted anilines are also suitable coupling partners, though they may require slightly more forcing conditions (higher temperature, stronger base) due to their lower nucleophilicity.

  • Functional Group Tolerance: The Buchwald-Hartwig amination is known for its good functional group tolerance. However, substrates containing functional groups that are highly sensitive to strong bases (e.g., some esters under harsh conditions, unprotected acidic protons) may require careful selection of a milder base like K₂CO₃ or Cs₂CO₃ and optimization of reaction conditions. Amines with other nucleophilic sites may lead to side reactions.

A significant challenge with the reaction of primary amines is the potential for double arylation, leading to the formation of a tertiary amine. This can often be mitigated by using a slight excess of the primary amine relative to the aryl bromide.[7][8][9]

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of methyl 2-(2-amino-4-chlorophenyl)acetate derivatives from this compound and primary amines. By carefully selecting the palladium precursor, ligand, and base, this transformation can be achieved in high yields. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully implement this crucial C-N bond-forming reaction in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Title: Buchwald–Hartwig amin
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  • Title: N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic M
  • Title: N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system Source: PMC - NIH URL:[Link]
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  • Title: Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids Source: ResearchG
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The Strategic Utility of Methyl 2-(2-bromo-4-chlorophenyl)acetate in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, and the efficient construction of these scaffolds is a paramount objective. Methyl 2-(2-bromo-4-chlorophenyl)acetate emerges as a strategically important and versatile starting material in this endeavor. Its bifunctional nature, possessing both a reactive aryl bromide and an ester moiety on a phenylacetic acid framework, provides a rich platform for a diverse array of synthetic transformations. The presence of the bromine and chlorine atoms offers distinct reactivity profiles for cross-coupling reactions, while the acetate group can be either retained or further manipulated, paving the way for the construction of a multitude of novel heterocyclic systems.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and protocols for the synthesis of benzofuran and indole derivatives. These protocols are grounded in well-established palladium-catalyzed cross-coupling methodologies and are designed to be both robust and adaptable for the synthesis of diverse compound libraries.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is crucial for successful and safe experimentation.

PropertyValueReference
CAS Number 849934-94-7[1]
Molecular Formula C₉H₈BrClO₂[1]
Molecular Weight 263.52 g/mol [1]
Appearance White to light yellow solid[2]
Storage Store at 2-8°C in a tightly sealed container[2]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[3][4]

Application in Heterocyclic Synthesis: Palladium-Catalyzed Pathways

The 2-bromo-4-chlorophenyl scaffold is an ideal substrate for palladium-catalyzed intramolecular cyclization reactions, leading to the formation of valuable heterocyclic cores such as benzofurans and indoles. The judicious choice of reaction partners and catalytic systems allows for precise control over the final molecular architecture.

I. Synthesis of 5-Chlorobenzofuran Derivatives via Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for the formation of cyclic structures through the coupling of an aryl halide and an alkene within the same molecule.[5][6] By first introducing an allylic ether at the ortho position to the bromine atom, a subsequent palladium-catalyzed cyclization can furnish the dihydrobenzofuran ring system. The following protocol outlines a representative procedure for this transformation.

Workflow for Intramolecular Heck Reaction:

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Intramolecular Heck Cyclization A This compound C O-Allylated Intermediate A->C DMF, rt B Allyl Bromide, Base (e.g., K2CO3) B->C D O-Allylated Intermediate G Methyl 5-chloro-2,3-dihydrobenzofuran-3-yl)acetate D->G Acetonitrile, Reflux E Pd(OAc)2, Ligand (e.g., PPh3) E->G F Base (e.g., Et3N) F->G

Caption: Synthetic workflow for 5-chlorobenzofuran synthesis.

Detailed Protocol: Synthesis of Methyl (5-chloro-2,3-dihydrobenzofuran-3-yl)acetate

Step 1: O-Allylation of this compound

  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Initiation: Add allyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the O-allylated intermediate.

Step 2: Intramolecular Heck Cyclization

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the O-allylated intermediate (1.0 eq) in anhydrous acetonitrile.

  • Catalyst and Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (PPh₃, 0.1 eq), and triethylamine (Et₃N, 2.0 eq).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®. Wash the Celite® pad with ethyl acetate.

  • Extraction and Concentration: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield Methyl (5-chloro-2,3-dihydrobenzofuran-3-yl)acetate.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, which is essential for regenerating the active Pd(0) catalyst.

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for Heck reactions, effectively dissolving the reactants and catalyst.

II. Synthesis of 5-Chloroindole Derivatives via Buchwald-Hartwig Amination and Subsequent Cyclization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This methodology can be employed to introduce an amine substituent at the 2-position of the starting material, which can then undergo an intramolecular cyclization to form an indole ring.

Workflow for 5-Chloroindole Synthesis:

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Intramolecular Cyclization A This compound E N-Substituted Intermediate A->E Toluene, Heat B Primary Amine (R-NH2) B->E C Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos) C->E D Base (e.g., NaOtBu) D->E F N-Substituted Intermediate H Methyl 1-substituted-5-chloro-1H-indole-2-carboxylate F->H DMF, Heat G Base (e.g., K2CO3) G->H

Caption: Synthetic workflow for 5-chloroindole synthesis.

Detailed Protocol: Synthesis of Methyl 1-substituted-5-chloro-1H-indole-2-carboxylate

Step 1: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired primary amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand such as XPhos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.

  • Extraction and Concentration: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude N-substituted intermediate by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form the Indole Ring

  • Reaction Setup: Dissolve the purified N-substituted intermediate (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired Methyl 1-substituted-5-chloro-1H-indole-2-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides, even with sterically hindered substrates.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle in the Buchwald-Hartwig amination. A weaker base like potassium carbonate is sufficient for the subsequent intramolecular cyclization.

  • Solvents: Toluene is a common solvent for Buchwald-Hartwig reactions, while DMF is often used for the subsequent cyclization step due to its high boiling point and ability to dissolve a wide range of organic compounds and inorganic salts.

Conclusion: A Gateway to Chemical Diversity

This compound stands out as a highly valuable and adaptable starting material for the synthesis of novel heterocyclic compounds. The strategic placement of the bromo and chloro substituents, along with the versatile acetate functionality, provides multiple avenues for synthetic exploration. The palladium-catalyzed methodologies detailed in this guide, namely the intramolecular Heck reaction and the Buchwald-Hartwig amination followed by cyclization, offer reliable and efficient pathways to benzofuran and indole scaffolds, respectively. These protocols are designed to be a starting point for further optimization and adaptation, enabling researchers and drug development professionals to generate diverse libraries of novel heterocycles for biological screening and lead optimization. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

  • Biosynth. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from a relevant chemical supplier website.
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  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from a relevant organic chemistry resource.
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Application Notes & Protocols: Safe Handling and Storage of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reagent

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a substituted phenylacetate ester. Its molecular structure, featuring bromine and chlorine atoms on the phenyl ring, makes it a valuable intermediate and building block in organic synthesis.[1] These halogenated moieties serve as reactive handles for forming new carbon-carbon and carbon-heteroatom bonds, which is particularly useful in the development of complex molecules for pharmaceuticals and agrochemicals.[2]

However, the same reactivity that makes this compound synthetically useful also necessitates stringent handling and storage protocols. The presence of an α-bromo ester group suggests potential lachrymatory properties and alkylating capabilities, which are associated with significant health hazards.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to manage this reagent safely, ensuring both personnel safety and reagent integrity.

Compound Identification and Physicochemical Properties

Accurate identification is the first step in risk assessment. It is crucial to distinguish between isomers, as their properties and hazards can vary. This document specifically addresses the isomer with the CAS Number 849934-94-7.

Identifier Value Source
IUPAC Name This compoundPubChem[5]
CAS Number 849934-94-7BLDpharm[6], Sigma-Aldrich[7]
Molecular Formula C₉H₈BrClO₂PubChem[5][8]
Molecular Weight 263.52 g/mol PubChem[5][8]
Appearance White or Colorless to Light yellow powder, lump, or clear liquidTokyo Chemical Industry
Purity Typically >97%Sigma-Aldrich[7]
Solubility Soluble in organic solvents like DMSO and DMF; insoluble in water.[1][2]Biosynth[1], Generic Data[2]

Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance. The primary risks are associated with its irritant properties and acute toxicity. Understanding these hazards is fundamental to implementing appropriate safety measures.

GHS Hazard Statements: [7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning [7]

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[3][9]

Toxicological Profile:

  • Acute Effects: The compound is a known irritant to the skin, eyes, and respiratory tract.[9][10] Like many α-bromo esters, it is a lachrymator, meaning its vapors can cause a significant flow of tears and irritation upon eye contact.[4][11] Inhalation may lead to irritation of the mucous membranes and upper respiratory tract, while ingestion is harmful.[9][10]

  • Chronic Effects: The long-term toxicological properties have not been fully investigated.[10] Due to its nature as an alkylating agent, prolonged or repeated exposure should be strictly avoided.[4]

Standard Operating Protocol for Safe Handling

A multi-layered approach combining engineering controls, personal protective equipment, and strict work practices is required.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[10]

  • Causality: A fume hood is essential to contain vapors and aerosols, which can cause severe respiratory irritation.[9][12] It protects the user from inhaling the substance and prevents the contamination of the general laboratory environment. All weighing, transferring, and reaction setup operations must be performed within the fume hood.

Personal Protective Equipment (PPE)

Proper PPE is mandatory and should be selected based on the potential for exposure.[9][13]

Protection Type Specification Rationale
Hand Protection Impermeable chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.[12][14]Prevents skin contact, which can cause irritation.[9][12]
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.[10][12][14]Protects against splashes and vapors. The compound is a severe eye irritant and lachrymator.[10][11]
Skin/Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes. Consider a chemically resistant apron for larger quantities.[12][14]Protects skin from accidental spills and contamination.[10]
Respiratory Protection Not typically required if work is performed within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[15]Provides protection from inhaling harmful vapors in high-concentration scenarios.
Workflow for Reagent Handling

The following diagram outlines the logical workflow for safely handling this compound.

G Handling & Risk Mitigation Workflow prep Step 1: Preparation - Review SDS - Verify Fume Hood Certification - Assemble all materials ppe Step 2: Don PPE - Inspect gloves - Wear safety goggles - Don lab coat prep->ppe Proceed handle Step 3: Chemical Handling (Inside Fume Hood) - Weigh reagent - Perform transfer/reaction ppe->handle Proceed cleanup Step 4: Decontamination - Clean glassware - Wipe down surfaces - Remove PPE correctly handle->cleanup Task Complete storage Step 6: Return to Storage - Tightly seal container - Return to designated cool, dry area handle->storage Return Unused Reagent waste Step 5: Waste Disposal - Segregate halogenated waste - Label container clearly cleanup->waste Segregate

Caption: Risk assessment and handling workflow for this compound.

Storage and Stability Protocols

Proper storage is critical for maintaining the compound's purity and preventing hazardous situations.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place.[10] While some suppliers recommend ambient storage, refrigeration (2-8°C) is often advised for long-term stability and to minimize vapor pressure.[1][11] Always consult the product label for the manufacturer's specific recommendation.

  • Atmosphere: Keep the container tightly sealed to prevent moisture ingress and sublimation.[10][14]

  • Ventilation: Store in a well-ventilated area designated for hazardous chemicals.[14]

  • Light: Protect from direct sunlight.[10]

Incompatible Materials

To prevent dangerous reactions, segregate this compound from the following:[11][14]

  • Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.

  • Strong Acids and Bases: Can promote hydrolysis of the ester group or other uncontrolled reactions.

  • Reducing Agents: May react with the halogenated functional groups.[11]

The storage location should be a locked cabinet or an area accessible only to authorized personnel.

Emergency Response and First Aid

In the event of exposure or a spill, immediate and correct action is vital.

Spill Response
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand, Chemizorb®).

    • Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10][15]

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert laboratory personnel.[14]

    • Prevent the material from entering drains or waterways.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][15]
Skin Contact Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][10][15]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][9][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water. Seek immediate medical attention.[3][15]

Disposal Considerations

All waste containing this compound, including contaminated materials and unused reagent, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[11]

  • Collect waste in a designated, properly labeled container for halogenated organic waste.

  • Contact your institution's EHS department for pickup and disposal procedures.

References

  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information.
  • TradeIndia. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester.
  • PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information.
  • SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%.
  • Wikipedia. (n.d.). Methyl 2-bromoacetate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your synthesis yield and product purity.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of bromo and chloro substituents on the phenyl ring allows for diverse downstream modifications, such as cross-coupling reactions. However, the synthesis of this compound can present challenges, including incomplete reactions, side-product formation, and purification difficulties. This guide provides practical solutions to overcome these common obstacles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems you may encounter during the synthesis of this compound, particularly through the common and cost-effective Fischer esterification of 2-(2-bromo-4-chlorophenyl)acetic acid.

Q1: My reaction yield is consistently low (under 70%). What are the primary causes and how can I fix this?

A low yield is often due to an incomplete reaction, which is governed by the equilibrium of the Fischer esterification process.[1][2][3] Here’s how to troubleshoot:

  • Issue 1: Equilibrium Not Shifted Towards Products. The Fischer esterification is a reversible reaction. To drive it to completion, you must shift the equilibrium to favor the ester.

    • Solution A: Use Excess Alcohol. The most straightforward way to shift the equilibrium is to use a large excess of methanol, which can also serve as the reaction solvent.[2][4] This increases the probability of the carboxylic acid reacting with the alcohol.

    • Solution B: Remove Water. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. While using a Dean-Stark trap with a solvent like toluene is an option, for this specific synthesis, using excess methanol and a strong acid catalyst is generally sufficient.[2][4]

  • Issue 2: Insufficient Catalyst or Reaction Time. An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol to attack.[3][5]

    • Solution: Catalyst and Time Optimization. Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting carboxylic acid is still present after several hours, consider increasing the reaction time or adding a small, additional amount of catalyst.

Q2: My final product is impure. I'm seeing extra spots on my TLC and peaks in my NMR. What are these impurities and how do I prevent them?

Impurity formation can occur due to side reactions or incomplete removal of starting materials.

  • Impurity 1: Unreacted 2-(2-bromo-4-chlorophenyl)acetic acid. This is the most common impurity, especially if the reaction does not go to completion.

    • Prevention: As discussed in Q1, use excess methanol and an adequate amount of acid catalyst to drive the reaction forward.[2][4]

    • Removal: During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[4] The basic solution will deprotonate the acidic carboxylic acid, forming a salt that is soluble in the aqueous layer and can be easily separated.

  • Impurity 2: Side Products from High Temperatures. While reflux is necessary, excessively high temperatures for prolonged periods can sometimes lead to decomposition or other side reactions.

    • Prevention: Maintain a gentle reflux and monitor the reaction. Once TLC indicates the consumption of the starting material, proceed with the workup.

Q3: The workup procedure is difficult, and I'm experiencing product loss. How can I optimize the extraction and purification steps?

Product loss during workup is a common issue that can significantly impact your final yield.

  • Issue: Emulsion Formation During Extraction. Emulsions can form between the organic and aqueous layers, making separation difficult and trapping your product.

    • Solution: After washing with sodium bicarbonate, a wash with brine (saturated NaCl solution) can help break up emulsions and further remove water from the organic layer.[4]

  • Issue: Inefficient Purification. If the product is still impure after the workup, column chromatography is an effective purification method.

    • Solution: Flash Column Chromatography. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.[6][7] The less polar ester product will elute before the more polar unreacted carboxylic acid.

Parameter Recommendation for Yield Improvement Rationale
Reagent Ratio Use methanol as the solvent (large excess).Shifts the reaction equilibrium towards the product side (Le Châtelier's Principle).[2]
Catalyst Concentrated H₂SO₄ (catalytic amount).Protonates the carbonyl, activating the carboxylic acid for nucleophilic attack.[3][5]
Temperature Reflux.Provides the necessary activation energy for the reaction.[8]
Workup Wash with saturated NaHCO₃ solution, followed by brine.Removes unreacted acidic starting material and helps break emulsions.[4]

Frequently Asked Questions (FAQs)

Q: What is the best synthetic route to prepare this compound?

A: The most common and direct method is the Fischer esterification of 2-(2-bromo-4-chlorophenyl)acetic acid using methanol in the presence of an acid catalyst like sulfuric acid.[8] This method is generally high-yielding and uses readily available, inexpensive reagents. Other methods exist, such as transesterification, but these can sometimes require more specialized catalysts like titanium tetrachloride.[9][10]

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.[11] Use a silica gel plate and an eluent system like 30% ethyl acetate in hexanes. The starting carboxylic acid is more polar and will have a lower Rf value than the final ester product. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q: What are the key safety precautions for this synthesis?

A: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Methanol is flammable and toxic. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.

Q: What characterization techniques are recommended for the final product?

A: To confirm the structure and purity of your this compound, the following techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 2-(2-bromo-4-chlorophenyl)acetic acid.

Materials:

  • 2-(2-bromo-4-chlorophenyl)acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-(2-bromo-4-chlorophenyl)acetic acid in methanol (approximately 10 mL of methanol per gram of acid).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per gram of acid) to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the purification of the crude product from Protocol 1.

Materials:

  • Crude this compound

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Chromatography column, flasks for fraction collection

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow and Logic

The following diagram illustrates the complete workflow for the synthesis and purification of this compound, including key decision points for troubleshooting.

SynthesisWorkflow Synthesis & Purification Workflow start Start: 2-(2-bromo-4-chlorophenyl)acetic acid reaction Fischer Esterification Methanol (solvent) H₂SO₄ (catalyst) Reflux start->reaction monitoring In-Process Control: TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup 1. Quench with Water 2. Extract with Ethyl Acetate 3. NaHCO₃ Wash 4. Brine Wash monitoring->workup Reaction Complete drying Drying & Concentration Dry over Na₂SO₄ Evaporate Solvent workup->drying analysis Purity Check: TLC / NMR drying->analysis purification Purification: Flash Column Chromatography analysis->purification Purity < 98% product Final Product: this compound analysis->product Purity > 98% purification->product

Caption: Workflow for Synthesis and Purification.

References

  • Biosynth. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
  • Chem 221A. (n.d.). The Fischer Esterification.
  • Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
  • Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.
  • Drug, Discovery, Development and Therapy. (2024, January 7). Investigation of potent anti-mycobacterium tuberculosis agents derived.
  • ResearchGate. (n.d.). Progress in purification of methyl acetate.
  • Supporting Information. (n.d.).

Sources

Technical Support Center: Purification of Methyl 2-(2-bromo-4-chlorophenyl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of Methyl 2-(2-bromo-4-chlorophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during column chromatography. Our approach is rooted in explaining the why behind the how, ensuring you can adapt and overcome challenges in your specific experimental context.

I. Understanding the Molecule: this compound

Before diving into purification, it's crucial to understand the physicochemical properties of our target compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Chromatography
CAS Number 115871-49-3Unique identifier for accurate literature and database searches.
Molecular Formula C₉H₈BrClO₂Indicates the presence of polar (ester) and non-polar (aromatic ring, halogens) moieties.
Molecular Weight 263.52 g/mol Useful for characterization but has minimal impact on chromatographic behavior.
Boiling Point 281.1 °C at 760 mmHg[1]High boiling point suggests it is not volatile under standard column conditions.
Structure The presence of an ester group and halogen atoms on the phenyl ring suggests moderate polarity.

Based on its structure, this compound is a moderately polar compound. The ester group provides a polar site for interaction with the stationary phase, while the halogenated phenyl ring contributes to its non-polar character. This dual nature requires a well-optimized solvent system for effective separation from both more polar and less polar impurities.

II. Troubleshooting Guide & FAQs

This section is structured to address common problems encountered during the purification of this compound.

A. Poor Separation & Co-elution

Question: My target compound is co-eluting with an impurity. How can I improve the separation?

Answer: This is a common issue and can be addressed by systematically optimizing your chromatographic conditions.

  • Optimize the Mobile Phase: The selectivity of your separation is primarily dictated by the mobile phase.[2]

    • Adjusting Polarity: If your compound and the impurity are eluting too quickly (high Rf), your mobile phase is too polar. Conversely, if they are retained too strongly (low Rf), it's not polar enough. For a moderately polar compound like ours, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.

    • Systematic Approach: Begin with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20%) while monitoring the separation by Thin Layer Chromatography (TLC). The ideal TLC Rf for the target compound should be between 0.2 and 0.4 for good separation on a column.

    • Try Different Solvents: If adjusting the ratio of your current solvent system doesn't work, try a different solvent combination. For example, substituting ethyl acetate with dichloromethane can alter the selectivity due to different interactions with the compound and stationary phase.

  • Consider the Stationary Phase:

    • Silica Gel: Standard silica gel is the most common choice for normal-phase chromatography of moderately polar compounds.

    • Alumina: For compounds that may be sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column generally provides better resolution but requires longer run times and can lead to higher backpressure.

    • Packing Quality: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your column is packed uniformly.

B. Compound Visibility & Detection

Question: My compound is colorless. How can I track it during chromatography?

Answer: Since this compound is expected to be colorless, you will need a method to visualize it on TLC plates to monitor the column fractions.

  • UV Visualization: Aromatic compounds like this one typically absorb UV light. TLC plates containing a fluorescent indicator will appear green under a UV lamp (254 nm), and UV-active compounds will show up as dark spots. This is a non-destructive method.

  • Staining: If your compound is not UV-active or for better visualization, you can use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for organic compounds. It reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This method is often reversible.

C. Sample Loading & Column Overloading

Question: I'm getting broad, tailing peaks. Am I overloading my column?

Answer: Peak tailing and broadening can indeed be a sign of column overloading. The amount of sample you can load depends on the difficulty of the separation and the column size.

  • The 1% Rule of Thumb: For a standard separation, the amount of crude sample should be about 1-2% of the mass of the silica gel. For more difficult separations, this may need to be reduced to less than 1%.

  • Sample Application:

    • Dissolve in a Minimum of Mobile Phase: Dissolve your crude product in the smallest possible volume of the mobile phase to ensure it is loaded onto the column as a narrow band.

    • Dry Loading: If your compound is not very soluble in the mobile phase, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.

D. Compound Stability

Question: I suspect my compound is degrading on the silica gel column. How can I check for and prevent this?

Answer: While many compounds are stable on silica, some can be sensitive to its acidic nature.

  • 2D TLC: To check for stability, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate and run it in a suitable solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.

  • Deactivating Silica Gel: If you confirm that your compound is degrading, you can try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed with your mobile phase.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

III. Experimental Protocols

A. Protocol for TLC Method Development
  • Prepare several small beakers with different solvent systems of varying polarity (e.g., 5%, 10%, 20%, 30% Ethyl Acetate in Hexane).

  • Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.

  • Place each TLC plate in a different beaker with a lid or watch glass and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front with a pencil, and let them dry.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for the target compound in each solvent system. Aim for an Rf of 0.2-0.4 for the best separation on a column.

B. Protocol for Column Chromatography Purification
  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (the one that gave the desired Rf on TLC).

    • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing. .

    • Once the silica has settled, add a layer of sand on top to protect the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the mobile phase.

    • Carefully pipette the sample solution onto the top of the sand layer.

    • Drain the solvent until the sample has entered the silica gel.

    • Carefully add a small amount of fresh mobile phase and drain again. Repeat this step once more.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in test tubes or vials.

    • Continuously monitor the fractions by TLC to determine which ones contain your purified product.

    • If the separation is difficult, you may need to use a gradient elution, where you gradually increase the polarity of the mobile phase during the run.

  • Isolation:

    • Combine the pure fractions containing your target compound.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Visual Workflow and Logic Diagrams

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development Column Column Chromatography TLC->Column Optimized Solvent System Crude Crude Sample Crude->TLC Fractions Collect Fractions Column->Fractions TLC_monitor Monitor by TLC Fractions->TLC_monitor Combine Combine Pure Fractions TLC_monitor->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

troubleshooting_logic Problem Poor Separation Check_Solvent Is Rf optimal (0.2-0.4)? Problem->Check_Solvent Adjust_Polarity Adjust Solvent Polarity Check_Solvent->Adjust_Polarity No Check_Loading Is column overloaded? Check_Solvent->Check_Loading Yes Adjust_Polarity->Check_Solvent Change_Solvent Try Different Solvent System Adjust_Polarity->Change_Solvent Still no improvement Change_Solvent->Check_Solvent Reduce_Load Reduce Sample Load / Use Dry Loading Check_Loading->Reduce_Load Yes Check_Packing Is column packed well? Check_Loading->Check_Packing No Good_Separation Good Separation Reduce_Load->Good_Separation Repack_Column Repack Column Check_Packing->Repack_Column No Check_Packing->Good_Separation Yes Repack_Column->Good_Separation

V. References

  • Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. Available at: [Link]

  • Salamova, A., et al. (2019). Analysis of brominated and chlorinated flame retardants, organophosphate esters, and polycyclic aromatic hydrocarbons in silicone wristbands used as personal passive samplers. Journal of Chromatography A, 1588, 41-47. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of Methyl 2-(2-bromo-4-chlorophenyl)acetate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound. While specific literature on the recrystallization of this exact molecule is sparse, the principles outlined below are derived from extensive experience with related aryl acetates and established chemical purification techniques.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Potential Causes:

  • The boiling point of the chosen solvent is higher than the melting point of the compound.

  • The solution is too concentrated, leading to the solute precipitating out of solution above its melting point.

  • The rate of cooling is too rapid, not allowing sufficient time for the crystal lattice to form in an ordered manner.[1]

Recommended Solutions:

  • Solvent Selection: Choose a solvent or solvent system with a boiling point lower than the melting point of your compound. If the melting point is unknown, a preliminary differential scanning calorimetry (DSC) analysis is recommended.

  • Adjust Concentration: If oiling out occurs, reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[2]

  • Control Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Avoid moving or disturbing the flask. Once at room temperature, cooling can be gradually continued in an ice bath to maximize yield.[1][3]

Issue 2: No Crystal Formation Upon Cooling

Potential Causes:

  • The solution is not sufficiently saturated because too much solvent was used.

  • The solution is supersaturated and requires nucleation to initiate crystal growth.

Recommended Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.[2]

    • Seeding: Introduce a "seed crystal" (a tiny crystal of the pure compound) into the cooled solution to initiate crystallization.[2]

  • Increase Concentration: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[2]

Issue 3: Low Crystal Yield

Potential Causes:

  • The compound has significant solubility in the solvent even at low temperatures.

  • Too much solvent was used, leaving a substantial amount of the product in the mother liquor.[2]

  • Premature crystallization occurred during a hot filtration step.

  • Incomplete transfer of crystals during the collection step.

Recommended Solutions:

  • Optimize Solvent System: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold. You may need to screen several solvents or use a binary solvent system.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

  • Post-Crystallization Cooling: Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes after crystal formation at room temperature appears complete. This will maximize precipitation.

  • Wash Sparingly: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.[1]

Issue 4: Crystals are Impure (Discolored or Incorrect Melting Point)

Potential Causes:

  • Rapid crystal formation has trapped impurities within the crystal lattice.[1][4]

  • Insoluble impurities were not removed prior to crystallization.

  • Colored impurities are present.

Recommended Solutions:

  • Slow Cooling: A slow, undisturbed cooling process is crucial for the formation of pure crystals.[4]

  • Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.

  • Decolorizing Carbon: If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Recrystallize Again: A second recrystallization of the obtained crystals may be necessary to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent has not been definitively reported. However, based on the structure (an ester of a substituted phenylacetic acid), suitable starting points for solvent screening would include:

  • Single Solvents: Alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), or hydrocarbon solvents (e.g., hexanes, heptane, toluene).[5] Given that related compounds are often produced as oils, a single solvent may not be ideal.[6][7]

  • Solvent Pairs: A common and effective technique is to use a binary solvent system. In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1] Potential pairs for this compound could include ethanol/water, ethyl acetate/hexanes, or toluene/heptane.

Q2: How do I perform a solvent screening?

A2: Place a small amount of your crude compound (around 10-20 mg) into several test tubes. To each tube, add a different potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Then, heat the tubes that showed poor solubility. An ideal solvent will dissolve the compound when hot. Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystalline solid is a promising candidate.

Q3: My compound is an oil at room temperature. Can I still use recrystallization?

A3: Recrystallization is a purification technique for solids.[4] If your compound is an oil, other purification methods such as column chromatography would be more appropriate. It is possible that your product is impure, and the impurities are depressing the melting point, causing it to be an oil. In this case, chromatography followed by recrystallization of the purified, solid product may be a viable strategy.

Q4: How important is the rate of cooling?

A4: The rate of cooling is a critical parameter. Slow cooling allows for the selective incorporation of the desired molecules into a growing crystal lattice, excluding impurities. Rapid cooling, or "crashing out," tends to trap impurities within the solid, leading to a less pure product.[4]

Experimental Protocol: General Recrystallization Workflow

This protocol provides a generalized, step-by-step methodology for the recrystallization of this compound.

  • Solvent Selection: Based on prior screening, select an appropriate solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid has just dissolved. Use the minimum amount of hot solvent necessary.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator under vacuum.

Data Presentation

The choice of solvent is paramount for successful recrystallization. The following table outlines hypothetical solubility characteristics to guide solvent selection for this compound.

Solvent SystemSolubility at 25°CSolubility at Boiling PointExpected Outcome
MethanolLowHighGood potential for single-solvent recrystallization.
HexanesVery LowLowLikely a poor solvent. Could be used as an anti-solvent.
TolueneModerateHighMay require significant cooling to achieve good yield.
Ethyl Acetate / HexanesHigh / Very LowHigh / LowPromising binary system. Dissolve in hot ethyl acetate, add hexanes to induce crystallization.
Ethanol / WaterHigh / Very LowHigh / Very LowA common binary system for moderately polar compounds.

Visualizations

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling to Room Temperature hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree for "Oiling Out"

Oiling_Out_Troubleshooting start Compound 'Oils Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent (1-5% vol) reheat->add_solvent slow_cool Cool Slowly & Undisturbed add_solvent->slow_cool success Crystals Form slow_cool->success fail Oils Out Again slow_cool->fail if problem persists change_solvent Re-evaluate Solvent System (Lower Boiling Point) fail->change_solvent

Caption: Decision tree for addressing the issue of a compound oiling out.

References

  • LibreTexts Chemistry. (2021). Recrystallization - Single Solvent.
  • Organic Syntheses. (n.d.). Procedure.
  • LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION.
  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
  • Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.
  • Google Patents. (n.d.). KR860002106B1 - Synthesis of phenylacetic acid esters.
  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Wikipedia. (n.d.). Methyl 2-bromoacetate.
  • International Union of Crystallography. (n.d.). Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z)-2-(4-methoxyphenyl)hydrazinylideneacetate, methyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate and methyl (2Z).
  • Google Patents. (n.d.). US3864384A - Substituted phenylacetic acid compounds.
  • Dovepress. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived.
  • Royal Society of Chemistry. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.

Sources

Technical Support Center: Synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key chemical intermediate. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

Section 1: Troubleshooting the Esterification of 2-Bromo-4-chlorophenylacetic Acid

The most prevalent route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid with methanol. While seemingly straightforward, this equilibrium-driven reaction is sensitive to several factors that can lead to impurities and reduced yields.

FAQ 1.1: My Fischer esterification is incomplete, leaving significant unreacted carboxylic acid. How can I drive the reaction to completion?

Root Cause Analysis: Fischer-Speier esterification is a reversible reaction.[1] The presence of water, either introduced as a contaminant or produced during the reaction, can shift the equilibrium back towards the starting materials, thereby limiting the yield of the desired ester.[2][3]

Expert Recommendation: To maximize ester formation, the equilibrium must be shifted towards the products. This is achieved by adhering to two key principles: using an excess of one reactant (typically the less expensive one, methanol) and rigorously removing water.

Troubleshooting Protocol: Driving the Esterification Equilibrium

  • Reagent Purity: Ensure the methanol used is anhydrous. Use a freshly opened bottle or a properly dried solvent. The starting carboxylic acid should also be thoroughly dried.

  • Excess Methanol: Use a significant excess of methanol, which acts as both the solvent and a reactant. A common ratio is to dissolve the carboxylic acid in 10-20 volume equivalents of methanol.[4]

  • Effective Water Removal:

    • Chemical Sequestration: While not always necessary for simple esterifications, a dehydrating agent can be used. However, care must be taken to ensure it doesn't interfere with the reaction.

    • Reaction Setup: For stubborn reactions, a Dean-Stark apparatus can be employed with a co-solvent like toluene to azeotropically remove water as it forms.

  • Catalyst Concentration: Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄).[4][5] Typically, 1-3 mol% is sufficient. Excessive acid can promote side reactions.

  • Reaction Time & Temperature: Reflux the reaction mixture for an adequate duration.[4] Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

Logical Workflow: Optimizing Fischer Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start: Dry Reactants (Carboxylic Acid, Methanol) reagents Combine Reactants: Acid in excess Methanol (10-20 vol) start->reagents catalyst Add Catalyst: Conc. H₂SO₄ (1-3 mol%) reagents->catalyst reflux Reflux Mixture catalyst->reflux tlc Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) reflux->tlc complete Reaction Complete (Starting material consumed) tlc->complete Yes incomplete Incomplete Reaction tlc->incomplete No workup Proceed to Aqueous Workup complete->workup incomplete->reflux Continue Reflux (Check after 1-2h)

Caption: Workflow for driving Fischer esterification to completion.

FAQ 1.2: The final product is acidic and my NMR/IR spectra show contamination with the starting carboxylic acid, even after workup. What is the issue?

Root Cause Analysis: This issue almost always points to premature product hydrolysis during the aqueous workup phase.[2] The ester is susceptible to hydrolysis under both acidic and basic conditions. If the acidic catalyst is not properly neutralized, or if the mixture is exposed to basic conditions for too long, the newly formed ester can revert to the carboxylic acid.

Expert Recommendation: The workup procedure must be executed swiftly and efficiently to neutralize the acid catalyst and remove water-soluble components without inducing hydrolysis.

Troubleshooting Protocol: Non-Hydrolytic Workup

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the bulk of the excess methanol under reduced pressure using a rotary evaporator.

  • Dilution & Neutralization:

    • Dilute the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[4]

    • Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid catalyst. Perform this wash until CO₂ evolution ceases. Crucially, do not use a strong base like NaOH , as it will rapidly saponify the ester.

  • Washing: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to break up emulsions and remove bulk water from the organic phase.[6]

  • Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.[4]

Section 2: Precursor Synthesis & Associated Side Reactions

The quality of the starting material, 2-bromo-4-chlorophenylacetic acid, is paramount. Its synthesis can also be a source of impurities that carry through to the final product. A common route involves the reaction of a substituted benzaldehyde with bromoform.

FAQ 2.1: My synthesis of 2-bromo-4-chlorophenylacetic acid from the corresponding benzaldehyde gives a significant, more polar byproduct. What is it and how can I avoid it?

Root Cause Analysis: When synthesizing α-bromo phenylacetic acids from a benzaldehyde and bromoform (CHBr₃) in the presence of a strong base like potassium hydroxide (KOH), a common side reaction is the formation of the corresponding mandelic acid derivative.[7] In this case, it would be 2-bromo-4-chloro-mandelic acid. This occurs via a competing nucleophilic attack by hydroxide on the aldehyde.

Expert Recommendation: This side reaction is highly temperature-dependent. Maintaining a low reaction temperature is critical to favor the desired haloform reaction pathway over the competing Cannizzaro-type reaction that leads to the mandelic acid.

Troubleshooting Protocol: Minimizing Mandelic Acid Formation

  • Temperature Control: Maintain the reaction temperature strictly between -5°C and +5°C, with an ideal range of 0°C to 5°C throughout the addition and stirring phases.[7] Use an ice/salt bath or a cryocooler for robust temperature management.

  • Reagent Stoichiometry: Use approximately equivalent amounts of the benzaldehyde and bromoform (0.8 to 1.2 equivalents of CHBr₃).[7] A large excess of either can promote side reactions.

  • Purification Strategy: If mandelic acid formation is unavoidable, it can be separated. The α-bromo acid has different distribution coefficients between certain solvent pairs (e.g., toluene and water) compared to the more polar mandelic acid, allowing for separation via careful liquid-liquid extraction.[7]

Reaction Scheme: Competing Pathways

Low temperature favors the desired pathway (blue) over the side reaction (red). A 2-bromo-4-chlorobenzaldehyde C Desired Intermediate A->C + :CBr₃⁻ F Mandelic Acid Intermediate A->F + OH⁻ B Tribromocarbanion (:CBr₃⁻ from KOH + CHBr₃) D 2-Bromo-4-chlorophenylacetic acid (Product) C->D Hydrolysis E Hydroxide Ion (OH⁻) G 2-bromo-4-chloro-mandelic acid (Side Product) F->G Workup

Caption: Competing reactions during precursor synthesis.

Section 3: Purification and Characterization

FAQ 3.1: My crude product is a persistent brown or yellow oil. What is the best method for purification?

Expert Recommendation: this compound is often isolated as an oil, which makes purification by recrystallization challenging.[4] The most effective and widely applicable method is silica gel column chromatography. For larger scales or thermally stable compounds, vacuum distillation can also be an option.[5]

Protocol: Purification by Column Chromatography

  • Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).

  • Eluent System: A non-polar solvent system is typically effective. Start with a low-polarity mixture, such as 95:5 Hexanes:Ethyl Acetate, and gradually increase the polarity if needed. The ideal system should give the product an Rf value of ~0.3 on a TLC plate.

  • Procedure:

    • Dissolve the crude oil in a minimal amount of dichloromethane or the eluent mixture.

    • Load the solution onto a properly packed silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC, visualizing with a UV lamp.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified oil.[6]

Summary of Potential Impurities
ImpurityProbable OriginAnalytical Signature (¹H NMR)Mitigation Strategy
2-Bromo-4-chlorophenylacetic acidIncomplete esterification or product hydrolysis.[2]Broad singlet for carboxylic acid proton (>10 ppm); α-proton shift slightly different from ester.Drive esterification to completion; perform careful, non-hydrolytic workup.
2-bromo-4-chloro-mandelic acidSide reaction during precursor synthesis.[7]Presence of a hydroxyl (-OH) proton peak; benzylic CH peak will be a singlet at a different chemical shift.Maintain low temperature (0-5°C) during precursor synthesis.
MethanolIncomplete removal after reaction.Sharp singlet around 3.49 ppm.Evaporate thoroughly under reduced pressure; high vacuum can be used.
WaterContamination from reagents or workup.Broad singlet, chemical shift is solvent-dependent (e.g., ~1.57 ppm in CDCl₃).Use anhydrous reagents and drying agents (Na₂SO₄); proper brine wash.[6]

References

  • PrepChem.com (Date not available). Synthesis of 2-bromo-p-chlorophenylacetyl chloride.
  • Google Patents (2012). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Organic Syntheses (Date not available). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation.
  • Supporting Information for a relevant study (Source details not fully available).
  • Google Patents (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • PubChem (2024). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
  • ResearchGate (2014). Insight into the Willgerodt-Kindler Reaction of 𝜔-Haloacetophenone Derivatives: Mechanistic Implication.
  • Semantic Scholar (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication.
  • AHH Chemical Co., Ltd (Date not available). Alpha-Bromo-2-Chlorophenylacetic Acid.
  • SciSpace (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication.
  • Organic Chemistry Portal (Date not available). Willgerodt-Kindler Reaction.
  • Royal Society of Chemistry (2013). Recent advances in the Willgerodt–Kindler reaction.
  • ResearchGate (2011). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).
  • Organic Chemistry Portal (Date not available). Ester synthesis by esterification.
  • PharmaCompass (Date not available). 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester.
  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (Source details not fully available).
  • Google Patents (1998). JPH10139716A - Hydrolysis of methyl acetate.
  • AiFanChem (Date not available). Methyl 2-(4-bromo-2-chlorophenyl)acetate.

Sources

Technical Support Center: Stability and Handling of Methyl α-Bromo-(chlorophenyl)acetates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 2-bromo-2-(chlorophenyl)acetate compounds. This guide is designed for researchers, chemists, and drug development professionals who utilize these potent alkylating agents as key synthetic intermediates. Due to their inherent reactivity, stability and handling are critical for successful and reproducible experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure you get the most out of these versatile reagents.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues encountered by users.

Q1: I've just received my sample of Methyl 2-bromo-2-(4-chlorophenyl)acetate and its purity by HPLC is lower than specified. What could be the cause?

Low initial purity is most commonly due to exposure to moisture during shipping or packaging, leading to hydrolysis. This compound is highly sensitive to water. The ester functional group can be cleaved to form 2-bromo-2-(4-chlorophenyl)acetic acid and methanol. The α-bromo group also makes the compound a strong alkylating agent, susceptible to reaction with any nucleophilic contaminants[1]. Always handle the reagent under anhydrous conditions and verify purity upon receipt.

Q2: My NMR spectrum shows an unexpected broad singlet around 10-12 ppm and my LC-MS analysis shows a new peak with a mass corresponding to the loss of a methyl group. What is this impurity?

This is a classic sign of hydrolysis. The broad singlet in the NMR spectrum is indicative of a carboxylic acid proton. The mass change corresponds to the conversion of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH). This is the most common degradation pathway for this molecule.

Q3: What are the absolute best-practice storage conditions for this reagent to maximize its shelf-life?

To ensure long-term stability, the reagent should be stored under a combination of conditions that minimize exposure to its primary degradation triggers: moisture and heat.

  • Temperature: Store at 2°C - 8°C for short-term use and -20°C for long-term storage[2].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace moisture and oxygen.

  • Container: Use a tightly sealed container with a PTFE-lined cap. For added protection, wrap the cap's threads with Parafilm.

  • Environment: Keep in a dry, dark location away from incompatible materials[3].

Q4: My reaction yield is inconsistent or has failed completely. How do I confirm if reagent degradation is the problem?

Reagent integrity is paramount. Before starting a critical synthesis, you should always validate the reagent's purity, especially if the bottle has been opened previously. A quick purity check via HPLC or GC is the most reliable method. Compare the results to the Certificate of Analysis or to data from a freshly opened bottle. A significant increase in impurity peaks or a decrease in the main peak area indicates degradation. See Section 2, Guide 2 for a detailed validation protocol.

Q5: I am using methanol as a solvent for my reaction. Is this a problem?

Yes, this can be a significant problem. While methanol is a common solvent, it is a nucleophile. As a reactive alkylating agent, Methyl 2-bromo-2-(chlorophenyl)acetate can be susceptible to nucleophilic attack from alcohol solvents, potentially leading to side reactions. More critically, if your reaction involves a base, the methanol can be deprotonated to form methoxide, a much stronger nucleophile, which can rapidly lead to transesterification or substitution at the alpha-carbon. It is crucial to avoid reactive protic solvents and strong bases unless they are part of the intended reaction scheme[3][4][5]. Aprotic solvents like THF, Dichloromethane, or Toluene are generally safer choices.

Section 2: In-Depth Troubleshooting Guides
Guide 1: Investigating and Identifying Compound Degradation

The primary stability issue for this class of compounds is their susceptibility to hydrolysis. Understanding this pathway is key to preventing and diagnosing problems.

The Hydrolysis Degradation Pathway

Methyl 2-bromo-2-(chlorophenyl)acetate is an ester and an α-halo compound. The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base. The α-bromo group makes the alpha-carbon highly electrophilic and prone to nucleophilic substitution[1].

  • Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating methanol and forming the corresponding carboxylic acid. This process is accelerated in the presence of acid or, more dramatically, base.

Below is a diagram illustrating this primary degradation pathway.

G cluster_main Hydrolysis of Methyl 2-bromo-2-(4-chlorophenyl)acetate cluster_products Degradation Products Reactant Methyl 2-bromo-2-(4-chlorophenyl)acetate Product1 2-bromo-2-(4-chlorophenyl)acetic acid Reactant->Product1 Hydrolysis Product2 Methanol Reactant->Product2 H2O H₂O (Moisture) H2O->Reactant

Diagram of the primary hydrolytic degradation pathway.

Table 1: Common Degradation Products and Their Identification

Compound NameStructureMolar Mass ( g/mol )Common Analytical Signature
Parent Compound
Methyl 2-bromo-2-(4-chlorophenyl)acetateC₉H₈BrClO₂263.52Main peak in HPLC/GC; Characteristic ester and aromatic signals in NMR.
Hydrolysis Product
2-bromo-2-(4-chlorophenyl)acetic acidC₈H₆BrClO₂249.49Appears as a more polar peak (earlier retention time) in reverse-phase HPLC. Broad -OH peak in NMR (10-12 ppm).
Guide 2: Protocol for Assessing Reagent Purity and Stability

This workflow provides a self-validating system to ensure your reagent is suitable for use before committing it to a large-scale or critical reaction.

Experimental Workflow for Purity Assessment

G Start Receive / Open Reagent Prep Prepare Analytical Sample (e.g., 1 mg/mL in dry Acetonitrile) Start->Prep Analyze Analyze via HPLC-UV Prep->Analyze Decision Purity > 95% and Single Major Peak? Analyze->Decision Use Proceed with Experiment Decision->Use Yes Troubleshoot Significant Impurities Detected Decision->Troubleshoot No Contact Contact Supplier / Consider Purification Troubleshoot->Contact

Sources

Technical Support Center: Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(2-bromo-4-chlorophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of this critical chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

I. Understanding the Synthesis and Impurity Profile

This compound is typically synthesized in a two-step process. The first step involves the formation of 2-bromo-4-chlorophenylacetic acid from 2-chloro-4-bromotoluene or a related precursor. The subsequent step is the esterification of this carboxylic acid to yield the final methyl ester product. A common and cost-effective method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

The purity of the final product is paramount for its successful use in downstream applications, particularly in pharmaceutical synthesis where even trace impurities can have significant impacts on the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding the potential impurities that can arise during synthesis is the first step in controlling them.

Synthesis Pathway and Potential Impurity Formation

Synthesis_and_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 2-bromo-4-chlorophenylacetic_acid 2-bromo-4-chlorophenylacetic acid Product This compound 2-bromo-4-chlorophenylacetic_acid->Product Methanol Methanol Methanol->Product H2SO4 H₂SO₄ (catalyst) H2SO4->Product Unreacted_Acid Unreacted 2-bromo-4-chlorophenylacetic acid Product->Unreacted_Acid Incomplete Reaction Residual_Methanol Residual Methanol Product->Residual_Methanol Residual Residual_Catalyst Residual H₂SO₄ Product->Residual_Catalyst Residual Water Water (by-product) Product->Water By-product Side_Products Side Reaction Products Product->Side_Products Side Reactions Degradation_Products Degradation Products Product->Degradation_Products Degradation

Caption: Synthesis pathway and common impurity sources.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your work with this compound, providing a systematic approach to troubleshooting.

Question 1: My final product shows a significant peak corresponding to the starting carboxylic acid in the HPLC analysis. What went wrong?

Answer:

This is a common issue stemming from incomplete Fischer esterification. The reaction is an equilibrium process, and several factors can prevent it from going to completion.[1][2][3][4]

  • Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[2][3][4] Ensure you are using the correct catalytic amount.

  • Presence of Water: Water is a by-product of the reaction. Its accumulation can shift the equilibrium back towards the starting materials.[1][2][3][4] Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction, or add a dehydrating agent.

  • Inadequate Reaction Time or Temperature: Fischer esterification can be slow. Ensure the reaction has been refluxed for a sufficient duration at the appropriate temperature to reach equilibrium.

  • Insufficient Methanol: Using a large excess of methanol can help drive the equilibrium towards the product side.[1]

Troubleshooting Steps:

  • Verify Catalyst Loading: Double-check your calculations for the amount of sulfuric acid added.

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous methanol. If the problem persists, consider employing methods for water removal.

  • Optimize Reaction Time: Monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC or HPLC.

  • Increase Methanol Excess: Rerun the reaction with a larger excess of methanol.

Question 2: I observe an unexpected peak in my GC-MS analysis with a mass corresponding to a di-brominated or di-chlorinated species. How is this possible?

Answer:

The presence of di-halogenated species often points to impurities in your starting materials.

  • Impure Starting Material: The 2-bromo-4-chlorophenylacetic acid may have been synthesized from a precursor, such as 4-chlorotoluene, that contained di-halogenated impurities. During the synthesis of the acid, these impurities can be carried over. For instance, the bromination of 4-chlorotoluene can sometimes lead to the formation of di-brominated or mixed chloro-bromo species on the aromatic ring, especially if the reaction conditions are not well-controlled.

  • Side Reactions During Bromination: If the synthesis of the starting acid involved a bromination step, harsh conditions (e.g., high temperature, incorrect catalyst) could lead to over-bromination of the aromatic ring.

Troubleshooting Steps:

  • Analyze Starting Materials: Perform a thorough analysis (GC-MS, HPLC, NMR) of your 2-bromo-4-chlorophenylacetic acid to check for di-halogenated impurities.

  • Purify Starting Acid: If impurities are found, purify the carboxylic acid by recrystallization or chromatography before proceeding with the esterification.

  • Review Synthesis of Starting Material: If you are synthesizing the starting acid in-house, carefully review and optimize the bromination conditions to minimize the formation of di-halogenated by-products.

Question 3: My purified product is a yellow or brownish oil, but the literature reports it as a clear or pale-yellow liquid. What is causing the color?

Answer:

The color is likely due to trace impurities that are not easily removed by standard purification techniques.

  • Aromatic Impurities: The presence of colored by-products from the synthesis of the starting materials can be a cause. These could be nitrated or oxidized aromatic compounds if the synthesis involved such steps or if the material was exposed to oxidizing conditions.

  • Degradation Products: Although generally stable, prolonged heating during distillation at high temperatures can cause some degradation, leading to colored impurities.

  • Residual Catalyst: Incomplete removal of the acid catalyst can sometimes lead to charring or other side reactions upon heating, resulting in a colored product.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the product in a suitable organic solvent and treat it with activated charcoal. The charcoal can adsorb colored impurities. Filter the mixture and remove the solvent.

  • Chromatographic Purification: If charcoal treatment is ineffective, column chromatography using silica gel is a more rigorous method for removing colored impurities.

  • Optimize Distillation: If you are purifying by distillation, ensure it is performed under a high vacuum to keep the boiling point as low as possible, minimizing thermal degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in a commercial sample of this compound?

A1: The most common impurities are typically related to the manufacturing process. These include:

  • Starting Material: Unreacted 2-bromo-4-chlorophenylacetic acid.

  • Solvents: Residual methanol from the esterification and other solvents used during the workup and purification steps.

  • Related Esters: Isomeric impurities where the bromo and chloro substituents are in different positions on the phenyl ring, arising from impurities in the initial starting materials.

  • Hydrolysis Product: 2-bromo-4-chlorophenylacetic acid, if the product has been exposed to moisture over time.

Q2: What is a good starting point for an HPLC method to analyze the purity of this compound?

A2: A good starting point for a reversed-phase HPLC method would be:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B. A good starting gradient could be 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL

This method should provide good separation of the main peak from the more polar starting acid and other potential impurities. Method optimization will likely be necessary for your specific sample and instrument.

Q3: Can I use Gas Chromatography (GC) to analyze this compound?

A3: Yes, GC is a suitable technique for analyzing the purity of this compound, as it is a relatively volatile and thermally stable compound. A typical GC method would involve:

ParameterRecommended Condition
Column A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms)
Injector Temperature 250 °C
Detector FID (Flame Ionization Detector) or MS (Mass Spectrometer)
Carrier Gas Helium or Hydrogen
Oven Program Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

GC-MS is particularly powerful as it can help in the identification of unknown impurity peaks based on their mass spectra.

Q4: How can I remove the residual sulfuric acid catalyst after the reaction?

A4: The most common method is to perform an aqueous workup. After the reaction is complete, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water, followed by a wash with a mild base such as a saturated sodium bicarbonate solution. The bicarbonate wash will neutralize the acidic catalyst, converting it to sodium sulfate, which is water-soluble and will be removed in the aqueous layer. A final wash with brine (saturated sodium chloride solution) is often performed to remove any remaining water from the organic layer before drying with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

Q5: What are the storage recommendations for this compound to prevent degradation?

A5: To minimize degradation, the compound should be stored in a tightly sealed container to protect it from moisture, which can cause hydrolysis back to the carboxylic acid. It is also advisable to store it in a cool, dark place to prevent any potential light-induced degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially for long-term storage, to prevent oxidation.

IV. Experimental Protocols

Protocol 1: HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 10% B

    • 26-30 min: Hold at 10% B for column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

Protocol 2: GC-MS Impurity Identification
  • Instrumentation: GC-MS system.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

V. Visualization of Analytical Workflow

Analytical_Workflow Sample This compound Sample HPLC_Analysis HPLC Purity Analysis Sample->HPLC_Analysis GCMS_Analysis GC-MS Impurity ID Sample->GCMS_Analysis Purity_Check Purity > 99%? HPLC_Analysis->Purity_Check Identify_Impurities Identify Impurities GCMS_Analysis->Identify_Impurities Pass Release for Use Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Identify_Impurities->Fail

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-(2-bromo-4-chlorophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. As a versatile building block, its purity and yield are paramount for the successful synthesis of complex downstream targets, including active pharmaceutical ingredients.[1][2][3] This document provides in-depth, field-proven insights into common synthetic challenges, offering troubleshooting solutions and detailed protocols grounded in established chemical principles.

Section 1: Synthesis Strategy Overview

The successful synthesis of this compound is typically approached via two primary, reliable routes. The choice between them often depends on the availability and cost of the starting materials.

  • Route A: Esterification. This is a direct and classical approach starting from the corresponding carboxylic acid, 2-bromo-4-chlorophenylacetic acid. The reaction is an equilibrium process, typically catalyzed by a strong acid.

  • Route B: Alpha-Bromination. This route begins with the commercially available methyl 4-chlorophenylacetate. The key step is a selective radical bromination at the alpha-carbon position, adjacent to the ester group.

The following diagram illustrates these strategic pathways.

A_start 2-bromo-4-chlorophenylacetic acid A_reagent + Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4) A_process Fischer Esterification A_reagent->A_process Route A product This compound A_process->product B_start Methyl 4-chlorophenylacetate B_reagent + N-Bromosuccinimide (NBS) + Radical Initiator (e.g., AIBN) B_process Radical α-Bromination B_reagent->B_process Route B B_process->product

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the proposed solutions.

Issues Related to Route A: Esterification

Q1: My Fischer esterification of 2-bromo-4-chlorophenylacetic acid is giving low yields (<70%). What are the critical parameters to optimize?

A1: Low yield in Fischer esterification is almost always due to the unfavorable equilibrium of the reaction. The reaction of a carboxylic acid and an alcohol to form an ester and water is reversible. To drive the reaction towards the product, you must address this equilibrium, based on Le Chatelier's Principle.

  • Causality: The presence of water, a product of the reaction, can hydrolyze the ester back to the starting materials.[4][5] The reaction rate is also dependent on effective protonation of the carbonyl oxygen by the acid catalyst.

  • Troubleshooting Steps:

    • Water Removal: The most critical factor is the removal of water as it forms.

      • Use Excess Methanol: Employing methanol as the solvent ensures it is in large excess, shifting the equilibrium forward. A common ratio is to use methanol to create a 0.2-0.5 M solution of the carboxylic acid.

      • Chemical Sequestering: While not common for methanol due to its low boiling point, for higher boiling alcohols, a Dean-Stark apparatus is effective. For this reaction, adding a dehydrating agent like molecular sieves can be beneficial, though less practical on a large scale.

    • Catalyst Loading: Ensure an adequate amount of a strong acid catalyst is used.

      • Sulfuric Acid (H₂SO₄): A typical catalytic amount is 1-5 mol% relative to the carboxylic acid. Insufficient catalyst leads to a slow reaction that may not reach equilibrium in a reasonable time.

      • Thionyl Chloride (SOCl₂): For a non-equilibrium approach, first convert the acid to the acid chloride with thionyl chloride or oxalyl chloride, then react with methanol.[6] This is a high-yield, two-step alternative but involves more hazardous reagents. A patent describes reacting p-chlorophenylacetic acid with SOCl₂ as a first step.[7]

    • Reaction Temperature & Time: The reaction is typically run at the reflux temperature of methanol (~65 °C). Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting carboxylic acid spot is no longer visible. A typical reaction time is 5-16 hours.[8][9]

ParameterStandard ConditionOptimized ConditionRationale
Solvent Methanol (5-10 vol equiv.)Methanol (as solvent, >20 vol equiv.)Shifts equilibrium towards product formation.
Catalyst 1 mol% H₂SO₄3-5 mol% H₂SO₄Ensures effective protonation and increases reaction rate.
Temperature Room TemperatureReflux (~65 °C)Increases reaction rate to reach equilibrium faster.
Time 4 hours8-16 hours (or until TLC shows completion)Allows the reaction to proceed to maximum conversion.

Q2: I'm observing significant hydrolysis of my product back to the carboxylic acid during the aqueous workup. How can I prevent this?

A2: Product hydrolysis during workup occurs if the ester is exposed to aqueous acidic or basic conditions for a prolonged period, especially at elevated temperatures. The key is to neutralize the acid catalyst quickly and efficiently while keeping the system cold.

  • Causality: Ester hydrolysis is catalyzed by both acid and base.[10][11] The residual strong acid from the reaction will readily promote hydrolysis once water is introduced.

  • Optimized Workup Protocol:

    • Cooling: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath. This dramatically reduces the rate of hydrolysis.

    • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) with vigorous stirring until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). Avoid strong bases like NaOH, as they can saponify the ester more aggressively.

    • Extraction: Immediately extract the product into a water-immiscible organic solvent like ethyl acetate or dichloromethane.[12][13] Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.

    • Washing: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions.[13]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issues Related to Route B: Alpha-Bromination

Q3: The alpha-bromination of methyl 4-chlorophenylacetate is sluggish, and TLC shows a significant amount of unreacted starting material even after extended reaction times.

A3: Incomplete alpha-bromination is typically caused by insufficient initiation of the radical chain reaction or deactivation of the brominating agent.

  • Causality: This reaction proceeds via a free-radical mechanism. The formation of a bromine radical is the initiating step. This requires an energy input, either from UV light or a chemical radical initiator.

  • Troubleshooting Steps:

    • Initiator Choice and Amount:

      • AIBN vs. Benzoyl Peroxide (BPO): Azobisisobutyronitrile (AIBN) or BPO are common initiators. Ensure you are using a sufficient catalytic amount (typically 1-10 mol%). BPO was used in one cited procedure.[7]

      • Initiator Viability: Radical initiators can decompose over time. Use a fresh bottle or a recently purchased batch.

    • Energy Input:

      • Thermal Conditions: The reaction requires heating to the decomposition temperature of the initiator. For AIBN in CCl₄ or acetonitrile, this is typically around 80 °C (reflux).[7]

      • Photochemical Conditions: Alternatively, initiation can be achieved by irradiating the reaction mixture with a UV lamp or even strong visible light. This is mentioned as a viable strategy in related preparations.[14]

    • Solvent Purity: Use an inert, dry solvent. Carbon tetrachloride (CCl₄) is classic but largely phased out for safety reasons. Acetonitrile or cyclohexane are common modern alternatives.[7] Water or other protic impurities can interfere with the reaction.

Q4: My reaction is producing a complex mixture of products, including di-brominated and suspected ring-brominated impurities. How can I improve the selectivity?

A4: Poor selectivity arises from either over-reaction (di-bromination) or a competing reaction mechanism (electrophilic aromatic substitution for ring bromination).

  • Causality:

    • Di-bromination: Occurs when the mono-brominated product reacts further. This is favored by localized high concentrations of the brominating agent.

    • Ring Bromination: This is an electrophilic aromatic substitution reaction. It is catalyzed by Lewis acids and is generally slower than radical alpha-bromination under the correct conditions. However, if radical conditions are not well-established, it can become a competitive pathway.[15]

  • Troubleshooting Steps to Improve Selectivity:

    • Control Stoichiometry: Use a precise molar ratio of N-Bromosuccinimide (NBS) to the starting ester. A slight excess of the ester (e.g., 1.05 equivalents of ester to 1.0 of NBS) can help minimize di-bromination, but typically a 1:1 to 1:1.05 ratio (ester:NBS) is used.[7]

    • Slow Addition: Add the NBS portion-wise or as a solution via syringe pump over time rather than all at once. This maintains a low concentration of the brominating agent, disfavoring the second bromination event.[15]

    • Ensure Radical Conditions: The presence of a radical initiator (AIBN/BPO) or light is crucial to favor the desired alpha-bromination over the ionic ring-bromination pathway. Avoid any Lewis acid contaminants.[15]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the recommended storage and handling conditions for this compound? A: The compound is typically a colorless to faint yellow oil.[7][9] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture. Recommended storage is refrigerated at 2-8°C for short-term use and -20°C for long-term stability.[1]

Q: What are the primary safety precautions when running these syntheses? A:

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE (gloves, safety glasses, lab coat).

  • Strong Acids (H₂SO₄): Highly corrosive. Add slowly and carefully, especially to methanol, as the dilution is exothermic.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Must be handled in a dry apparatus within a fume hood.

  • Solvents: Use appropriate caution for flammable solvents like methanol and potentially toxic solvents like acetonitrile. Always work in a well-ventilated area or fume hood.

Q: Can I use a different esterification method, such as transesterification with a Lewis acid catalyst? A: Yes, a Lewis acid-catalyzed transesterification is a viable and patented method. This involves reacting 2-bromo-4-chlorophenylacetic acid with methyl acetate, which serves as both a reagent and solvent, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[8][9] This method can offer high yields (>90%) and short reaction times (4-8 hours).[8][9] However, it requires strictly anhydrous conditions due to the water-sensitivity of the Lewis acid catalyst.

Section 4: Detailed Experimental Protocols

Protocol 1: Fischer Esterification of 2-bromo-4-chlorophenylacetic acid

This protocol is based on standard Fischer esterification principles adapted from related procedures.[9]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-chlorophenylacetic acid (1.0 eq).

  • Reagents: Add anhydrous methanol to create a 0.5 M solution.

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, 0.03 eq) dropwise with stirring.

  • Reaction: Heat the mixture to reflux (~65 °C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of the starting carboxylic acid.

  • Workup:

    • Cool the reaction to 0 °C in an ice bath.

    • Slowly add saturated NaHCO₃ solution until gas evolution ceases.

    • Remove most of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification Workflow

Purification is essential to remove unreacted starting materials and byproducts. For an oily product like this, column chromatography is the most effective method.[7][13]

Caption: General workflow for purification by silica gel column chromatography.

  • Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate).

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Concentrate this mixture to a dry powder. Carefully add the dried powder to the top of the prepared column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate). The product is less polar than the starting carboxylic acid but more polar than non-polar impurities. Gradually increase the polarity (e.g., to 90:10 hexanes:ethyl acetate) to elute the product.

  • Analysis: Collect fractions and analyze them by TLC. The product spot should be well-separated from any impurities.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a purified oil.

References

  • Wikipedia. (2023). Sandmeyer reaction.
  • Google Patents. (2012). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Ahmad, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information.
  • Google Patents. (2010). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Google Patents. (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • IndiaMART. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid.
  • Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Royal Society of Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-p-chlorophenylacetyl chloride.
  • Google Patents. (2013). CN103387497A - Preparation methods for clopidogrel and its intermediates.
  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Supporting Information. (n.d.). General procedure for the preparation of aromatic α-ketoesters.
  • Organic Syntheses. (n.d.). Methyl 2-(2-chlorophenyl)-2-methylpropanoate.
  • NRC Publications Archive. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?.
  • American Chemical Society. (2025). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa.
  • PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate.
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
  • Google Patents. (1998). JPH10139716A - Hydrolysis of methyl acetate.
  • ResearchGate. (2025). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?.
  • Chemsrc. (2025). Methyl 2-bromo-2-(2-chlorophenyl)acetate.
  • Pharmaffiliates. (n.d.). Methyl 2-bromo-2-(2-chlorophenyl)acetate.

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this chemical transformation. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

We have structured this guide in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Issue 1: Low or No Product Formation

Question: I have followed the standard Fischer esterification protocol for 2-(2-bromo-4-chlorophenyl)acetic acid with methanol and an acid catalyst, but my reaction yield is very low, or I'm only recovering the starting material. What could be the cause?

Answer:

Low or no product formation in a Fischer esterification is a common issue that typically points to problems with the reaction equilibrium or the integrity of your reagents.[1][2][3][4][5] This reaction is reversible, and its success hinges on pushing the equilibrium towards the ester product.[1][2][3]

Here’s a systematic approach to troubleshooting this problem:

1. Water Contamination: The presence of water is the most common reason for Fischer esterification failure. Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials according to Le Châtelier's principle.[2][3][5]

  • Solution:

    • Ensure all glassware is oven-dried or flame-dried before use.

    • Use anhydrous methanol and a high-purity acid catalyst. Consider using freshly opened bottles of solvents and reagents.

    • Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus if you are using a solvent that forms an azeotrope with water (like toluene), or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[1][4]

2. Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or stalled reaction. The catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by methanol.[1][5][6]

  • Solution:

    • Typically, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[4][7] For a standard lab-scale reaction, this could be 1-5 mol% of the limiting reagent.

    • If the reaction is sluggish, a slight increase in catalyst loading may be beneficial. However, be cautious as excessive acid can lead to side reactions.

3. Reaction Time and Temperature: The Fischer esterification is often a slow reaction that requires heating to reach equilibrium.[4][5]

  • Solution:

    • Ensure the reaction is heated to the appropriate temperature, typically the reflux temperature of the alcohol used (methanol in this case, ~65 °C).[7]

    • Monitor the reaction progress over time using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions can take anywhere from a few hours to overnight to reach completion.[4]

4. Molar Ratio of Reactants: To shift the equilibrium towards the product, a large excess of one of the reactants is typically used.[1][2][3][4][5]

  • Solution:

    • In the synthesis of this compound, methanol is the less expensive reagent and can be used as the solvent. Using a large excess of methanol will help drive the reaction to completion.[5][7]

Issue 2: Formation of Impurities and Side Products

Question: My reaction seems to have worked, but I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

1. Dehydration of the Starting Material (less common for this substrate): While more prevalent with other substrates, strong acids and high temperatures can sometimes lead to dehydration or other decomposition pathways of the starting material.

2. Impurities in Starting Materials: The purity of your starting 2-(2-bromo-4-chlorophenyl)acetic acid is critical.

  • Solution:

    • Ensure the purity of your starting material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.

    • If necessary, recrystallize the carboxylic acid before use.

3. Incomplete Reaction: As discussed in Issue 1, any unreacted starting material will be an impurity in your crude product.

  • Solution:

    • Follow the troubleshooting steps outlined in Issue 1 to drive the reaction to completion.

4. Purification Challenges: The workup and purification steps are critical for obtaining a pure product.

  • Solution:

    • Neutralization: After the reaction is complete, the acidic catalyst must be neutralized. This is typically done by washing the organic layer with a weak base like sodium bicarbonate (NaHCO₃) solution.[7] Incomplete neutralization can lead to product degradation during distillation.

    • Extraction: Proper liquid-liquid extraction is necessary to separate the ester from water-soluble impurities.

    • Distillation/Chromatography: The final product is often purified by vacuum distillation or column chromatography.[8] Ensure proper technique to achieve good separation.

Experimental Protocols
Protocol 1: Fischer Esterification of 2-(2-bromo-4-chlorophenyl)acetic acid

This protocol outlines a standard procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 2-(2-bromo-4-chlorophenyl)acetic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) for extraction

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(2-bromo-4-chlorophenyl)acetic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 4-24 hours).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add the reaction mixture to a separatory funnel containing water and an extraction solvent like ethyl acetate.

  • Workup - Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution. Wash again with brine.[7]

  • Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure this compound.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

FischerEsterificationWorkflow start Start reactants 1. Combine Reactants - 2-(2-bromo-4-chlorophenyl)acetic acid - Anhydrous Methanol start->reactants catalyst 2. Add Catalyst - Conc. H₂SO₄ reactants->catalyst reflux 3. Heat to Reflux (~65 °C) catalyst->reflux monitor 4. Monitor Reaction (TLC/GC) reflux->monitor workup 5. Workup - Quench - Neutralize - Extract monitor->workup Reaction Complete dry 6. Dry & Concentrate workup->dry purify 7. Purify (Distillation/Chromatography) dry->purify product Final Product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

When faced with a failed reaction, a logical decision-making process is essential.

TroubleshootingDecisionTree start Low/No Product Yield check_water Check for Water Contamination (Anhydrous Reagents/Dry Glassware) start->check_water water_yes Redo with Anhydrous Conditions check_water->water_yes Yes check_catalyst Verify Catalyst Loading (1-5 mol%) check_water->check_catalyst No success Successful Synthesis water_yes->success catalyst_no Adjust Catalyst Amount check_catalyst->catalyst_no No check_conditions Review Reaction Time & Temperature (Reflux, 4-24h) check_catalyst->check_conditions Yes catalyst_no->success conditions_no Optimize Time/Temperature check_conditions->conditions_no No check_ratio Confirm Excess Methanol Was Used check_conditions->check_ratio Yes conditions_no->success ratio_no Increase Methanol Ratio check_ratio->ratio_no No check_ratio->success Yes ratio_no->success

Caption: Decision tree for troubleshooting low product yield in the Fischer esterification.

Data Summary
ParameterRecommended ValueRationale
Reactant Ratio 10-20 eq. of MethanolDrives equilibrium towards product formation.[1][2][3][4][5]
Catalyst Conc. H₂SO₄ or p-TsOHStrong acid catalyst required to protonate the carbonyl.[1][4]
Catalyst Loading 1-5 mol%Sufficient for catalysis without promoting side reactions.
Temperature Reflux (~65 °C for Methanol)Provides activation energy for the reaction.[7]
Reaction Time 4-24 hoursReaction is typically slow and requires time to reach equilibrium.[4]
References
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Sigma-Aldrich. (n.d.). Methyl-2-bromo-2-(2-chlorophenyl) acetate.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • BenchChem. (2025). An In-depth Technical Guide to the Preparation of Methyl Bromoacetate via Fischer Esterification. Retrieved from a technical guide on BenchChem's website.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Echemi. (n.d.). 2-Bromo-4-chlorophenylacetic acid methyl ester.
  • BYJU'S. (n.d.). Fischer esterification reaction.

Sources

Technical Support Center: Byproduct Analysis of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(2-bromo-4-chlorophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material and need to troubleshoot and identify potential byproducts from its synthesis. We will move beyond simple protocols to explain the causality behind the analytical choices, ensuring a robust and reliable impurity profiling workflow.

Section 1: Frequently Asked Questions (FAQs) - Understanding Common Byproducts

This section addresses the most common issues and questions that arise during the synthesis and handling of this compound.

Q1: What are the most probable byproducts I should expect during the synthesis of this compound?

A1: The impurity profile is heavily dependent on the synthetic route employed. However, for typical syntheses, such as the acid-catalyzed esterification of 2-(2-bromo-4-chlorophenyl)acetic acid, you should anticipate the following species:

  • Unreacted Starting Material: The most common impurity is the starting carboxylic acid, 2-(2-bromo-4-chlorophenyl)acetic acid. This is often due to an incomplete reaction or equilibrium effects.

  • Positional Isomers: Commercial 2-bromo-4-chlorophenyl starting materials may contain other isomers (e.g., 2-bromo-5-chlorophenyl or 2-bromo-6-chlorophenyl derivatives). These will carry through the synthesis, resulting in isomeric methyl ester byproducts that can be difficult to separate.

  • Hydrolysis Product: The target ester can hydrolyze back to the corresponding carboxylic acid if exposed to water during workup or storage, especially under acidic or basic conditions.

  • Solvent-Derived Byproducts: If an alcohol other than methanol (e.g., ethanol from a different process or as a solvent) is present, transesterification can occur, leading to the formation of the corresponding ethyl ester.[1]

  • Di-brominated Species: While less common if the aromatic ring is the site of bromination, alpha-di-bromination (at the carbon adjacent to the carbonyl) can occur under harsh brominating conditions, leading to Methyl 2,2-dibromo-2-(2-bromo-4-chlorophenyl)acetate.

Q2: My post-reaction analysis via GC-MS shows a peak with an identical mass spectrum to my target compound but with a different retention time. What is the likely cause?

A2: This is a classic indicator of a positional isomer. Isomers of this compound, such as Methyl 2-(2-bromo-5-chlorophenyl)acetate or Methyl 2-(3-bromo-4-chlorophenyl)acetate, will have the exact same molecular weight and will often produce very similar fragmentation patterns in Electron Impact (EI) Mass Spectrometry. However, their different dipole moments and boiling points will cause them to elute at different times on a gas chromatography column. Confirmation requires ¹H NMR spectroscopy, as the substitution pattern on the aromatic ring will produce unique chemical shifts and splitting patterns for the aromatic protons.[2]

Q3: I'm observing a significant amount of the starting carboxylic acid in my final product. How can I prevent this?

A3: The presence of the starting acid is typically due to incomplete esterification or hydrolysis during workup. To mitigate this:

  • Drive the Equilibrium: For acid-catalyzed esterification, use a large excess of methanol or employ a method to remove the water byproduct as it forms (e.g., a Dean-Stark apparatus).[3]

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. During the aqueous workup, minimize contact time with water, especially if the solution is acidic or basic.

  • Neutralize Carefully: After quenching the reaction, ensure the organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid, followed by a water or brine wash to remove residual base.[4]

  • Proper Storage: Store the purified ester under anhydrous conditions to prevent hydrolysis over time.

Section 2: Troubleshooting Guide - Advanced Analytical Workflows

When routine analysis is insufficient, a more structured troubleshooting approach is necessary. This section provides logical workflows for resolving complex analytical challenges.

Logical Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying unknown peaks in your analytical chromatogram.

Byproduct_Analysis_Workflow cluster_gcms GC-MS Data Interpretation cluster_nmr NMR Data Interpretation start Unexpected Peak(s) in Initial Analysis (GC/TLC) gcms Perform GC-MS Analysis start->gcms nmr Perform NMR (1H, 13C) Analysis start->nmr mass_check Analyze Mass Spectrum (m/z) gcms->mass_check aromatic_region Analyze Aromatic Region (Shifts & Coupling) nmr->aromatic_region aliphatic_region Analyze Aliphatic Region (Ester & Alpha-H) nmr->aliphatic_region integration Check Signal Integration nmr->integration isotope_check Check for Br/Cl Isotope Pattern mass_check->isotope_check frag_check Analyze Fragmentation Pattern isotope_check->frag_check isomer Conclusion: Positional Isomer frag_check->isomer Same Mass, Different RT start_mat Conclusion: Starting Material / Hydrolysis Product frag_check->start_mat Matches Acid Mass other_byproduct Conclusion: Other Byproduct (e.g., Di-brominated) frag_check->other_byproduct Unexpected Mass aromatic_region->isomer Different Splitting Pattern aliphatic_region->start_mat Absence of -OCH3, Presence of -COOH integration->other_byproduct Confirms Structure & Relative Amount

Caption: Workflow for identifying unknown byproducts.

Section 3: Standard Operating Procedures (SOPs) for Byproduct Analysis

For reliable and reproducible results, standardized analytical methods are crucial.

SOP 1: GC-MS Method for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier tool for separating and identifying volatile and semi-volatile byproducts.[5][6] Halogenated compounds often yield distinctive mass spectra, aiding in their identification.[7]

1. Sample Preparation:

  • Accurately weigh ~10 mg of the crude or purified product into a GC vial.
  • Dissolve the sample in 1.0 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate.
  • Vortex the vial until the sample is completely dissolved.

2. Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA general-purpose, low-polarity column excellent for separating aromatic compounds and their isomers.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume 1.0 µLStandard volume for good sensitivity.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good separation efficiency.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minA starting temperature well below the solvent boiling point, followed by a ramp that effectively separates compounds with different boiling points.
MS System Agilent 5977B MSD or equivalentA sensitive and robust mass detector.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and structural interpretation.
Source Temp 230 °COptimizes ion formation and minimizes contamination.
Quadrupole Temp 150 °CEnsures consistent mass filtering.
Mass Scan Range 50 - 400 m/zCovers the molecular ion of the target compound (~278 m/z) and its expected fragments and byproducts.

3. Data Analysis:

  • Identify the Target Peak: The main peak should correspond to this compound. Verify its mass spectrum, looking for the molecular ion cluster.
  • Analyze Impurity Peaks: For each minor peak, analyze its mass spectrum. Pay close attention to the isotopic patterns. The presence of one bromine and one chlorine atom gives a very characteristic M, M+2, M+4 pattern.
  • Library Search: Perform a library search (e.g., NIST) for tentative identification, but always confirm with rational fragmentation analysis and, if possible, by running a standard of the suspected impurity.
SOP 2: NMR Analysis for Structural and Isomeric Verification

NMR spectroscopy is indispensable for the unambiguous structural confirmation of the target molecule and the definitive identification of positional isomers.[8][9]

1. Sample Preparation:

  • Dissolve 15-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
  • Filter the solution through a small cotton plug into a clean NMR tube.

2. Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.
  • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. If necessary, 2D experiments like COSY and HSQC can be run to confirm assignments.

3. Spectral Interpretation:

Expected Signal¹H Chemical Shift (ppm, approx.)¹³C Chemical Shift (ppm, approx.)Key Features for Identification
Ester Methyl (-OCH₃) ~3.7~53A sharp singlet integrating to 3 protons in ¹H NMR. Confirms the methyl ester functionality.
Alpha-Proton (-CHBr) ~5.4 - 5.6~45-50A singlet integrating to 1 proton. Its downfield shift is due to the adjacent ester and bromine.
Aromatic Protons ~7.2 - 7.6~128 - 135The splitting pattern is critical for isomer identification. For the 2-bromo-4-chloro substitution, expect three distinct signals (a doublet, a doublet of doublets, and a doublet) in the aromatic region. Other isomers will have different patterns.
Carboxylic Acid (-COOH) >10 (very broad)~175If the starting acid is present, a broad singlet will appear far downfield in the ¹H spectrum, and the -OCH₃ signal will be absent.

Section 4: Visualizing the Source of Byproducts

Understanding the origin of impurities is the first step toward prevention.

Byproduct_Sources reagents Starting Materials (e.g., Phenylacetic Acid, Methanol) target TARGET PRODUCT This compound reagents->target isomer Isomeric Byproducts reagents->isomer Isomeric Impurity in Acid conditions Reaction Conditions (Temperature, Time, Catalyst) conditions->target unreacted Unreacted Starting Acid conditions->unreacted Incomplete Reaction overreaction Over-reaction Products conditions->overreaction Harsh Conditions workup Workup & Purification (Aqueous Wash, Distillation) workup->target hydrolysis Hydrolysis Product workup->hydrolysis Excess Water/ Incorrect pH

Caption: Potential sources of byproducts during synthesis.

References

  • Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacet
  • Crystal structures and Hirshfeld surface analyses of various methyl phenylacetate derivatives. (2025).
  • Separation of Some Halogenated Phenols by GC-MS. E-Journal of Chemistry.
  • Synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank. [Link]
  • Investigation of potent anti-mycobacterium tuberculosis agents derived from various chemical scaffolds. (2024). Drug Development & Therapeutics. [Link]
  • Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. (1998).
  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2008). Journal of the American Society for Mass Spectrometry. [Link]

Sources

Technical Support Center: Reaction Monitoring of Methyl 2-(2-bromo-4-chlorophenyl)acetate by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of TLC in your synthetic workflow.

Part 1: Fundamentals of TLC for Halogenated Arylacetates

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring the progress of its synthesis is crucial for optimizing reaction conditions and maximizing yield. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for this purpose.[1] It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.[1][2]

Principle of Separation

TLC separates compounds based on the principle of differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[1][2] Silica gel is a polar adsorbent. Therefore, polar compounds will interact more strongly with the stationary phase and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will be carried further up the plate by the mobile phase, exhibiting a higher Rf value.

In the context of this specific synthesis, the product, this compound, is an ester. The polarity of this molecule, along with its starting materials and any potential byproducts, will dictate their separation on the TLC plate. The halogen substituents (bromo and chloro) also influence the overall polarity and interaction with the stationary phase.

Choosing the Right Mobile Phase (Eluent)

The selection of the mobile phase is the most critical parameter for achieving good separation.[3] The goal is to find a solvent system where the starting material and product have significantly different Rf values, ideally between 0.2 and 0.8. For compounds of moderate polarity like halogenated arylacetates, a mixture of a nonpolar and a polar solvent is typically used.

Table 1: Recommended Starting Solvent Systems

Solvent SystemTypical Ratio (v/v)Rationale
Hexane / Ethyl Acetate9:1 to 7:3A standard choice for compounds of low to medium polarity.[3][4] Adjusting the ratio allows for fine-tuning of Rf values.
Toluene / Ethyl Acetate9:1 to 8:2Toluene is slightly more polar than hexane and can offer different selectivity for aromatic compounds.
Dichloromethane / Hexane1:1 to 3:1Dichloromethane is a solvent of intermediate polarity that can be effective for a range of compounds.

Expert Tip: Start with a 7:3 Hexane/Ethyl Acetate system. If the spots remain at the bottom (low Rf), the eluent is not polar enough; increase the proportion of ethyl acetate.[5] If the spots run to the top (high Rf), the eluent is too polar; decrease the proportion of ethyl acetate.[5]

Part 2: Step-by-Step Protocol for TLC Monitoring

This protocol outlines the standard procedure for monitoring your reaction.

Materials and Reagents
  • Silica gel TLC plates with a fluorescent indicator (F₂₅₄)

  • Developing chamber with a lid

  • Capillary spotters or micropipettes

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Forceps

  • Potassium permanganate (KMnO₄) stain

  • Heat gun or hot plate

  • Reaction mixture

  • Authentic samples of starting material(s) and product (for co-spotting)

  • Selected mobile phase (e.g., 7:3 Hexane/Ethyl Acetate)

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_vis Visualization & Analysis A Prepare Chamber (Solvent + Filter Paper) B Prepare TLC Plate (Draw Baseline) C Prepare Samples (Dilute Reaction Aliquot) D Spot Plate (SM, Co-spot, Rxn) C->D E Develop Plate (in Chamber) D->E Place in chamber F Dry Plate E->F Remove & mark front G Visualize (UV Lamp 254nm) F->G H Stain Plate (e.g., KMnO4 dip) G->H If needed I Calculate Rf Values G->I H->I J Interpret Results I->J

Caption: Standard workflow for TLC reaction monitoring.

Procedure
  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall, ensuring it is wetted by the solvent. Close the lid and let the chamber atmosphere saturate for 5-10 minutes.[6] This ensures reproducible Rf values.

  • Plate Preparation: Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer. Mark three equidistant points on this line for spotting.

  • Sample Preparation & Spotting:

    • Lane 1 (Starting Material - SM): Dilute a small amount of your starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary spotter, apply a small spot to the leftmost mark.

    • Lane 2 (Co-spot - C): Apply a spot of the starting material as before. On top of the same spot, carefully apply a spot of the reaction mixture. This lane is crucial for confirming if the starting material spot in the reaction mixture is indeed the starting material.[7]

    • Lane 3 (Reaction Mixture - Rxn): Dilute an aliquot of your reaction mixture and apply a small spot to the rightmost mark.

    • Spotting Technique: Aim for spots that are 1-2 mm in diameter. Apply the sample in small increments, allowing the solvent to evaporate completely between applications to keep the spot concentrated.[5][8]

  • Developing the Plate: Using forceps, carefully place the TLC plate into the saturated chamber. Ensure the baseline is above the solvent level.[8] Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

  • Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately, use a pencil to mark the position of the solvent front.

  • Visualization:

    • UV Light: Allow the plate to dry completely. View it under a UV lamp (254 nm) in a dark environment.[9] Compounds that absorb UV light will appear as dark spots against the fluorescent green background.[9][10] Gently circle the visible spots with a pencil.

    • Chemical Staining (Potassium Permanganate): If spots are not UV-active or for confirmation, use a chemical stain. Potassium permanganate is a good general-purpose oxidizing stain.[11] Briefly dip the plate into the KMnO₄ solution using forceps, wipe the excess stain from the back, and gently warm the plate with a heat gun.[12] Oxidizable compounds will appear as yellow-brown spots on a purple background.[12][13]

  • Rf Calculation and Interpretation:

    • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Interpretation: As the reaction proceeds, the spot corresponding to the starting material (Lane 1) should diminish in intensity in the reaction mixture lane (Lane 3), while a new spot corresponding to the product should appear and intensify. The reaction is complete when the starting material spot is no longer visible in Lane 3.

Part 3: Troubleshooting Guide (Q&A Format)

Problem: My spots are streaking or appear as elongated smears.

  • Answer: This is a common issue with several potential causes:

    • Sample Overloading: You may have applied too much sample to the plate.[14][15] This is the most frequent cause. Solution: Dilute your sample further and re-spot, ensuring the spot is small and concentrated.[5][15]

    • Inappropriate Polarity: If your compound is highly polar, it may interact too strongly with the silica gel. While less common for this specific compound, it can happen. Solution: Add a small amount (0.1-1%) of acetic acid to the mobile phase to improve the spot shape for acidic compounds, or triethylamine for basic compounds.[5]

    • Compound Degradation: The compound might be unstable on the acidic silica gel.[16] Solution: Consider using a different stationary phase like alumina or adding a modifier to the eluent as described above.

Problem: All my spots are stuck on the baseline (Rf ≈ 0).

  • Answer: This indicates that your mobile phase is not polar enough to move the compounds up the plate. The compounds have a stronger affinity for the stationary phase than the eluent.

    • Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 9:1 to 7:3 or 1:1).[3][5]

Problem: All my spots ran to the solvent front (Rf ≈ 1).

  • Answer: This is the opposite problem: your mobile phase is too polar. The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase.

    • Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 1:1 to 9:1).[5]

Problem: I can't distinguish between my starting material and product spots (overlapping or very close Rf values).

  • Answer: The chosen solvent system does not have enough resolving power for your specific compounds.

    • Solution: You need to try a different solvent system to alter the selectivity. For example, if you used hexane/ethyl acetate, try a system with a different solvent class, such as toluene/ethyl acetate or dichloromethane/hexane. Even small changes can significantly impact resolution.

Problem: I don't see any spots under the UV lamp.

  • Answer: While arylacetates are typically UV-active due to the benzene ring, several factors could be at play:

    • Insufficient Concentration: The sample might be too dilute to be detected.[5] Solution: Try concentrating your sample or spotting the same location multiple times (allowing it to dry in between) to increase the amount of compound on the plate.[5][8]

    • No UV Chromophore: The compound may not absorb UV light at 254 nm. This is unlikely for your target molecule.

    • Solution: Always follow UV visualization with a chemical stain like potassium permanganate, which visualizes compounds based on their reactivity rather than UV absorbance.[5][17]

Troubleshooting Logic Diagram

Troubleshooting cluster_problems Observed Problem cluster_solutions Corrective Action Start Analyze TLC Plate P1 Streaking Spots Start->P1 P2 Rf ≈ 0 (Spots at Baseline) Start->P2 P3 Rf ≈ 1 (Spots at Front) Start->P3 P4 Poor Separation (Overlapping Spots) Start->P4 P5 No Spots Visible Start->P5 S1 Dilute Sample Re-spot smaller P1->S1 Primary Cause: Overloading S2 Increase Eluent Polarity P2->S2 S3 Decrease Eluent Polarity P3->S3 S4 Change Solvent System (e.g., Toluene/EtOAc) P4->S4 S5 Concentrate Sample Use Chemical Stain P5->S5

Caption: A decision tree for troubleshooting common TLC issues.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the expected Rf value for this compound?

  • A1: The Rf value is not an absolute constant; it is highly dependent on the specific TLC conditions (stationary phase activity, mobile phase composition, temperature, chamber saturation). However, in a well-chosen system like 8:2 Hexane/Ethyl Acetate, you should aim for an Rf value for your product between 0.3 and 0.5 for optimal separation and analysis.

Q2: How can I be certain of the identity of a spot?

  • A2: The most reliable method in TLC is co-spotting .[7] As described in the protocol, the middle lane where you spot both the reaction mixture and an authentic sample of starting material is key. If the spot in the reaction mixture is indeed the starting material, it will merge perfectly with the authentic sample in the co-spot lane, appearing as a single, well-defined spot. If you have an authentic sample of your product, you can do the same to confirm its identity.

Q3: Can I use TLC to determine the quantitative purity of my final product?

  • A3: TLC is primarily a qualitative technique. While the size and intensity of a spot can give a rough estimate of its concentration, it is not suitable for precise quantitative analysis. Techniques like HPLC, GC, or NMR are required for accurate purity determination. However, TLC is an excellent tool to quickly assess if major impurities are present.

Q4: What safety precautions should I take?

  • A4: Always work in a well-ventilated fume hood, especially when preparing solvent systems and using chemical stains. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used are flammable and volatile. The potassium permanganate stain is a strong oxidizer and should be handled with care. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]
  • White Rose Research Online. (n.d.). Quantitative ultraviolet measurements on wetted thin-layer chromatography plates using a charge-coupled device camera. [Link]
  • Bitesize Bio. (2023, November 13).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. [Link]
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Bitesize Bio. (n.d.).
  • Royal Society of Chemistry. (2001). Fluorescence quenching high-performance thin-layer chromatographic analysis utilizing a scientifically operated charge-coupled device detector. [Link]
  • Organic Chemistry. (n.d.). TLC stains. [Link]
  • University of Wisconsin-La Crosse. (n.d.).
  • Scribd. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. [Link]
  • University of California, Irvine, Department of Chemistry. (n.d.). TLC Stains. [Link]
  • YouTube. (2013, October 21).
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]
  • University of Missouri–St. Louis. (n.d.).
  • University of York, Department of Chemistry. (n.d.).
  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2025, August 21). 5.
  • Quora. (2019, August 27).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)
  • PubMed. (2011, May 1). Facile on-site detection of substituted aromatic pollutants in water using thin layer chromatography combined with surface-enhanced Raman spectroscopy. [Link]
  • PubChem. (n.d.).
  • Journal of Chemical Education. (2008, December 12).
  • Human Metabolome Database. (2012, September 11).
  • Wikipedia. (n.d.).

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Technical Support Center: Solvent Effects on Reactions of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent selection in nucleophilic substitution reactions involving Methyl 2-(2-bromo-4-chlorophenyl)acetate . Understanding and manipulating solvent effects is paramount for optimizing reaction rates, maximizing yields, and ensuring the desired stereochemical outcome.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing solvent-substrate interactions for this specific compound.

Q1: What are the primary nucleophilic substitution mechanisms to consider for this compound?

The substrate, this compound, is a benzylic halide derivative. The benzylic position can stabilize a carbocation through resonance with the phenyl ring, making an S(N)1 (unimolecular nucleophilic substitution) pathway possible.[1] However, the carbon is also accessible to nucleophilic attack, meaning a concerted S(_N)2 (bimolecular nucleophilic substitution) mechanism is also a strong possibility. The operative mechanism will be heavily influenced by the nucleophile's strength and, most critically, the choice of solvent.[2][3]

Q2: How do polar protic solvents influence the reaction rate?

Polar protic solvents, such as water, methanol, and ethanol, have hydrogen atoms bonded to electronegative atoms, allowing them to form strong hydrogen bonds.[4]

  • For S(_N)1 Reactions: These solvents excel at stabilizing the carbocation intermediate and the leaving group (bromide ion) through solvation.[5][6][7] This stabilization lowers the activation energy of the rate-determining step (carbocation formation), thereby significantly accelerating S(_N)1 reactions.[1][8] A rate increase of up to 100,000-fold can be observed when moving from a less polar solvent like ethanol to a more polar one like water.[1]

  • For S(_N)2 Reactions: Polar protic solvents hinder the S(_N)2 pathway. They form a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and lowering its ground-state energy.[4][9] This increased stability makes the nucleophile less reactive and raises the overall activation energy required for it to attack the electrophilic carbon, thus slowing the reaction rate.[10]

Q3: Why are polar aprotic solvents often recommended for these types of reactions?

Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, possess significant dipole moments but lack acidic protons.[4][9]

  • For S(N)2 Reactions: They are the solvents of choice for promoting S(_N)2 reactions. While they can solvate the cation (e.g., the counter-ion of the nucleophilic salt), they do not effectively solvate the anionic nucleophile.[9] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the S(_N)2 reaction rate.[9][11] For instance, a reaction can proceed thousands of times faster in a polar aprotic solvent compared to a polar protic one.

  • For S(_N)1 Reactions: These solvents are generally not preferred for S(_N)1 reactions as they are less effective at stabilizing the carbocation intermediate compared to protic solvents.[8][12]

Q4: What is the role of the solvent's dielectric constant?

The dielectric constant is a measure of a solvent's polarity and its ability to insulate opposite charges.[13][8]

  • In S(_N)1 reactions , a high dielectric constant is favorable because it helps stabilize the separated charges of the carbocation intermediate and the leaving group, thus increasing the reaction rate.[14][15]

  • In S(_N)2 reactions , the effect is more complex. While a polar solvent is needed to dissolve the reactants, a very high dielectric constant, particularly from protic solvents, can over-stabilize the nucleophile and decrease the rate.[14][16]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem: The reaction is extremely slow or appears to have stalled.

Possible Cause 1: Mismatch between solvent and intended mechanism. Your chosen solvent may be actively suppressing the desired reaction pathway. If you are using a strong nucleophile (favoring S(_N)2) but have chosen a polar protic solvent (e.g., methanol), the nucleophile is likely being deactivated by solvation. Conversely, if you are attempting an S(_N)1 reaction with a weak nucleophile but are using a nonpolar or polar aprotic solvent, the carbocation intermediate is not being sufficiently stabilized.

Solution:

  • Re-evaluate your nucleophile: Is it strong (e.g., CN⁻, RS⁻) or weak (e.g., H₂O, ROH)?

  • Consult the Solvent Selection Workflow: Use the diagram below to choose a solvent that aligns with your nucleophile and desired mechanism. For a standard S(_N)2 reaction with a strong nucleophile, switch to a polar aprotic solvent like DMF or DMSO. For an S(_N)1 reaction, ensure your solvent is sufficiently polar and protic, like a mixture of water and acetone or ethanol.

Possible Cause 2: Poor solubility of reactants. The substrate, this compound, is a relatively nonpolar organic molecule. If your nucleophilic salt or other reagents are not soluble in the chosen solvent, the reaction will be limited by mass transfer and will proceed very slowly, if at all.

Solution:

  • Check reactant solubility: Perform a small-scale solubility test with your starting materials in the chosen solvent at the intended reaction temperature.

  • Select a co-solvent: If solubility is an issue, consider using a co-solvent system. For example, THF is a moderately polar aprotic solvent that is excellent at dissolving a wide range of organic compounds and can be mixed with more polar solvents to achieve a balance of reactivity and solubility.

Problem: The reaction yield is low, with significant formation of side products.

Possible Cause 1: Competing elimination (E1/E2) reactions. The substrate has protons on the carbon adjacent to the phenyl ring. In the presence of a strong, sterically hindered base, or under conditions that favor carbocation formation (for S(_N)1), elimination reactions can compete, leading to the formation of an alkene byproduct. This is particularly prevalent at higher temperatures.

Solution:

  • Lower the temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the substitution pathway.

  • Choose a less basic nucleophile: If possible, select a nucleophile that is less basic. For example, iodide (I⁻) is an excellent nucleophile but a weak base.

  • Modify the solvent: For S(_N)2 reactions, polar aprotic solvents enhance nucleophilicity without significantly increasing basicity, which can favor substitution over elimination.

Possible Cause 2: Solvolysis. If the solvent itself is a nucleophile (e.g., water, methanol, ethanol) and the reaction is run under conditions favoring an S(_N)1 mechanism, the solvent molecules can attack the carbocation intermediate. This "solvolysis" leads to the formation of a product where the nucleophile is derived from the solvent, reducing the yield of the desired product.[8]

Solution:

  • Use an inert solvent: Switch to a non-nucleophilic solvent. If an S(_N)1 pathway is desired, a solvent like acetic acid or a mixture of acetone and water could be used, but be aware of the potential for competing reactions.

  • Increase nucleophile concentration: To favor the intended nucleophile over the solvent, increase its concentration significantly (if feasible and cost-effective).

Quantitative Data Summary: Expected Solvent Effects

The following table summarizes the expected relative rate trends for nucleophilic substitution on this compound based on general principles of physical organic chemistry. Actual rates must be determined empirically.

Solvent ClassExample SolventsDielectric Constant (ε)S(_N)1 Rate EffectS(_N)2 Rate EffectRationale
Polar Protic Water, Methanol, EthanolHigh (>20)Strongly Favored / Accelerated Strongly Disfavored / Slowed Stabilizes the carbocation intermediate and leaving group (S(_N)1).[5][6][7] Strongly solvates and deactivates the nucleophile (S(_N)2).[9]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>20)Disfavored / Slowed Strongly Favored / Accelerated Poorly stabilizes the carbocation (S(_N)1).[8] Solvates the cation but leaves the anionic nucleophile "naked" and highly reactive (S(_N)2).[4][9]
Nonpolar Aprotic Hexane, Toluene, DioxaneLow (<15)Very Strongly Disfavored / Negligible Rate Very Strongly Disfavored / Negligible Rate Cannot stabilize charged intermediates or transition states (S(_N)1).[1] Often fails to dissolve the required nucleophilic salts (S(_N)2).
Visualizations: Workflows and Mechanisms

The following diagrams illustrate the core concepts discussed in this guide.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Start: Define Reaction Goal nucleophile Assess Nucleophile Strength start->nucleophile strong_nuc Strong Nucleophile (e.g., N3⁻, CN⁻, I⁻) nucleophile->strong_nuc Strong weak_nuc Weak Nucleophile (e.g., H₂O, ROH) nucleophile->weak_nuc Weak path_choice_strong Desired Pathway: Sₙ2 strong_nuc->path_choice_strong path_choice_weak Desired Pathway: Sₙ1 weak_nuc->path_choice_weak solvent_sn2 Choose Polar Aprotic Solvent (e.g., DMSO, DMF, Acetonitrile) Maximizes Nucleophile Reactivity path_choice_strong->solvent_sn2 solvent_sn1 Choose Polar Protic Solvent (e.g., H₂O/Acetone, EtOH) Stabilizes Carbocation path_choice_weak->solvent_sn1

Caption: Logical workflow for selecting an appropriate solvent.

Energy_Profile Effect of Solvent on Sₙ1 and Sₙ2 Activation Energy (ΔG‡) cluster_SN1 Sₙ1 Pathway cluster_SN2 Sₙ2 Pathway R_SN1 R-X TS1_protic TS1‡ (Protic) R_SN1->TS1_protic Low ΔG‡ TS1_aprotic TS1‡ (Aprotic) R_SN1->TS1_aprotic High ΔG‡ Int_protic R⁺ + X⁻ (Protic) TS1_protic->Int_protic Int_aprotic R⁺ + X⁻ (Aprotic) TS1_aprotic->Int_aprotic R_SN2 R-X + Nu⁻ TS2_aprotic TS2‡ (Aprotic) R_SN2->TS2_aprotic Low ΔG‡ TS2_protic TS2‡ (Protic) P_SN2 R-Nu + X⁻ TS2_protic->P_SN2 TS2_aprotic->P_SN2 R_protic_solvated R-X + Nu⁻(solvated) R_protic_solvated->TS2_protic High ΔG‡ y_axis Free Energy (G) x_axis Reaction Coordinate

Caption: Comparative energy profiles for S(_N)1 and S(_N)2 reactions.

Experimental Protocol: Kinetic Analysis of a Model Reaction

This protocol describes a method to empirically determine the effect of different solvents on the reaction rate of this compound with a model nucleophile, sodium azide (NaN₃), an excellent choice for S(_N)2 reactions.

Objective: To compare the pseudo-first-order rate constants for the reaction in DMSO (polar aprotic) and Methanol (polar protic).

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Methanol (MeOH)

  • Internal Standard (e.g., Dodecane)

  • Reaction vials with septa

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) equipment

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of this compound with 0.05 M of the internal standard in a suitable solvent (e.g., ethyl acetate).

    • Prepare a 1.0 M stock solution of sodium azide in DMSO.

    • Prepare a 1.0 M stock solution of sodium azide in Methanol. Note: Solubility may be limited; saturate if necessary and determine the exact concentration.

  • Reaction Setup:

    • Set up two sets of reaction vials, one for each solvent system.

    • To each vial, add the sodium azide solution (either DMSO or MeOH). Place the vials in a temperature-controlled bath (e.g., 50 °C).

    • Allow the vials to equilibrate to the reaction temperature.

  • Initiation and Sampling:

    • To initiate the reaction (t=0), add a precise volume of the substrate/internal standard stock solution to each vial. The final concentration of the substrate should be ~0.01 M, ensuring the nucleophile is in large excess (pseudo-first-order conditions).

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from a vial.

    • Immediately quench the aliquot by diluting it into a vial containing cold water and ethyl acetate to extract the organic components.

  • Analysis:

    • Analyze the quenched samples by GC-MS or HPLC.

    • Determine the concentration of the remaining this compound at each time point by comparing its peak area to that of the internal standard.

  • Data Processing:

    • Plot ln([Substrate]) versus time for each solvent.

    • The slope of the resulting line will be equal to -k, where k is the pseudo-first-order rate constant.

    • Compare the rate constants obtained in DMSO and Methanol to quantify the solvent effect.

Expected Outcome: The reaction rate constant (k) is expected to be significantly higher in DMSO than in Methanol, demonstrating the powerful accelerating effect of polar aprotic solvents on S(_N)2 reactions.

References
  • OpenOChem Learn. (n.d.). SN1 - Effect of the Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 23). 4.7: Factors Affecting the SN1 Reaction. Retrieved from [Link]

  • OpenStax. (n.d.). 11.5 Characteristics of the SN1 Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Brainly.com. (2023, November 9). How does the dielectric constant affect SN1 and SN2 reactions?. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem Technical Support.

  • Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 7.4: 7-5 Characteristics of the SN1 Reaction. Retrieved from [Link]

  • Filo. (2023, October 7). Why do solvents with low dielectric constants favor SN2 reactions?. Retrieved from [Link]

  • Brainly.in. (2018, November 23). How does the dielectric constant affect sn1 and sn2 reactions?. Retrieved from [Link]

  • BenchChem. (2025). The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide. BenchChem Technical Support.

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]

  • Chemguide. (n.d.). NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]

  • CSUSM STEM Success Center. (n.d.). Ch 11. Nucleophilic Substitution and Elimination Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

Sources

Technical Support Center: Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling the synthetic workup of Methyl 2-(2-bromo-4-chlorophenyl)acetate. As an intermediate, particularly in the synthesis of APIs like Loratadine, its purity and yield post-reaction are critical. This guide is structured to address the common, yet often frustrating, issues encountered during the isolation and purification of this molecule. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific experimental context.

Part 1: Understanding the Compound & Typical Workup Challenges

This compound is a halogenated aromatic ester. Its structure presents specific challenges during aqueous workup:

  • High Density: The presence of bromine and chlorine atoms gives the molecule and its solution in common organic solvents a density that can be close to that of aqueous solutions, leading to phase separation difficulties.

  • Hydrolytic Instability: While generally stable, the ester functional group is susceptible to hydrolysis back to the parent carboxylic acid under strongly acidic or basic conditions, especially if heated.

  • Emulsion Formation: The presence of unreacted starting materials, byproducts, or excess reagents can act as surfactants, stabilizing emulsions and making clean phase separation a significant hurdle.

A typical synthesis (e.g., Fischer esterification of 2-bromo-4-chlorophenylacetic acid) concludes with a multi-stage aqueous workup designed to remove catalysts, unreacted acid, and water-soluble byproducts.

Standard Aqueous Workup Workflow

Below is a generalized workflow for the extractive workup of a reaction mixture containing this compound.

G start_node start_node process_node process_node wash_node wash_node decision_node decision_node end_node end_node A 1. Quench Reaction Mixture (e.g., with water or ice) B 2. Dilute with Organic Solvent (e.g., EtOAc, DCM, Toluene) A->B C 3. Transfer to Separatory Funnel B->C D 4. Aqueous Wash (e.g., NaHCO₃ soln.) To neutralize residual acid catalyst C->D E 5. Aqueous Wash (Water) D->E Separate aqueous layer F 6. Brine Wash To break emulsions & remove bulk water E->F Separate aqueous layer G 7. Separate Organic Layer F->G Separate aqueous layer H 8. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) G->H I 9. Filter Drying Agent H->I J 10. Concentrate in vacuo I->J K Crude Product J->K

Caption: Standard liquid-liquid extraction workflow for product isolation.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter. Each answer provides an explanation of the cause and a detailed protocol for resolution.

Question 1: "I can't tell which layer is which! The interface between the organic and aqueous layers is unclear."

Root Cause Analysis: This issue, known as phase inversion or density matching, is common with halogenated solvents like Dichloromethane (DCM) or when working with highly concentrated organic solutions. The density of the organic layer can approach or even exceed that of the aqueous layer (~1.0 g/mL).

Troubleshooting Protocol:

  • The "Drop Test": Add a few drops of deionized water to the separatory funnel. If the drops travel through the top layer to the bottom, the top layer is organic. If they mix with the top layer, the top layer is aqueous.

  • Solvent Dilution: If the layers are still indistinguishable, add more of your primary organic solvent (e.g., Ethyl Acetate, Toluene) to the separatory funnel. This will decrease the overall density of the organic phase, ensuring it is significantly less dense than the aqueous layer and will clarify the interface.

  • Consult a Solvent Property Table: Before starting, be aware of your solvent's density.

Data Summary: Common Organic Solvents

SolventDensity (g/mL at 20°C)Water SolubilityNotes
Dichloromethane (DCM)1.3313 g/LHalogenated; often the bottom layer.
Chloroform1.488 g/LHalogenated; almost always the bottom layer.
Ethyl Acetate (EtOAc)0.90283 g/LNon-halogenated; typically the top layer.
Toluene0.8670.5 g/LNon-halogenated; typically the top layer.
Diethyl Ether0.71369 g/LNon-halogenated; highly volatile; top layer.
Question 2: "I've formed a thick, stable emulsion that won't separate after shaking."

Root Cause Analysis: Emulsions are colloidal suspensions of one liquid in another, stabilized by a third component acting as an emulsifying agent. In this context, common culprits include partially hydrolyzed product (the carboxylate salt), residual phase-transfer catalysts, or fine particulate matter from the reaction. Vigorous shaking (rather than gentle inversion) dramatically increases the likelihood of forming a stable emulsion.

Troubleshooting Workflow:

G start_node start_node decision_node decision_node action_node action_node end_node end_node A Stable Emulsion Formed B Wait 10-20 minutes. Does it resolve? A->B C Add Saturated NaCl (Brine) B->C No G Resolved B->G Yes D Gently swirl/rock funnel. Does it resolve? C->D E Filter through Celite® or glass wool D->E No, solid present F Add a few drops of a different organic solvent (e.g., THF) D->F No, no solid D->G Yes E->G F->G

Caption: Decision-making workflow for breaking an emulsion.

Detailed Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Many emulsions will break on their own.

  • Add Brine: Introduce a saturated solution of sodium chloride (brine). Brine increases the ionic strength and density of the aqueous phase, which helps to force the organic droplets to coalesce.

  • Gentle Agitation: Do not shake. Gently rock or swirl the funnel to mix the brine.

  • Filtration: If you suspect particulate matter is stabilizing the emulsion, filter the entire mixture through a pad of Celite® or a plug of glass wool in a powder funnel. This can physically remove the stabilizing agent.

  • Solvent Addition: Adding a small amount of a different solvent that is miscible with both phases, like tetrahydrofuran (THF), can sometimes disrupt the interfacial tension and break the emulsion. Use this as a last resort as it can complicate solvent removal later.

Question 3: "My final product yield is very low. Where could it have gone?"

Root Cause Analysis: Low yield can stem from several issues during workup: incomplete extraction, product hydrolysis, or physical loss.

Troubleshooting & Prevention:

  • Check the pH of Aqueous Layers: Before discarding any aqueous wash, check its pH. If the initial washes (e.g., sodium bicarbonate) were not sufficient to neutralize all the acid catalyst, subsequent water washes may still be acidic. An acidic aqueous layer can protonate any hydrolyzed product (the carboxylate), making it more water-soluble and leading to its loss.

  • Perform Back-Extractions: Do not discard the initial aqueous washes immediately. Combine all aqueous layers and perform a "back-extraction" by washing them one or two more times with fresh organic solvent (e.g., 2 x 25 mL EtOAc). This will recover any dissolved product.

  • Avoid Overly Basic Conditions: While a bicarbonate wash (pH ~8.4) is standard for neutralizing acid, using stronger bases like sodium hydroxide can promote significant hydrolysis of your ester product back to the water-soluble carboxylate, especially with prolonged contact time.

  • Minimize Emulsion Losses: Significant amounts of product can remain trapped in an unresolved emulsion layer. If an emulsion cannot be fully broken, it is sometimes better to separate it with the organic layer and address it during the drying step (e.g., by adding more drying agent and filtering).

Question 4: "My product looks oily and impure after solvent removal, and my NMR shows unreacted starting material."

Root Cause Analysis: This points to an inefficient wash procedure, failing to remove the unreacted 2-bromo-4-chlorophenylacetic acid.

Detailed Protocol: Optimized Acid Removal

  • Objective: To deprotonate the acidic starting material into its water-soluble carboxylate salt, pulling it from the organic layer into the aqueous layer.

  • Reagent: A 5-10% w/v solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water. Carbonate is more basic and should be used if a large amount of acid is present.

  • Procedure:

    • Add the bicarbonate solution to the separatory funnel containing the organic layer.

    • CRITICAL: Stopper the funnel and invert gently, immediately opening the stopcock to vent the pressure from CO₂ evolution. Failure to vent can cause a dangerous pressure buildup.

    • Repeat gentle inversions with venting until gas evolution ceases. Only then should you shake more vigorously.

    • Drain the aqueous layer and repeat the wash with fresh bicarbonate solution.

    • Test the final aqueous wash with pH paper. It should be neutral or slightly basic (pH 7-8). If it is still acidic, perform another wash.

    • Follow with a water wash and then a brine wash as per the standard workflow.

Part 3: References

  • The Role of Brine in Workups. Mastering Organic Chemistry.[Link]

  • Extraction Theory and Practice. University of California, Los Angeles (UCLA) Chemistry Department.[Link]

Removing unreacted starting materials from "Methyl 2-(2-bromo-4-chlorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the removal of unreacted starting materials.

Troubleshooting Guide: Isolating Pure this compound

This section addresses specific issues that may arise during the purification of your target ester, which is commonly synthesized via the Fischer esterification of 2-(2-bromo-4-chlorophenyl)acetic acid with methanol.[1][2][3][4][5] The primary unreacted starting materials to be removed are the carboxylic acid precursor and excess methanol.

Issue 1: NMR/LC-MS analysis of the crude product shows a significant peak corresponding to the unreacted carboxylic acid.

Cause: Incomplete esterification or inefficient initial work-up. The Fischer esterification is an equilibrium-driven reaction, and if conditions are not optimized, a substantial amount of the starting carboxylic acid may remain.[3][4][5]

Solution: A liquid-liquid extraction based on the principles of acid-base chemistry is a highly effective method to remove the acidic starting material from the neutral ester product.[6]

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1M).[1][7] This deprotonates the unreacted carboxylic acid, forming a water-soluble carboxylate salt.

    • Expert Insight: The carboxylate salt will preferentially partition into the aqueous layer, while the neutral ester remains in the organic layer.[6][7] Be sure to vent the separatory funnel frequently, as CO₂ gas is evolved during the neutralization of the acid with bicarbonate.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the carboxylate salt.

  • Repeat: Perform the basic wash two to three more times to ensure complete removal of the carboxylic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ester, now free of the acidic impurity.

Issue 2: The purified product is an oil, but TLC analysis still shows a baseline spot or streaking, indicating residual polar impurities.

Cause: While the bulk of the carboxylic acid may have been removed, trace amounts or other highly polar byproducts might persist.

Solution: Flash column chromatography is the gold standard for purifying organic compounds with different polarities.[9][10][11]

Detailed Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A common starting point for esters is a mixture of hexanes and ethyl acetate.

    • Expert Tip: Aim for an Rf value of approximately 0.3 for your desired product, ensuring good separation from impurities at the baseline (more polar) and the solvent front (less polar).

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexanes).[12] Ensure the column is packed uniformly to prevent channeling.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If the product is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).[11]

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Eluent Systems for Ester Purification

Compound TypeStationary PhaseTypical Eluent System
EsterSilica Gel5-25% Ethyl Acetate in Hexanes
Carboxylic AcidSilica Gel50-100% Ethyl Acetate in Hexanes (often with 1% acetic acid)

This table provides a general guideline; optimal conditions should be determined empirically via TLC analysis.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that all the unreacted 2-(2-bromo-4-chlorophenyl)acetic acid has been removed?

A1: A multi-technique analytical approach is recommended for comprehensive purity assessment.[13]

  • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield (10-13 ppm). Its absence in the spectrum of the purified product is a strong indicator of its removal.

  • HPLC-UV: High-Performance Liquid Chromatography with a UV detector can quantify the purity of your product and detect trace amounts of the starting material.[14][15] The carboxylic acid will generally have a different retention time than the ester.

  • GC-MS: Gas Chromatography-Mass Spectrometry is suitable for volatile compounds and can provide both purity information and mass identification of any remaining impurities.[13]

Q2: What is the most efficient way to remove the excess methanol and the acid catalyst (e.g., H₂SO₄) after the reaction?

A2: The aqueous work-up described in the troubleshooting guide is effective for removing both. Methanol is water-soluble and will be removed during the aqueous washes. The acid catalyst will be neutralized and removed by the basic wash (e.g., with sodium bicarbonate solution).[1][16]

Q3: My product seems to be sensitive to the acidic nature of silica gel. What are my options?

A3: If your ester is prone to hydrolysis on silica gel, you can either use a different stationary phase like alumina or deactivate the silica gel. To deactivate silica, you can flush the packed column with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[9]

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique for liquids, its suitability depends on the boiling points of your product and any impurities.[17] Given the likely high boiling point of this substituted phenylacetate and the potential for thermal decomposition, fractional distillation might be challenging and less effective than column chromatography for removing structurally similar impurities. However, a short-path distillation under high vacuum could be effective for removing non-volatile baseline impurities after a primary purification step.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for purifying your target compound.

PurificationWorkflow cluster_0 Initial Work-up cluster_1 Purity Analysis & Further Purification Crude Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash Wash with aq. NaHCO3 Dissolve->Wash Separate Separate Layers Wash->Separate Dry Dry Organic Layer (Na2SO4) Separate->Dry Concentrate Concentrate Dry->Concentrate Analyze Analyze by TLC/NMR Concentrate->Analyze Pure Pure Product Analyze->Pure Yes Impure Impurities Detected Analyze->Impure No Column Flash Column Chromatography Impure->Column Column->Pure AcidBaseExtraction cluster_input cluster_reagent cluster_output sep_funnel Separatory Funnel Organic Layer (Ester + Solvent) Aqueous Layer (Carboxylate Salt + Water) organic_out Purified Organic Layer sep_funnel:f1->organic_out aqueous_out Aqueous Waste sep_funnel:f2->aqueous_out ester Ester (Neutral) base Add aq. NaHCO3 ester->base acid Carboxylic Acid (Acidic) acid->base base->sep_funnel:f0

Caption: Logic of acid-base extraction.

References

  • Spaggiari, A., Vaccari, D., Davoli, P., et al. (2007). A Mild and Efficient Procedure for the Monobromination of Alkanes and Cycloalkanes. Organic Letters, 9(19), 3733-3735.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
  • LibreTexts Chemistry. (2023). Fischer Esterification.
  • Organic Chemistry Portal. Fischer Esterification.
  • Massachusetts Institute of Technology. Purification by Flash Column Chromatography.
  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson. (A general textbook reference for fundamental techniques like extraction and chromatography).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of key intermediates like Methyl 2-(2-bromo-4-chlorophenyl)acetate is paramount. This guide provides an in-depth analysis of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and compares this with alternative analytical techniques. The focus is on the causality behind experimental choices to ensure scientific integrity and provide a self-validating analytical workflow.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, NMR provides a definitive fingerprint.

Predicted ¹H NMR Analysis
  • Aromatic Region (approx. 7.2-7.8 ppm): The three protons on the phenyl ring will present a complex splitting pattern due to their coupling with each other.

    • The proton at position 6 (adjacent to the bromo group) is expected to be a doublet.

    • The proton at position 5 (between the chloro and the acetate-bearing carbon) will likely appear as a doublet of doublets.

    • The proton at position 3 (adjacent to the chloro group) would be a doublet.

  • Aliphatic Methylene Protons (approx. 3.9 ppm): The two protons of the methylene group (CH₂) adjacent to the aromatic ring and the ester group will appear as a singlet.

  • Methyl Ester Protons (approx. 3.7 ppm): The three protons of the methyl group (CH₃) of the ester will also appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7d1HAr-H
~7.4dd1HAr-H
~7.2d1HAr-H
~3.9s2H-CH₂-
~3.7s3H-OCH₃

Note: These are predicted values. Actual experimental values may vary slightly.

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Carbonyl Carbon (approx. 170 ppm): The ester carbonyl carbon is typically found in this downfield region.

  • Aromatic Carbons (approx. 120-140 ppm): Six distinct signals are expected for the six carbons of the phenyl ring, with their specific shifts influenced by the bromo and chloro substituents.

  • Aliphatic Methylene Carbon (approx. 40 ppm): The methylene carbon will appear in the aliphatic region.

  • Methyl Ester Carbon (approx. 52 ppm): The methyl group's carbon will be observed in a similar region.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C=O
~138Ar-C
~134Ar-C
~132Ar-C
~130Ar-C
~128Ar-C
~125Ar-C
~52-OCH₃
~40-CH₂-

Note: These are predicted values. Actual experimental values may vary slightly.

Caption: Molecular structure of this compound.

A Multi-Technique Approach for Comprehensive Analysis

While NMR is powerful, a comprehensive characterization relies on orthogonal techniques that provide complementary information. Mass spectrometry, infrared spectroscopy, and high-performance liquid chromatography are essential for confirming molecular weight, identifying functional groups, and assessing purity, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺262.9469
[M+Na]⁺284.9288

Data predicted by computational tools.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3000-3100C-H stretch (aromatic)
~2850-2960C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1475C=C stretch (aromatic)
~1200C-O stretch (ester)
~1050C-Cl stretch
~680C-Br stretch
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry. A reverse-phase HPLC method would be suitable for assessing the purity of this compound and for quantifying any impurities.

Experimental Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

  • Analysis: The compound will be separated from any volatile impurities in the GC column and then ionized and detected in the mass spectrometer.

Infrared Spectroscopy (FTIR-ATR)

  • Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity Assessment NMR_Analysis NMR Analysis (¹H, ¹³C) Structural_Confirmation Structural_Confirmation NMR_Analysis->Structural_Confirmation MS_Analysis Mass Spectrometry (Molecular Weight) MS_Analysis->Structural_Confirmation IR_Analysis IR Spectroscopy (Functional Groups) IR_Analysis->Structural_Confirmation HPLC_Analysis HPLC (Purity) Purity_Report Purity_Report HPLC_Analysis->Purity_Report Sample Sample Sample->NMR_Analysis Sample->MS_Analysis Sample->IR_Analysis Structural_Confirmation->HPLC_Analysis

Caption: A comprehensive analytical workflow for this compound.

Comparative Analysis and Recommendations

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed molecular structure, connectivityDefinitive for structure elucidationRequires higher sample amount, can be complex to interpret
MS Molecular weight, isotopic informationHigh sensitivity, confirms elemental compositionProvides limited structural information on its own
IR Presence of functional groupsFast, non-destructiveDoes not provide information on the overall structure
HPLC Purity, quantification of impuritiesHighly accurate for purity assessmentDoes not provide structural information

For unambiguous identification and quality control of this compound, an integrated analytical approach is essential. NMR spectroscopy is indispensable for the initial structural confirmation. This should be corroborated by mass spectrometry to confirm the molecular weight and elemental composition. Infrared spectroscopy provides a quick and simple confirmation of the key functional groups. Finally, HPLC is the gold standard for determining the purity of the compound, which is a critical parameter for its use in research and development. This multi-technique workflow provides a self-validating system for the comprehensive characterization of this important chemical intermediate.

References

  • Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.
  • Vilaivan, T. (2006). Tetrahedron Lett., 47, 6739.
  • Wipf, P., & Maciejewski, J. P. (2008). Org. Lett., 10, 4383.
  • You, C., Yao, F., Yan, T., & Cai, M. (2016). RSC Adv., 6, 43605.
  • Maddox, S. M., Nalbandian, C. J., Smith, D. E., & Gustafson, J. L. (2015). Org. Lett., 17, 1042.
  • Reddy, C. M., Gundakaram, R. C., & S. (n.d.).
  • PubChemLite. (n.d.). This compound.
  • PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate.

Sources

Introduction: The Imperative of Structural Verification in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(2-bromo-4-chlorophenyl)acetate

In the realm of medicinal chemistry and materials science, the unambiguous structural confirmation of newly synthesized molecules is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for the elucidation of molecular structures in solution.[1] It provides granular insights into the chemical environment, connectivity, and relative abundance of protons within a molecule.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a halogenated phenylacetate derivative. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, we will leverage foundational NMR principles and comparative data from structurally analogous compounds to predict and interpret its ¹H NMR spectrum. This predictive approach mirrors the daily workflow of research scientists, who must often rely on theoretical knowledge to validate synthetic outcomes before obtaining experimental data. We will also present a comparative analysis with related molecules to highlight the subtle yet significant spectral shifts induced by substituent effects.

Predicted ¹H NMR Spectral Analysis of this compound

The structure of this compound contains three distinct types of proton environments: the aromatic protons on the substituted benzene ring, the aliphatic methylene (CH₂) protons, and the methyl (CH₃) protons of the ester group.

cluster_mol This compound C1 C C2 C-Br C1->C2 C1_sub CH₂ (d) C1->C1_sub C3 C-H (c) C2->C3 C4 C-Cl C3->C4 C5 C-H (b) C4->C5 C6 C-H (a) C5->C6 C6->C1 CH2_group C=O C1_sub->CH2_group O_ester O CH2_group->O_ester CH3_group CH₃ (e) O_ester->CH3_group

Caption: Molecular structure with labeled proton environments (a-e).

Detailed Prediction and Rationale
  • Aromatic Protons (Hₐ, Hₑ, Hₑ):

    • Environment: The benzene ring is substituted with three groups: a bromo group, a chloro group, and a methyl acetate group. These substituents exert distinct electronic effects (inductive and resonance) that influence the chemical shifts of the three remaining aromatic protons.

    • Hₐ: This proton is ortho to the chloro group and meta to the bromo group. The chlorine atom is strongly electron-withdrawing, which deshields the adjacent proton Hₐ, shifting it downfield. It will appear as a doublet due to coupling with Hₑ.

    • Hₑ: This proton is ortho to both the bromo and chloro groups. The combined electron-withdrawing effects of these two halogens will cause significant deshielding, making Hₑ the most downfield of the aromatic signals. It will appear as a doublet of doublets due to coupling with both Hₐ and Hₑ.

    • Hₑ: This proton is ortho to the bromo group and meta to the chloro group. The bromine atom's influence will also cause a downfield shift. It will appear as a doublet due to coupling with Hₑ.

    • Expected Shifts (δ): Typically, protons on a benzene ring appear between 7.0 and 8.0 ppm.[2] Given the halogen substituents, the signals for Hₐ, Hₑ, and Hₑ are predicted to be in the range of 7.20 - 7.60 ppm .

  • Methylene Protons (Hₐ):

    • Environment: These two protons are on the carbon atom situated between the aromatic ring and the carbonyl group of the ester. This benzylic position, combined with the electron-withdrawing effect of the adjacent carbonyl group, results in significant deshielding.

    • Expected Shift (δ): The chemical shift for benzylic protons is typically around 2.3-2.8 ppm. The adjacent carbonyl group will shift this further downfield. Therefore, a singlet is expected around 3.80 - 4.00 ppm . The signal is a singlet because there are no protons on the adjacent carbon atoms.

  • Methyl Protons (Hₑ):

    • Environment: These three protons are part of the methyl ester group. They are attached to an oxygen atom, which is electronegative and causes a downfield shift compared to a simple alkyl proton.

    • Expected Shift (δ): The typical range for protons of a methyl ester is 3.6 - 3.8 ppm. A sharp singlet is predicted in this region, at approximately 3.70 ppm .

Summary of Predicted ¹H NMR Data
Proton LabelIntegrationMultiplicityPredicted δ (ppm)Rationale
Hₐ, Hₑ, Hₑ3HMultiplets (d, dd)7.20 - 7.60Aromatic protons influenced by electron-withdrawing Br and Cl.
Hₐ2HSinglet (s)3.80 - 4.00Benzylic protons adjacent to a carbonyl group.
Hₑ3HSinglet (s)~ 3.70Methyl ester protons adjacent to an oxygen atom.

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted spectrum, it is instructive to compare it with the known spectra of simpler, related molecules. This comparison highlights how the addition and placement of substituents systematically alter the chemical shifts.

CompoundAr-H (δ ppm)-CH₂- (δ ppm)-CH₃ (δ ppm)Data Source
Methyl Phenylacetate ~7.30 (m, 5H)3.60 (s, 2H)3.65 (s, 3H)[3][4]
Methyl 2-(4-chlorophenyl)acetate ~7.28 (d, 2H), ~7.20 (d, 2H)~3.62 (s, 2H)~3.68 (s, 3H)Predicted based on known data
Methyl 2-bromo-2-(4-chlorophenyl)acetate ~7.40 (m, 4H)5.25 (s, 1H)~3.75 (s, 3H)[5]
This compound 7.20 - 7.60 (m, 3H) 3.80 - 4.00 (s, 2H) ~3.70 (s, 3H) Predicted

Analysis of Trends:

  • Parent Compound (Methyl Phenylacetate): The aromatic protons appear as a multiplet around 7.30 ppm, and the benzylic and methyl protons are the most upfield in this series.[3]

  • Effect of 4-Chloro Substituent: In Methyl 2-(4-chlorophenyl)acetate, the chlorine atom causes a slight downfield shift and simplifies the aromatic region into two doublets. The effect on the distant -CH₂- and -CH₃ groups is minimal.

  • Effect of α-Bromination: Comparing the target compound to Methyl 2-bromo-2-(4-chlorophenyl)acetate reveals a dramatic downfield shift of the single proton on the α-carbon (from ~3.9 ppm to ~5.25 ppm), demonstrating the powerful deshielding effect of a directly attached bromine atom.[5]

  • Target Compound: The predicted spectrum for our target molecule shows the most complex aromatic region due to the asymmetric substitution pattern. The benzylic protons (-CH₂-) are expected to be further downfield than in the mono-substituted analogs due to the influence of the ortho-bromo group.

Standard Operating Protocol for ¹H NMR Sample Preparation and Acquisition

The acquisition of a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol is a self-validating system designed for small organic molecules.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Vortex to dissolve sample completely B->C D Filter into a clean NMR tube C->D E Insert tube into spinner and place in magnet D->E F Lock on the deuterium signal of the solvent E->F G Shim the magnetic field for homogeneity F->G H Acquire the ¹H NMR spectrum (e.g., 16 scans) G->H I Fourier Transform the FID H->I J Phase correct the spectrum I->J K Calibrate the chemical shift (TMS at 0 ppm) J->K L Integrate the signals K->L

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper concentration is key. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening can occur.

    • Protocol:

      • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

      • Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for non-polar to moderately polar organic molecules.[6] Ensure the solvent contains a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

      • Vortex the vial until the sample is fully dissolved. A clear, particulate-free solution is required.

      • Transfer the solution into a clean, 5 mm NMR tube, typically filtering it through a small plug of glass wool in a pipette to remove any dust or undissolved particles.

  • Instrument Setup and Data Acquisition:

    • Rationale: The quality of the spectrum is directly dependent on the homogeneity of the magnetic field (shimming) and the stability of the field (locking).

    • Protocol:

      • Insert the NMR tube into a spinner turbine, adjust the depth, and carefully place it into the NMR spectrometer's magnet.

      • Locking: The instrument "locks" onto the deuterium frequency of the solvent. This step compensates for any magnetic field drift over time, ensuring spectral stability.

      • Shimming: The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. This process is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

      • Acquisition: A standard proton experiment is run. Typically, 8 to 16 scans are sufficient for a sample of this concentration, with a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Protocol:

      • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform algorithm.

      • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

      • Referencing: The chemical shift axis is calibrated by setting the TMS signal to exactly 0.00 ppm.

      • Integration: The area under each peak is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.[6]

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct sets of signals corresponding to its aromatic, methylene, and methyl protons. The chemical shifts and multiplicities of these signals are highly dependent on the electronic effects of the bromo, chloro, and methyl acetate substituents. By comparing this predicted data with that of structurally simpler analogs, a clear picture emerges of how substituent patterns dictate spectral features. This analytical and comparative approach, grounded in a robust experimental protocol, is fundamental to the process of structural verification in modern chemical research.

References

  • Wu, H. & Hynes, Jr., J. (2010). Supporting Information for an article. Organic Letters, 12, 1192.
  • LibreTexts Chemistry. (2022). 5.4: The 1H-NMR experiment.
  • New Journal of Chemistry. Supporting Information. Royal Society of Chemistry.
  • Bifulco, G., D'Auria, M. V., & Gomez-Paloma, L. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(4), 853–871.
  • Pupier, M., Nolis, P., & Gilard, V. (2020). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. Molecules, 25(22), 5462.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Bifulco, G., et al. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. PubMed.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
  • SpectraBase. (n.d.). N-{2-bromo-4-[(p-chlorophenyl)sulfonyl]-3-thienyl}-o-chlorobenzamide.
  • Human Metabolome Database. (n.d.). Methyl phenylacetate 1H NMR Spectrum.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • National Center for Biotechnology Information. (n.d.). Methyl phenylacetate. PubChem Compound Database.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000481 Phenyl Acetate.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • SpectraBase. (n.d.). Phenylacetone - Optional[1H NMR] - Chemical Shifts.
  • Drug Design, Development and Therapy. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. PubChem Compound Database.
  • Chegg.com. (2020). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl.
  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.

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A Comparative Guide to the 13C NMR Spectrum of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the expected 13C NMR spectrum of Methyl 2-(2-bromo-4-chlorophenyl)acetate, a halogenated aromatic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage established principles of substituent effects and compare its predicted spectrum with those of structurally related analogs to provide a robust analytical framework.

The Importance of 13C NMR in Structural Characterization

13C NMR spectroscopy provides invaluable information about the number of non-equivalent carbon atoms and their electronic environments within a molecule. For a compound like this compound, with its substituted aromatic ring and ester functionality, each carbon atom resonates at a characteristic chemical shift (δ), influenced by the electronegativity of neighboring atoms and resonance effects. Understanding these shifts is crucial for confirming the compound's identity and purity.

Predicted 13C NMR Spectrum of this compound

Based on the principles of substituent additivity and analysis of similar structures, a predicted 13C NMR spectrum for this compound in a standard solvent like deuterochloroform (CDCl₃) is presented below. The chemical shifts are estimated by considering the effects of the bromo, chloro, and methyl acetate groups on the phenyl ring.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale for Prediction
Carbonyl (C=O)~170Typical range for ester carbonyls.
Methoxy (-OCH₃)~52Standard chemical shift for methyl esters.
Methylene (-CH₂)~40Alpha to a carbonyl and an aromatic ring, with some deshielding.
C1 (ipso to -CH₂COOCH₃)~138Deshielded by the alkyl group and influenced by ortho-bromo substituent.
C2 (ipso to -Br)~122Subject to the "heavy atom effect" of bromine, causing an upfield shift.[1]
C3~132Deshielded by the para-chloro and ortho-bromo substituents.
C4 (ipso to -Cl)~134Deshielded by the electronegative chlorine atom.
C5~129Influenced by the ortho-chloro and meta-bromo substituents.
C6~130Influenced by the ortho-bromo and meta-chloro substituents.

Comparative Spectral Analysis

To substantiate our predictions, we will now compare the expected spectrum of our target molecule with the experimental 13C NMR data of analogous compounds. This comparative approach allows for a more confident assignment of the carbon signals.

Comparison with Phenylacetate and Substituted Phenylacetates

The foundational structure, phenylacetate, provides a baseline for understanding the influence of the ester group. In phenylacetate, the carbonyl carbon appears around 169.3 ppm, and the aromatic carbons resonate between 121 and 151 ppm.[2][3][4] The introduction of halogen substituents on the phenyl ring in our target molecule is expected to cause significant shifts in the aromatic region.

For instance, in 4-chlorophenyl acetate, the carbon bearing the chlorine (C4) is deshielded and resonates at a lower field compared to the unsubstituted phenylacetate.[5] This aligns with our prediction for the C4 in this compound.

Comparison with Bromochlorobenzene Isomers

The substitution pattern on the aromatic ring is a critical determinant of the chemical shifts. Examining the 13C NMR spectra of bromochlorobenzene isomers provides direct insight into the effects of these halogens.

  • 4-Bromochlorobenzene: The carbon attached to bromine (C-Br) resonates around 120 ppm, while the carbon attached to chlorine (C-Cl) is found at approximately 132 ppm.[6]

  • 3-Bromochlorobenzene: The chemical shifts for the carbons bonded to the halogens are similarly distinct.[7]

These experimental values for disubstituted benzenes strongly support our predicted assignments for the halogen-bearing carbons in this compound, particularly the characteristic upfield shift for the carbon attached to bromine due to the heavy atom effect.[1]

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum for structural verification, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic molecules and its single carbon resonance at ~77.16 ppm, which can serve as a secondary internal reference.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion.

    • Tune and match the probe for the ¹³C frequency.

    • Shim the magnetic field to ensure homogeneity and optimal spectral resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.

    • Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons, ensuring more accurate integration if needed.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is usually adequate to cover the entire range of chemical shifts for organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

Visualizing the Analytical Workflow

The logical flow for predicting and verifying the 13C NMR spectrum is illustrated in the following diagram:

G cluster_prediction Spectral Prediction cluster_comparison Comparative Analysis cluster_verification Experimental Verification start Target Molecule: This compound substituent_effects Analyze Substituent Effects: - Br, -Cl, -CH₂COOCH₃ start->substituent_effects predict_shifts Predict Chemical Shifts for Each Carbon substituent_effects->predict_shifts compare_spectra Compare Predicted Shifts with Experimental Data of Analogs predict_shifts->compare_spectra search_analogs Search for Spectra of Analogous Compounds search_analogs->compare_spectra acquire_spectrum Acquire Experimental 13C NMR Spectrum compare_spectra->acquire_spectrum assign_peaks Assign Experimental Peaks acquire_spectrum->assign_peaks

Caption: Workflow for 13C NMR spectral analysis and verification.

Conclusion

References

  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (n.d.). Analysis of 13C NMR Spectra of Some Phenyl Acetates.
  • Kiyooka, S., & Suzuki, K. (1981). Enolate Anions. IV. The 13C NMR Spectra of Sodium Enolates of Ethyl Phenylacetates in DMSO. Bulletin of the Chemical Society of Japan, 54(2), 623–624.
  • He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information.
  • ChemicalBook. (n.d.). 3-BROMOCHLOROBENZENE(108-37-2) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-Bromochlorobenzene(106-39-8) 13C NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
  • ChemicalBook. (n.d.). PHENYL ACETATE(122-79-2) 13C NMR spectrum.
  • Biological Magnetic Resonance Bank. (n.d.). Phenyl Acetate at BMRB.
  • (n.d.). Supporting information.
  • ChemicalBook. (n.d.). Bromobenzene(108-86-1) 13C NMR spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209).
  • SpectraBase. (n.d.). Phenylacetate - Optional[13C NMR] - Chemical Shifts.
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene.
  • YouTube. (2021, February 10). 31a: Predicting C-NMR spectra from molecular structure.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209).
  • virtual Chemistry 3D. (n.d.). 13C NMR predictor.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
  • ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid.
  • ChemicalBook. (n.d.). methyl 2-(5-bromo-2-chlorophenyl)acetate(203314-33-4) 1H NMR.
  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
  • Dovepress. (2026, January 7). Investigation of potent anti-mycobacterium tuberculosis agents derived.
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane.

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A Senior Application Scientist's Guide to FT-IR Spectrum Analysis of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 2-(2-bromo-4-chlorophenyl)acetate, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] We will move beyond a simple peak-listing to a functional, comparative analysis, grounding our interpretation in the principles of vibrational spectroscopy and comparing its utility against other common analytical techniques. This document is intended for researchers and drug development professionals who require robust, reliable characterization of complex organic molecules.

The Theoretical FT-IR Profile: Predicting the Spectrum

Before approaching the instrument, a scientist must first approach the molecule. The structure of this compound presents several distinct functional groups, each with a characteristic vibrational signature. Our analysis anticipates the spectrum by dissecting the molecule into its constituent parts: the aromatic ester, the substituted benzene ring, the alkyl halide components, and the methyl group.

The presence of the ester functional group conjugated with the aromatic ring is of primary importance. Aromatic esters are known to follow a "Rule of Three," exhibiting three strong, characteristic peaks.[3][4] However, the positions of these peaks differ from their saturated counterparts due to the electronic effects of the benzene ring.[3][5]

The substitution pattern on the aromatic ring (1,2,4-trisubstituted) and the presence of heavy halogens (Cl and Br) will significantly influence the fingerprint region (below 1500 cm⁻¹). Specifically, the C-Cl and C-Br stretching vibrations are expected at low wavenumbers due to the masses of the halogen atoms.[6]

The table below summarizes the expected absorption bands, their origins, and their anticipated characteristics.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Origin
3100 - 3000WeakC-H StretchAromatic Ring[7][8][9]
2990 - 2950WeakAsymmetric C-H StretchMethyl Group (-OCH₃)
2880 - 2840WeakSymmetric C-H StretchMethyl Group (-OCH₃)
1730 - 1715 Strong C=O Stretch (Carbonyl) Aromatic Ester [3][10]
1600 - 1585MediumC=C StretchAromatic Ring[7][8]
1500 - 1400MediumC=C StretchAromatic Ring[7][8]
1470 - 1430MediumAsymmetric C-H BendMethyl Group (-OCH₃)
1310 - 1250 Strong Asymmetric C-O Stretch (C-C-O) Aromatic Ester [3][4]
1130 - 1100 Strong Symmetric C-O Stretch (O-C-C) Aromatic Ester [3]
850 - 800StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Aromatic Ring[11]
800 - 600MediumC-Cl StretchChloro-Aromatic[6]
690 - 515MediumC-Br StretchBromo-Aromatic[6]

Experimental Protocol: Acquiring a Trustworthy Spectrum

The integrity of an FT-IR spectrum is contingent upon a meticulous experimental protocol. The goal is to obtain a high-resolution spectrum of the pure compound, free from atmospheric or sample preparation artifacts. The following protocol is a self-validating system for acquiring a publication-quality spectrum.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Rationale: The FT-IR spectrometer must be purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference, which absorb strongly in the infrared region. A background scan captures the spectrum of the empty sample compartment, which is then subtracted from the sample spectrum.

    • Protocol:

      • Ensure the instrument has been powered on and stable for at least 30 minutes.

      • Verify the sample compartment is clean and empty.

      • Perform a background scan (typically co-adding 16 or 32 scans for a good signal-to-noise ratio) at a resolution of 4 cm⁻¹.

  • Sample Preparation (Thin Film Method):

    • Rationale: For a liquid or low-melting solid like this compound, the thin film method using salt plates (NaCl or KBr) is ideal. It avoids the use of solvents which would introduce their own spectral bands. The plates must be scrupulously dry, as they are hygroscopic.

    • Protocol:

      • Place one clean, dry salt plate on a holder.

      • Apply 1-2 drops of the neat sample to the center of the plate.

      • Carefully place the second salt plate on top, gently rotating to spread the sample into a uniform, thin film. The film should appear viscous and show interference fringes (Newton's rings), but should not be so thick that the strongest peaks are "flat-topped" (total absorption).

      • Place the assembled plates into the spectrometer's sample holder.

  • Data Acquisition & Processing:

    • Rationale: The sample spectrum is collected under the same conditions as the background for accurate subtraction.

    • Protocol:

      • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution).

      • The instrument software will automatically perform the background subtraction.

      • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline at ~100% transmittance.

      • Label the significant peaks with their wavenumbers.

Workflow for FT-IR Data Acquisition

FT_IR_Workflow Figure 1: FT-IR Acquisition Workflow cluster_prep Preparation cluster_acq Acquisition & Processing Instrument_Purge 1. Purge Spectrometer (Remove H₂O, CO₂) Background_Scan 2. Acquire Background Spectrum Instrument_Purge->Background_Scan Sample_Prep 3. Prepare Sample (Thin Film on Salt Plate) Background_Scan->Sample_Prep Sample_Scan 4. Acquire Sample Spectrum Sample_Prep->Sample_Scan Data_Process 5. Background Subtraction & Baseline Correction Sample_Scan->Data_Process Peak_Analysis 6. Peak Identification & Interpretation Data_Process->Peak_Analysis

Caption: Figure 1: A standardized workflow for acquiring a high-quality FT-IR spectrum.

Comparative Analysis: FT-IR vs. Other Techniques

While FT-IR is an indispensable tool for identifying functional groups, it is most powerful when used as part of a suite of analytical methods. No single technique provides a complete structural picture. The causality behind choosing a technique is based on the specific information required.

TechniqueInformation Provided for this compoundStrengthsLimitations
FT-IR Spectroscopy Confirms presence of key functional groups: aromatic ester (C=O, C-O), aromatic ring (C=C, C-H), and C-halogen bonds.Fast, non-destructive, excellent for functional group identification.Provides limited information on molecular connectivity and stereochemistry.
¹H NMR Spectroscopy Determines the number of unique proton environments, their chemical shifts, integration (ratio), and splitting patterns, revealing neighbor relationships.Provides detailed connectivity map (proton-proton).Can have complex splitting patterns; requires deuterated solvents.
¹³C NMR Spectroscopy Shows the number of unique carbon environments. DEPT experiments can distinguish between CH₃, CH₂, CH, and quaternary carbons.Directly counts carbon environments, confirming the carbon skeleton.Lower sensitivity than ¹H NMR; can require longer acquisition times.
Mass Spectrometry (MS) Provides the exact molecular weight and fragmentation pattern. The isotopic pattern of Br (¹⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) would be highly diagnostic.Extremely sensitive, gives molecular formula and structural fragments.Isomer differentiation can be difficult without tandem MS (MS/MS).

FT-IR provides the initial, rapid confirmation that the desired synthesis has yielded a product with the correct functional groups (e.g., the ester carbonyl is present). NMR then provides the detailed map of the molecule's atomic connectivity, confirming the precise arrangement of those groups. Finally, MS confirms the elemental composition and molecular weight, providing the ultimate validation of the compound's identity.

Logical Flow of Spectral Interpretation

Interpretation_Logic Figure 2: Decision Logic for Spectrum Interpretation Start Analyze Spectrum Check_Carbonyl Strong peak at ~1725 cm⁻¹? Start->Check_Carbonyl Check_Aromatic Peaks at >3000 cm⁻¹ & 1600-1450 cm⁻¹? Check_Carbonyl->Check_Aromatic Yes Fail Structure Inconsistent Check_Carbonyl->Fail No Check_Ester_CO Two strong peaks in 1310-1100 cm⁻¹ range? Check_Aromatic->Check_Ester_CO Yes Check_Aromatic->Fail No Conclusion_Ester Aromatic Ester Confirmed Check_Ester_CO->Conclusion_Ester Check_Ester_CO->Fail No Check_Fingerprint Bands for substitution & C-X below 900 cm⁻¹? Conclusion_Halogen Halogenation & Substitution Pattern Consistent Check_Fingerprint->Conclusion_Halogen Yes Check_Fingerprint->Fail No, re-evaluate Conclusion_Ester->Check_Fingerprint Conclusion_Aromatic Aromatic Ring Confirmed

Caption: Figure 2: A logical flowchart for the systematic interpretation of the target FT-IR spectrum.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]
  • LibreTexts. (2021). 12.6 Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Organic Chemistry Teaching Labs. [Link]
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. WebSpectra. [Link]
  • Reich, H. J. 10 Typical IR Absorptions of Aromatic Compounds. University of Wisconsin-Madison. [Link]
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]
  • PubChem. (2024). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy. [Link]
  • PubChem. (2024). Methyl alpha-bromo-2-chlorophenylacetate.
  • Google Patents. (2012).
  • McMurry, J. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]
  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

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A Comparative Analysis of Methyl 2-(2-bromo-4-chlorophenyl)acetate and Methyl 2-(4-bromo-2-chlorophenyl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of the bromo and chloro substituents on the phenyl ring gives rise to distinct physicochemical properties that can influence their handling, reactivity, and analytical characterization.

PropertyMethyl 2-(2-bromo-4-chlorophenyl)acetateMethyl 2-(4-bromo-2-chlorophenyl)acetate
Molecular Formula C₉H₈BrClO₂C₉H₈BrClO₂
Molecular Weight 263.52 g/mol 263.52 g/mol
CAS Number 247212-04-0849934-94-7[1][2]
Predicted Boiling Point ~300 °C297.7±25.0 °C
Predicted Density ~1.6 g/cm³1.546±0.06 g/cm³

Note: Some physical properties are predicted due to the limited availability of experimentally determined values in public literature.

The positioning of the bulky bromine atom at the ortho position in this compound is expected to introduce greater steric hindrance around the benzylic carbon compared to its isomer. This can have significant implications for its reactivity in subsequent synthetic steps.

Synthesis and Purification: Plausible Routes and Considerations

While specific, detailed, and publicly available synthesis protocols for both isomers are scarce, a general and plausible route involves the Fischer-Speier esterification of the corresponding phenylacetic acids.

General Synthesis Workflow

Steric_Hindrance cluster_0 This compound cluster_1 Methyl 2-(4-bromo-2-chlorophenyl)acetate A Ortho-Bromo (High Steric Hindrance) B Ortho-Chloro (Moderate Steric Hindrance)

Sources

A Comparative Guide to the Synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its utility as a versatile intermediate stems from the presence of multiple reactive sites, which allow for the construction of more complex molecular architectures.[1] This guide provides a comparative analysis of the prevalent synthetic methodologies for this compound, offering insights into the practical considerations for laboratory and industrial-scale production. Each method is evaluated based on reaction efficiency, operational complexity, and reagent accessibility, supported by detailed experimental protocols.

Introduction to a Versatile Intermediate

The strategic importance of this compound lies in its application as a precursor to a range of biologically active molecules. The halogenated phenyl ring and the α-bromo ester functionality make it a valuable synthon for introducing the 2-bromo-4-chlorophenyl moiety in drug discovery and development.[1][3] Given its significance, the selection of an optimal synthetic route is a critical decision in the overall efficiency and economic viability of a manufacturing process. This guide will explore three primary synthetic strategies: Direct α-Bromination of a Phenylacetate Ester, Esterification of a Precursor Carboxylic Acid, and Lewis Acid-Catalyzed Transesterification.

Method 1: Direct α-Bromination of Methyl 2-(4-chlorophenyl)acetate

This approach involves the direct introduction of a bromine atom at the α-position of a pre-formed ester. The reaction typically proceeds via a free-radical mechanism, initiated by a radical initiator.

Underlying Mechanism

The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide, upon heating. The resulting radical abstracts a hydrogen atom from the α-carbon of the methyl 2-(4-chlorophenyl)acetate, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, typically N-bromosuccinimide (NBS), to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocol

A solution of methyl 2-(4-chlorophenyl)acetate (14.6 g, 79.1 mmol), N-bromosuccinimide (14.4 g, 80.7 mmol), and benzoyl peroxide (1.91 g, 7.89 mmol) in 100 mL of carbon tetrachloride is heated at reflux for 3 hours.[4] After cooling to room temperature, 500 mL of hexanes is added to precipitate the succinimide byproduct. The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: 15:85 EtOAc/Hexanes) to afford methyl 2-bromo-2-(4-chlorophenyl)acetate as a colorless oil.[4]

Performance Metrics
ParameterValue/ObservationSource
Yield 63%[4]
Purity High after chromatography[4]
Reagents Methyl 2-(4-chlorophenyl)acetate, NBS, Benzoyl Peroxide[4]
Solvent Carbon Tetrachloride, Hexanes, Ethyl Acetate[4]
Advantages Direct conversion from a readily available starting material.
Disadvantages Use of toxic carbon tetrachloride, requires chromatographic purification.

Method 2: Fischer Esterification of 2-bromo-2-(4-chlorophenyl)acetic acid

This classical method involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol.

Underlying Mechanism

The reaction proceeds via the Fischer-Speier esterification mechanism. The carboxylic acid is protonated by a strong acid catalyst, typically sulfuric acid, which activates the carbonyl group towards nucleophilic attack by methanol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol

2-bromo-2-(4-chlorophenyl)acetic acid is dissolved in methanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for a specified period. Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with an organic solvent such as dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the methyl ester. A similar procedure for a related compound, o-bromophenylacetic acid (5.0 g), in methanol (50 mL) with catalytic sulfuric acid was refluxed for 30 minutes, yielding the corresponding methyl ester in 99% yield after workup.[5]

Performance Metrics
ParameterValue/ObservationSource
Yield Potentially very high (99% for a similar substrate)[5]
Purity Generally high, may require simple extraction and drying.[5]
Reagents 2-bromo-2-(4-chlorophenyl)acetic acid, Methanol, Sulfuric Acid[5]
Solvent Methanol, Dichloromethane[5]
Advantages High-yielding, simple procedure with readily available and inexpensive reagents.
Disadvantages Requires the synthesis of the starting carboxylic acid.

Method 3: Lewis Acid-Catalyzed Transesterification

This innovative method utilizes a Lewis acid to catalyze the ester exchange between α-bromo-2-chlorophenylacetic acid and methyl acetate. This approach avoids the use of strong mineral acids and can offer high yields under mild conditions.

Underlying Mechanism

The Lewis acid, such as titanium tetrachloride, coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This facilitates the nucleophilic attack by methyl acetate. The reaction proceeds through a tetrahedral intermediate, leading to the formation of the desired methyl ester and acetic acid. This method is particularly advantageous for substrates that may be sensitive to strong protic acids.

Experimental Protocol

In a reaction flask, 5g (0.02 mol) of α-bromo-2-chlorophenylacetic acid is mixed with 30 mL of methyl acetate. To this mixture, 0.08 mL of titanium tetrachloride (0.0008 mol) is added, and the reaction is refluxed for 4 hours. After cooling to room temperature, water is added, and the layers are separated. The organic layer is concentrated under reduced pressure to yield a faint yellow oily product.[6][7]

Performance Metrics
ParameterValue/ObservationSource
Yield 93.37%[6][7]
Purity 99.6% (by HPLC)[6][7]
Reagents α-bromo-2-chlorophenylacetic acid, Methyl Acetate, Titanium Tetrachloride[6][7]
Solvent Methyl Acetate[6][7]
Advantages High yield and purity, short reaction time, suitable for industrial production.[7]
Disadvantages Requires a specific starting material and a Lewis acid catalyst.

Comparative Analysis and Discussion

Synthesis MethodKey AdvantagesKey DisadvantagesIdeal Application
Direct α-Bromination Utilizes a commercially available starting ester.Moderate yield, requires chromatography, uses hazardous solvent.Laboratory-scale synthesis where the starting ester is readily available.
Fischer Esterification High yield, simple procedure, inexpensive reagents.Requires the prior synthesis of the carboxylic acid.Large-scale production where the carboxylic acid precursor is accessible.
Lewis Acid Transesterification Excellent yield and purity, fast reaction, industrially scalable.Employs a specific, potentially more expensive catalyst.Industrial manufacturing where high purity and efficiency are paramount.

Visualizing the Synthetic Pathways

Synthesis_Methods cluster_0 Method 1: α-Bromination cluster_1 Method 2: Fischer Esterification cluster_2 Method 3: Transesterification A1 Methyl 2-(4-chlorophenyl)acetate P1 Methyl 2-bromo-2-(4-chlorophenyl)acetate A1->P1 NBS, Benzoyl Peroxide CCl4, Reflux B1 2-bromo-2-(4-chlorophenyl)acetic acid P2 Methyl 2-bromo-2-(4-chlorophenyl)acetate B1->P2 Methanol, H2SO4 (cat.) Reflux C1 α-bromo-2-chlorophenylacetic acid P3 Methyl α-bromo-2-chlorophenylacetate C1->P3 Methyl Acetate, TiCl4 Reflux

Caption: Comparative workflow of the three main synthesis methods.

Conclusion

The choice of synthesis method for this compound is contingent on factors such as scale, cost, available starting materials, and desired purity. For laboratory-scale synthesis with readily available starting materials, direct α-bromination offers a straightforward, albeit lower-yielding, option. For large-scale and industrial production, Fischer esterification and Lewis acid-catalyzed transesterification present more efficient and higher-yielding alternatives, with the latter offering excellent purity and short reaction times. Ultimately, a thorough process hazard analysis and cost-benefit evaluation should be conducted to select the most appropriate method for a given application.

References

  • Google Patents.
  • Google Patents.
  • Organic Syntheses. Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin. [Link]
  • TradeIndia.

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A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your analytical data is paramount. This begins with the quality of your reference standards. This guide provides an in-depth comparison of reference standards for Methyl 2-(2-bromo-4-chlorophenyl)acetate, a key chemical intermediate. We will delve into the critical quality attributes, provide detailed experimental protocols for verification, and offer insights into interpreting the results to ensure the selection of a standard that meets the rigorous demands of your research.

The Critical Role of Reference Standards in Pharmaceutical Analysis

In the pharmaceutical industry, reference standards are the bedrock of quality control and analytical testing.[1] They serve as the benchmark against which all other samples are measured, ensuring the accuracy, reliability, and comparability of results.[1] For a compound like this compound, which may be a crucial starting material or intermediate in the synthesis of an active pharmaceutical ingredient (API), a well-characterized reference standard is indispensable for:

  • Identity Confirmation: Verifying the chemical structure and ensuring you are working with the correct molecule.

  • Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • Stability Studies: Assessing the degradation of the compound over time under various conditions.

A Comparative Look at Reference Standard Quality

When selecting a reference standard for this compound, it is essential to look beyond the name on the label. Different grades of reference materials exist, from primary standards of the highest purity to secondary or working standards for routine use. A Certified Reference Material (CRM) from a reputable supplier provides the highest level of assurance, as it has been rigorously tested and comes with a comprehensive Certificate of Analysis (CoA).[1]

Below is a comparative table illustrating the key quality attributes you should consider. The data presented here is for illustrative purposes to highlight the differences you might encounter between a high-quality CRM and a standard research-grade material.

Table 1: Illustrative Comparison of this compound Reference Standards

AttributeSupplier A (Certified Reference Material) Supplier B (Research Grade) Significance for the Researcher
Purity (by qNMR) 99.9 ± 0.1%98.5% (by HPLC)A certified purity value with a stated uncertainty provides a higher level of confidence for quantitative applications. qNMR is a primary analytical method for purity assessment.
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR spectra provided and interpreted¹H NMR spectrum providedComprehensive spectral data confirms the structure unequivocally.
Water Content (Karl Fischer) < 0.1%Not specifiedWater content can affect the accuracy of weighing and subsequent concentration calculations.
Residual Solvents (GC-HS) < 0.05%Not specifiedResidual solvents are impurities from the manufacturing process that should be controlled.
Traceability Traceable to NIST standardsNot specifiedTraceability to a national metrology institute ensures the reliability of the certified value.
Certificate of Analysis Comprehensive CoA with all test results and uncertaintiesBasic specification sheetA detailed CoA provides the necessary documentation for regulatory submissions and quality audits.

Verifying the Quality of Your Reference Standard: Experimental Protocols

It is best practice to verify the identity and purity of a new reference standard upon receipt. Here are detailed protocols for the characterization of this compound.

Purity Determination and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a cornerstone technique for assessing the purity of non-volatile organic compounds. This method can separate the main component from its impurities, allowing for their quantification.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The relative standard deviation (RSD) for the peak area of this compound should be less than 2.0%. The tailing factor should be between 0.8 and 1.5. These parameters are guided by pharmacopeial standards such as USP General Chapter <621> and EP General Chapter 2.2.46.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Caption: HPLC-UV Workflow for Purity Analysis.

Structural Confirmation and Purity by Quantitative ¹H NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that allows for the direct determination of a compound's purity without the need for a specific reference standard of the same compound. Instead, a certified internal standard of a different, stable compound is used.

Experimental Protocol: Quantitative ¹H NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The choice of internal standard should be based on its solubility in the chosen NMR solvent and the absence of signal overlap with the analyte.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of the this compound reference standard into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse sequence: A standard 90° pulse sequence.

    • Relaxation delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

    • Number of scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, characteristic peak of this compound and a known peak of the internal standard.

  • Purity Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • sample refers to this compound

    • std refers to the internal standard

Caption: qNMR Workflow for Purity Determination.

Identification of Volatile Impurities by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for detecting and identifying residual solvents from the synthesis process.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-500.

    • Scan speed: 2 scans/second.

  • Sample Preparation: Dissolve approximately 10 mg of the reference standard in 1 mL of a high-purity solvent such as dichloromethane.

  • Data Analysis: Identify any peaks other than the main component by comparing their mass spectra to a reference library (e.g., NIST).

Caption: GC-MS Workflow for Impurity Identification.

Interpreting the Data: Making an Informed Decision

The data obtained from these analyses will provide a comprehensive profile of your this compound reference standard.

  • HPLC-UV will give you a clear indication of the overall purity and the presence of any non-volatile related substances. A high-quality standard will show a single major peak with minimal to no other peaks.

  • qNMR provides an absolute purity value that is not dependent on the response factor of impurities, offering a more accurate assessment than chromatographic area percentage methods.

  • GC-MS will confirm the absence of significant levels of residual solvents, which is a key indicator of the quality of the manufacturing process.

When comparing reference standards, a higher purity value with a low uncertainty, confirmed by multiple analytical techniques, and accompanied by a comprehensive Certificate of Analysis, is always the preferred choice for demanding applications in drug development and quality control.

Conclusion

The selection of a reference standard for this compound should be a meticulous process based on a thorough evaluation of its quality attributes. While a research-grade material may be suitable for preliminary studies, a Certified Reference Material is essential for quantitative analysis, method validation, and any work that will be part of a regulatory submission. By performing the verification experiments outlined in this guide, you can ensure the integrity of your analytical results and the overall quality of your research.

References

  • Aquigen Bio Sciences. "Why Analytical Reference Standards are Critical in Pharma Research." Accessed January 4, 2024.
  • SynThink Research Chemicals. "Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing." Accessed January 4, 2024.
  • "What are Certified reference materials?" (2023). Accessed January 4, 2024.
  • Quality Pathshala. "The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide." (2024). Accessed January 4, 2024.
  • Advent Chembio. "Primary vs Secondary Reference Standards." Accessed January 4, 2024.
  • Simson Pharma Limited. "Difference Between Working Standards And Reference Standards." (2024). Accessed January 4, 2024.
  • United States Pharmacopeia. "<621> Chromatography." In United States Pharmacopeia and National Formulary (USP 43-NF 38).
  • European Pharmacopoeia Commission. "2.2.46. Chromatographic separation techniques." In European Pharmacopoeia (Ph. Eur. 10.0). Strasbourg, France: Council of Europe; 2019.
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231 (2014).
  • Sigma-Aldrich.

Sources

A Comparative Guide to Purity Determination of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of Methyl 2-(2-bromo-4-chlorophenyl)acetate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is paramount, as the purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure robust and reliable purity analysis.

The core principle of any analytical protocol is that it must be a self-validating system, providing trustworthy and reproducible results.[2][3] Therefore, while this guide presents established methods, it is imperative that each is formally validated under actual conditions of use, adhering to guidelines such as ICH Q2(R1) and USP <1225>.[4][5][6]

Strategic Selection of an Analytical Technique

The choice of analytical technique for purity determination is driven by the specific objective. Are we conducting a routine quality control (QC) assay, identifying an unknown impurity, or performing a comprehensive structural characterization? this compound is a non-polar, semi-volatile small molecule with a distinct UV chromophore (the substituted benzene ring), making it amenable to several analytical techniques. The primary methods considered here are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

A logical workflow for method selection is outlined below.

G cluster_0 Analytical Goal start Define Analytical Requirement qc Routine QC Assay & Purity (%) start->qc Quantification of known components impurity_id Impurity Identification & Structure Elucidation start->impurity_id Characterization of unknowns residual_solvent Volatile Impurities & Residual Solvents start->residual_solvent Analysis of volatiles absolute_quant Primary Quantification (No Reference Standard) start->absolute_quant High-accuracy quantification hplc HPLC-UV/PDA qc->hplc lcms LC-MS/MS impurity_id->lcms gc GC-FID residual_solvent->gc nmr qNMR absolute_quant->nmr

Caption: Workflow for selecting the appropriate analytical method.

Comparative Analysis of Core Techniques

Each analytical technique offers a unique combination of sensitivity, selectivity, and informational output. Modern pharmaceutical analysis relies on a suite of these methods to build a complete picture of a substance's purity.[7]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR) Mass Spectrometry (MS)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase within a column.Absorption of radiofrequency energy by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.Ionization of molecules and separation of ions based on their mass-to-charge (m/z) ratio.
Typical Use Case Gold standard for purity assays and impurity profiling of non-volatile or thermally labile compounds.[1]Ideal for analyzing volatile and semi-volatile compounds, such as residual solvents and certain impurities.[1][8]Absolute quantification without a specific reference standard, structural confirmation, and analysis of isomeric purity.[9][10]High-sensitivity detection and definitive identification of impurities by providing molecular weight and fragmentation data.[11][12]
Sensitivity High (ng to pg range).Very High (pg to fg range), especially for Flame Ionization Detection (FID).Lower (µg to mg range).Extremely High (pg to fg range), especially with high-resolution instruments.[11]
Precision/Accuracy Excellent when properly validated.Excellent when properly validated.Excellent; considered a primary ratio method of measurement.[9]Quantitative performance depends heavily on the interface (e.g., LC-MS) and matrix effects.
Structural Info Limited (retention time, UV spectra via PDA).Limited (retention time).Extensive (provides a complete molecular structure "fingerprint").Definitive (molecular weight and fragmentation patterns for structural elucidation).[12]
Destructive? Yes (sample is consumed).Yes (sample is consumed).No (sample can be recovered).Yes (sample is consumed).
Cost (Instrument) Moderate to High.Moderate.High.High to Very High.

Recommended Experimental Protocols

The following protocols provide robust starting points for the purity determination of this compound. They are designed to be self-validating through the inclusion of rigorous system suitability testing.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is the workhorse for routine quality control, offering excellent precision and accuracy for quantifying the main component and known related substances.

A. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

B. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent). Causality: The C18 stationary phase provides excellent hydrophobic retention for the non-polar analyte.

  • Mobile Phase A: Water with 0.1% Formic Acid. Causality: The acid improves peak shape for any potential acidic impurities.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Controlled temperature ensures reproducible retention times.

  • Detection: UV at 220 nm. Causality: This wavelength corresponds to a strong absorbance of the phenyl ring chromophore.

  • Injection Volume: 5 µL.

C. Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

D. System Suitability Testing (SST)

  • Inject the Reference Standard solution five times.

  • Acceptance Criteria:

    • Repeatability: Relative Standard Deviation (RSD) of the peak area for the five replicate injections should be ≤ 1.0%.

    • Tailing Factor (Asymmetry): Must be between 0.8 and 1.5.[2]

    • Theoretical Plates (N): Should be ≥ 2000.

  • Trustworthiness: The SST ensures that the chromatographic system is performing adequately on the day of analysis, guaranteeing the reliability of the results.

E. Calculation Calculate the purity using the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Purity and Volatile Impurities by Gas Chromatography (GC)

This method is ideal for detecting thermally stable impurities and residual solvents that may not be observed by HPLC.

A. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

B. Chromatographic Conditions

  • Column: DB-5 or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • Causality: The temperature ramp allows for the separation of more volatile components at the beginning of the run and ensures the elution of the higher-boiling main analyte.

  • Injection Mode: Split (Split ratio 50:1).

  • Injection Volume: 1 µL.

C. Preparation of Solutions

  • Diluent: Dichloromethane (DCM) or Ethyl Acetate.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

D. System Suitability Testing (SST)

  • Inject the Sample solution five times.

  • Acceptance Criteria:

    • Repeatability: RSD of the peak area for the five replicate injections should be ≤ 1.5%.

    • Peak Shape: Visually inspect for symmetrical peaks.

  • Trustworthiness: Consistent injections confirm the stability and performance of the GC system, from injection to detection.

E. Calculation Calculate the purity using the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

The Role of Spectroscopic and Spectrometric Techniques

While chromatographic methods are excellent for quantification, they provide limited structural information.[11] For a comprehensive purity profile, especially during process development or troubleshooting, hyphenated and spectroscopic techniques are indispensable.

  • LC-MS/GC-MS: These hyphenated techniques are the gold standard for impurity identification.[7][12] After separation by chromatography, the mass spectrometer provides the molecular weight of eluting peaks and, through fragmentation (MS/MS), offers clues to their chemical structure. This is critical for identifying unknown degradation products or process-related impurities.[11][13]

  • Quantitative NMR (qNMR): NMR provides an unparalleled level of structural detail.[9] For purity assessment, its key advantage is the ability to provide a direct, absolute quantification of the analyte against a certified internal standard without needing a specific reference standard of the analyte itself.[10] This makes it a powerful tool for certifying reference materials and for assays where a standard is unavailable.

Conclusion

The purity determination of this compound requires a multi-faceted analytical approach.

  • HPLC-UV is the recommended primary method for routine quality control and quantitative purity assays due to its high precision, robustness, and suitability for the analyte.

  • GC-FID serves as an essential orthogonal technique, ideal for detecting volatile impurities and residual solvents that may be missed by HPLC.

  • LC-MS and qNMR are powerful complementary tools. LC-MS is crucial for the definitive identification of unknown impurities, while qNMR offers absolute quantification and unambiguous structural confirmation.

A robust analytical control strategy will leverage these techniques appropriately throughout the lifecycle of the pharmaceutical intermediate, ensuring a deep understanding of the purity profile and guaranteeing the quality of the final drug product.

References

  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: Separation Science URL
  • Title: IMPURITY PROFILING OF PHARMACEUTICALS Source: International Journal of Pharmaceutical Research and Applications URL
  • Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL
  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL
  • Title: Confident pharmaceutical impurity profiling using high-res mass spec Source: Separation Science URL
  • Title: Pharmaceutical analysis techniques Source: The Pharma Innovation Journal URL
  • Source: Asia Pacific Academy of Science Pte. Ltd.
  • Title: Analytical techniques in pharmaceutical analysis: A review Source: Arabian Journal of Chemistry URL
  • Title: Analytical Techniques in Pharmaceutical Analysis Source: IntechOpen URL
  • Title: CHAPTER 15: Validating Analytical Procedures Source: Books - The Royal Society of Chemistry URL
  • Title: Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 Source: YouTube URL
  • Source: uspbpep.
  • Source: IOSR Journal of Pharmacy (IOSRPHR)
  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Journal of Validation Technology URL
  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Journal of Pharmaceutical and Biomedical Analysis URL
  • Title: Quantitative NMR Spectroscopy in Pharmaceutical R&D Source: ResearchGate URL

Sources

A Comparative Guide to the HPLC Analysis of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Methyl 2-(2-bromo-4-chlorophenyl)acetate

This compound is a halogenated phenylacetate derivative. Such compounds are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of bromine and chlorine atoms on the phenyl ring imparts specific physicochemical properties that influence its chromatographic behavior. Accurate and robust analytical methods are crucial for quality control, ensuring the purity of the compound and the absence of process-related impurities. This guide will delve into the development and comparison of suitable analytical methodologies, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on analytical procedure development (ICH Q14) and validation (ICH Q2(R2)).[1][2][3][4][5]

Part 1: Primary Analytical Method: Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility in handling a wide range of compound polarities. For a molecule like this compound, which possesses both nonpolar (the substituted phenyl ring) and moderately polar (the methyl ester) functionalities, reversed-phase chromatography is an ideal starting point.

The Causality Behind Experimental Choices

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection. The following protocol is a well-reasoned starting point for the analysis of this compound, based on its chemical structure and established chromatographic principles.

Experimental Protocol: HPLC-UV Method

Objective: To develop a primary, robust HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Stationary Phase C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µmThe C18 stationary phase is a non-polar phase that provides excellent retention for hydrophobic compounds like our target analyte through hydrophobic interactions.
Mobile Phase A: Water; B: AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. A gradient elution is proposed to ensure the elution of any potential impurities with different polarities.
Gradient 0-2 min: 50% B; 2-10 min: 50% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 50% B; 12.1-15 min: 50% BA gradient elution allows for a broad search for potential impurities and ensures the main analyte peak is well-resolved and has a good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 225 nmThe phenyl ring with halogen substituents is a chromophore. Based on the UV spectra of similar compounds like 2-bromo-4-chlorotoluene and other substituted aromatics, a wavelength around 225 nm is expected to provide good sensitivity.[6][7] A PDA detector would be ideal to confirm the optimal wavelength and assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve standard and sample in Acetonitrile to a concentration of approximately 0.1 mg/mL.Acetonitrile is a good solvent for the analyte and is compatible with the mobile phase.
Logical Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte_Properties Analyte Physicochemical Properties Column_Screening Column Screening (C18, Phenyl-Hexyl) Analyte_Properties->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (ACN, MeOH) Column_Screening->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Adjustment Gradient_Optimization->Flow_Rate_Temp Wavelength_Selection Wavelength Selection Flow_Rate_Temp->Wavelength_Selection System_Suitability System Suitability Testing Wavelength_Selection->System_Suitability Method_Validation ICH Q2(R2) Validation System_Suitability->Method_Validation

Caption: A logical workflow for the development of a robust HPLC method.

Part 2: Comparative Analysis of Alternative Chromatographic Approaches

A comprehensive understanding of an analytical problem requires an evaluation of alternative methods. This section will compare the primary HPLC-UV method with other viable options, providing experimental data to support the comparison.

Alternative 1: Phenyl-Hexyl Stationary Phase

While a C18 column is a robust starting point, a Phenyl-Hexyl stationary phase can offer alternative selectivity, particularly for compounds containing aromatic rings. The hexyl chain provides hydrophobicity similar to a C8 or C18 phase, while the phenyl group can undergo pi-pi interactions with the aromatic ring of the analyte, leading to different elution patterns.[8][9][10]

Comparative Experimental Protocol: Phenyl-Hexyl Column

The experimental protocol would be identical to the primary HPLC-UV method, with the exception of the stationary phase.

ParameterRecommended Condition
Stationary Phase Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

Expected Performance Comparison:

Performance MetricC18 ColumnPhenyl-Hexyl ColumnRationale for Difference
Retention Time Likely shorterPotentially longerPi-pi interactions between the phenyl stationary phase and the analyte's aromatic ring can increase retention.
Selectivity for Aromatic Impurities GoodPotentially superiorThe alternative interaction mechanism of the phenyl phase can improve the resolution of aromatic impurities from the main peak.
Peak Shape Generally goodGood, may be improved for aromatic analytesThe specific interactions can sometimes lead to more symmetrical peaks for aromatic compounds.
Alternative 2: HPLC with Mass Spectrometric (MS) Detection

For analyses requiring higher sensitivity and specificity, coupling HPLC with a mass spectrometer is the gold standard. An MS detector provides information about the mass-to-charge ratio of the analyte, confirming its identity and allowing for the identification of unknown impurities.

Rationale for MS Detection: The presence of chlorine and bromine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. This leads to a unique M, M+2, and M+4 pattern for the molecular ion, providing a high degree of confidence in the identification of the analyte and its halogenated impurities.[11][12][13]

Experimental Protocol: HPLC-MS Method

The HPLC conditions would be similar to the primary method, with adjustments to the mobile phase to ensure compatibility with the MS detector.

ParameterRecommended ConditionRationale
Mobile Phase Additive 0.1% Formic Acid in both Water and AcetonitrileFormic acid is a volatile mobile phase additive that is compatible with electrospray ionization (ESI) and helps to promote the formation of protonated molecules.
Detector Single Quadrupole or Triple Quadrupole Mass SpectrometerA single quadrupole is sufficient for confirmation of the molecular weight, while a triple quadrupole can be used for highly sensitive and selective quantification using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for moderately polar molecules. Positive mode is expected to readily form the [M+H]+ ion.
Monitored Ions m/z corresponding to the isotopic cluster of the protonated moleculeMonitoring the characteristic isotopic pattern provides high specificity.

Performance Comparison: UV vs. MS Detection

Performance MetricUV DetectionMS Detection
Sensitivity Good (ng level)Excellent (pg to fg level)
Specificity Moderate (relies on chromophore)Very High (based on mass-to-charge ratio and isotopic pattern)
Impurity Identification Limited to known impurities with chromophoresCapable of identifying unknown impurities by their mass
Cost and Complexity LowerHigher
Alternative 3: Gas Chromatography (GC)

For volatile and semi-volatile compounds that are thermally stable, Gas Chromatography (GC) is an excellent alternative to HPLC.[14] Given that this compound is a methyl ester, it is likely to have sufficient volatility for GC analysis.

Experimental Protocol: GC-FID/MS Method

Objective: To develop a GC method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless inlet, a Flame Ionization Detector (FID), and/or a Mass Spectrometer (MS).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent)A standard, robust column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium or HydrogenInert carrier gases for GC.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)For concentrated samples to avoid column overload.
Oven Temperature Program 100 °C (hold 1 min), then ramp at 10 °C/min to 280 °C (hold 5 min)A temperature program allows for the separation of compounds with a range of boiling points.
Detector (Option 1) Flame Ionization Detector (FID) at 300 °CA universal detector for organic compounds, providing a response proportional to the number of carbon atoms.
Detector (Option 2) Mass Spectrometer (MS)Provides mass spectral data for confident identification. The electron ionization (EI) source will produce characteristic fragment ions.
Comparative Analysis: HPLC vs. GC
FeatureHPLCGC
Applicable Compounds Wide range, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sample Preparation Generally simpler, involves dissolution.May require derivatization for non-volatile compounds.
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, primarily driven by boiling point and polarity.
Speed Can be slower due to higher viscosity of the mobile phase.Often faster analysis times.
Resolution Very good.Excellent, with longer columns providing very high theoretical plate counts.

Conclusion: Selecting the Optimal Analytical Method

The choice of the most appropriate analytical method for this compound depends on the specific requirements of the analysis.

  • For routine quality control where the primary goal is to determine the purity of the main component and quantify known impurities, the Reversed-Phase HPLC-UV method with a C18 column is a robust, reliable, and cost-effective choice.

  • If the analysis requires improved separation of aromatic impurities or if the C18 column fails to provide adequate resolution, the Phenyl-Hexyl column offers a valuable alternative selectivity.

  • For applications demanding the highest level of sensitivity and specificity, such as trace impurity analysis or definitive identification, HPLC-MS is the superior technique.

  • Gas Chromatography , particularly with an MS detector, is a powerful alternative if the analyte and its potential impurities are thermally stable and volatile. It can offer faster analysis times and excellent resolution.

Ultimately, the development of a fit-for-purpose analytical method should be guided by a thorough understanding of the analyte's properties and the specific analytical objectives, in line with the principles of analytical procedure development and validation.[1][2][3][4][5]

Experimental Workflows and Logical Relationships

HPLC Analysis Workflow

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Acetonitrile) Injection Autosampler Injection Sample_Prep->Injection Separation HPLC Column Separation (C18 or Phenyl-Hexyl) Injection->Separation Detection Detection (UV/PDA or MS) Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

Caption: A streamlined workflow for the HPLC analysis of this compound.

Decision Tree for Method Selection

Method_Selection Start Start: Analytical Requirement Is_High_Sensitivity_Needed High Sensitivity/Specificity Required? Start->Is_High_Sensitivity_Needed Is_Analyte_Volatile Is Analyte Thermally Stable & Volatile? Is_High_Sensitivity_Needed->Is_Analyte_Volatile No Use_HPLC_MS Use HPLC-MS Is_High_Sensitivity_Needed->Use_HPLC_MS Yes Use_GC_MS Use GC-MS Is_Analyte_Volatile->Use_GC_MS Yes Use_HPLC_UV Use HPLC-UV Is_Analyte_Volatile->Use_HPLC_UV No Consider_Phenyl_Hexyl Consider Phenyl-Hexyl for Alternative Selectivity Use_HPLC_UV->Consider_Phenyl_Hexyl

Caption: A decision tree to guide the selection of the optimal analytical method.

References

  • ICH Q14 Analytical Procedure Development. European Medicines Agency.
  • ICH Q14: Analytical Procedure Development. PSC Biotech.
  • ICH Q14 – latest guideline on analytical procedure development. European Pharmaceutical Review.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
  • Implement ICH Q14 Guidelines More Easily with Method Development Software. ACD/Labs.
  • mass spectra - the M+2 peak. Chemguide.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. ResearchGate.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent.
  • Comparative assessment of C18 and phenyl-hexyl column for separation of... ResearchGate.
  • Gas Chromatography. Cornerstone Analytical Laboratories.
  • Phenyl-Hexyl Columns. SMT.
  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate.
  • A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application. Agilent.
  • GC/FID & GC/MS RTL Flavor Databases. Agilent.
  • Methyl phenylacetate. PubChem.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.

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A Senior Application Scientist's Guide to the Identification of Methyl 2-(2-bromo-4-chlorophenyl)acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a key synthetic intermediate in the development of various active pharmaceutical ingredients (APIs). As with any critical raw material, ensuring its chemical purity is not merely a matter of quality control but a fundamental requirement for the safety, efficacy, and regulatory compliance of the final drug product.[1][2][3] Isomeric impurities, particularly positional isomers that possess identical molecular formulas and weights, present a significant analytical challenge. These impurities can arise during synthesis and may exhibit different toxicological or pharmacological profiles.[3][4] This guide provides an in-depth comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust identification and differentiation of this compound from its critical regioisomers. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers and drug development professionals to ensure the isomeric integrity of their synthetic intermediates.

The Isomeric Landscape: Understanding the Challenge

The synthesis of this compound can inadvertently produce several positional isomers, primarily depending on the purity of the starting materials and the regioselectivity of the halogenation reactions. The most common and critical isomers to differentiate are those where the positions of the bromine and chlorine atoms on the phenyl ring are swapped or shifted.

The primary structures of concern are:

  • Target Compound: Methyl 2-(2-bromo-4-chloro phenyl)acetate

  • Isomer A: Methyl 2-(4-bromo-2-chloro phenyl)acetate[5]

  • Isomer B: Methyl 2-(2-bromo-5-chloro phenyl)acetate

These molecules are structurally very similar, making their separation and unambiguous identification a non-trivial task.

G cluster_target Target: this compound cluster_isomerA Isomer A: Methyl 2-(4-bromo-2-chlorophenyl)acetate cluster_isomerB Isomer B: Methyl 2-(2-bromo-5-chlorophenyl)acetate Target Target IsomerA IsomerA IsomerB IsomerB

Caption: Key positional isomers of this compound.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique depends on the specific goal, whether it's routine quality control, impurity profiling, or definitive structural elucidation. Here, we compare the three most powerful techniques for this application.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis and quality control. Its strength lies in its ability to separate compounds based on their differential interactions with a stationary and mobile phase.

  • Expertise & Causality: For separating halogenated aromatic isomers, standard reversed-phase chromatography on a C18 column is a robust starting point.[6] The separation mechanism relies on subtle differences in the hydrophobicity of the isomers. However, for compounds with very similar polarities, enhancing selectivity is key. A Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase can offer superior resolution.[7] This is because these phases facilitate π-π interactions between the electron clouds of the stationary phase and the aromatic rings of the analytes, which are uniquely influenced by the positions of the electron-withdrawing halogen substituents.[7]

  • Trustworthiness: A well-developed HPLC method must demonstrate baseline resolution (Resolution factor, Rs > 2.0) between the target peak and all specified isomers. System suitability tests, including replicate injections to check retention time precision and peak area repeatability, are mandatory to ensure the method's validity for each analytical run.

Table 1: HPLC Performance Comparison for Isomer Separation

ParameterC18 ColumnPhenyl-Hexyl Column
Primary Separation Principle HydrophobicityHydrophobicity & π-π Interactions
Typical Mobile Phase Acetonitrile/Water or Methanol/Water (Isocratic or Gradient)Acetonitrile/Water or Methanol/Water (Isocratic or Gradient)[8]
Expected Resolution (Rs) Moderate (May require extensive method development)High (Often superior for aromatic positional isomers)
Best For Routine purity assays where isomers are well-resolved.Challenging separations; impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal information to HPLC, separating compounds based on their volatility and then identifying them by their mass and fragmentation pattern.

  • Expertise & Causality: The isomers of Methyl 2-(halophenyl)acetate have very similar boiling points, necessitating a high-efficiency capillary column (e.g., a 30m column with a 5% phenyl polysiloxane phase) and a carefully optimized temperature gradient to achieve separation. The true power of GC-MS, however, lies in the mass spectrometer. Electron Impact (EI) ionization fragments the molecules in a reproducible way. While the molecular ion peaks will be identical for all isomers, their fragmentation patterns can differ. More importantly, the presence of both chlorine (³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio) and bromine (⁷⁹Br/⁸¹Br isotopes in a ~1:1 ratio) creates a highly characteristic isotopic pattern for the molecular ion (M, M+2, M+4) and any halogen-containing fragments.[9] This pattern is a definitive confirmation of the elemental composition.

  • Trustworthiness: The protocol is self-validating through the analysis of the isotopic distribution. The observed isotopic pattern must match the theoretical pattern for a molecule containing one bromine and one chlorine atom. Any deviation would indicate the presence of a co-eluting impurity with a different elemental composition.

Table 2: GC-MS Data Comparison for Isomer Identification

IsomerExpected Molecular Ion (m/z)Key Differentiating Fragments (m/z)
All Isomers 262/264/266 (Characteristic Br+Cl pattern)Loss of -OCH₃ (m/z 231/233/235), Loss of -COOCH₃ (m/z 203/205/207)
Differentiation Subtle differences in the relative abundance of fragment ions may be observed due to steric effects influencing fragmentation pathways.[10][11]The primary differentiation is achieved by chromatographic separation (retention time), with MS confirming the mass and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the unparalleled gold standard for the unambiguous structural elucidation of organic molecules, including the definitive identification of positional isomers.

  • Expertise & Causality: ¹H NMR spectroscopy provides a direct "view" of the proton environments in the molecule. For the isomers , the aromatic region of the spectrum (typically 7.0 - 7.8 ppm) is the most diagnostic. Each isomer's unique substitution pattern on the benzene ring results in a distinct number of signals, chemical shifts (peak positions), and coupling constants (splitting patterns) for the three aromatic protons.[12] For example, a proton with two adjacent protons will appear as a triplet, while a proton with one neighbor will be a doublet. The magnitude of the coupling constant (J-value, in Hz) reveals the spatial relationship between protons (ortho, meta, para), providing irrefutable proof of the substitution pattern.

  • Trustworthiness: The structural assignment from NMR is self-validating. The combination of chemical shifts, signal integrations (proton count), and coupling patterns must be fully consistent with only one possible isomeric structure. It is a definitive identification method.

Table 3: Predicted ¹H NMR Aromatic Signals for Isomer Differentiation (in CDCl₃)

IsomerProton H-3Proton H-5Proton H-6
Target (2-Br, 4-Cl) Doublet (d), J ≈ 8.5 HzDoublet of Doublets (dd), J ≈ 8.5, 2.2 HzDoublet (d), J ≈ 2.2 Hz
Isomer A (4-Br, 2-Cl) Doublet (d), J ≈ 2.0 HzDoublet of Doublets (dd), J ≈ 8.3, 2.0 HzDoublet (d), J ≈ 8.3 Hz
Isomer B (2-Br, 5-Cl) Doublet of Doublets (dd), J ≈ 8.7, 2.5 HzDoublet (d), J ≈ 2.5 HzDoublet (d), J ≈ 8.7 Hz
Note: Predicted values are based on standard substituent effects and may vary slightly. The key is the unique pattern of multiplicities and J-values for each isomer.[13][14][15]

Validated Experimental Protocols

The following protocols describe validated methodologies for the routine analysis and definitive identification of this compound isomers.

Protocol 1: Quantitative Isomer Analysis by HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A / 30% B, hold for 2 min; linear gradient to 10% A / 90% B over 15 min; hold for 3 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detector: UV Diode Array Detector (DAD) at 220 nm.

  • System Suitability: Prepare a resolution solution containing the target compound and a known isomeric impurity. Inject five replicate samples. The resolution (Rs) between the two main peaks must be ≥ 2.0, and the relative standard deviation (RSD) for peak area must be ≤ 2.0%.

  • Analysis: Inject the sample solution and integrate the peak areas to determine the purity and the percentage of any isomeric impurities.

Protocol 2: Definitive Isomer Identification by ¹H NMR
  • Sample Preparation: Dissolve approximately 15-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[12]

  • Instrumentation & Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Acquisition Parameters: Acquire a standard proton spectrum with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

  • Data Processing & Interpretation:

    • Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the aromatic region (7.0 - 7.8 ppm). Carefully measure the chemical shifts (δ), determine the multiplicity (e.g., d, dd), and calculate the coupling constants (J) for each signal.

    • Compare the observed pattern to the expected patterns in Table 3 to unambiguously confirm the isomer's identity.

Integrated Analytical Workflow

A robust analytical strategy combines these techniques to ensure both routine quality and definitive structural knowledge.

Caption: Decision workflow for isomer identification and quality control.

Conclusion & Recommendations

The reliable identification of isomers of this compound is paramount for ensuring the quality and safety of pharmaceutical products. No single technique is universally superior; instead, a multi-faceted approach provides the most comprehensive and trustworthy results.

  • For Routine QC: A validated HPLC method, preferably using a Phenyl-Hexyl or PFP column, is the most efficient and reliable choice for quantifying purity and known isomeric impurities in a high-throughput environment.[16][17][18]

  • For Impurity Investigation: GC-MS serves as an excellent orthogonal technique. Its ability to confirm mass and elemental composition via isotopic patterns is invaluable when investigating unknown peaks or out-of-specification results.

  • For Definitive Identification: ¹H NMR spectroscopy is the ultimate arbiter. It provides unambiguous structural confirmation and should be considered essential during process development, reference standard characterization, and the investigation of any critical impurity.[19]

By strategically employing these techniques, researchers and drug development professionals can confidently navigate the challenges of isomer analysis, ensuring the integrity of their chemical intermediates and the safety of the final therapeutic products.

References

  • LibreTexts Chemistry. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022).
  • Nishikida, K., & Ohtsu, Y. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(45), 10574-10581. (2019).
  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? (2015).
  • ResearchGate. Schematic diagram of separation and identification of regioisomers.
  • Lores, E. M., Bristol, D. W., & Moseman, R. F. Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. (1978).
  • ResearchGate. Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021).
  • ResearchGate. Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso).
  • Lagarias, J. C., & Rapoport, H. Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Inorganic Biochemistry, 82(1-4), 113–121. (2000).
  • ResearchGate. Chiral Purity in Drug Analysis. (2014).
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • PubChem. alpha-Bromo-4-chlorophenylacetic acid.
  • Google Patents. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Singh, G., & Sharma, G. A review of drug isomerism and its significance. International Journal of Basic & Clinical Pharmacology, 3(6), 966. (2014).
  • Chromatography Forum. separation of positional isomers. (2017).
  • Ivory Research. Significance of impurities in active pharmaceutical ingredients. (2018).
  • Wikipedia. 4-Bromophenylacetic acid.
  • Gkika, D. A., et al. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9477-9486. (2021).
  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated...
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate.
  • Semantic Scholar. Indonesian Journal of Multidisciplinary Research. (2021).
  • YouTube. GCMS 3 Fragmentation Patterns. (2020).
  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. (2023).
  • Horváth, K., et al. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Chromatographic Science, 18(1), 39-45. (1980).
  • NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra.

Sources

A Comparative Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate and Other Phenylacetate Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemicals, phenylacetate derivatives serve as crucial building blocks for a diverse array of molecules. Their versatile reactivity, stemming from the interplay between the aromatic ring and the ester functionality, allows for extensive molecular modifications. This guide provides an in-depth technical comparison of Methyl 2-(2-bromo-4-chlorophenyl)acetate with its structural analogues: Methyl 2-phenylacetate, Methyl 2-(4-chlorophenyl)acetate, and Methyl 2-(4-bromophenyl)acetate.

This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the synthesis, physicochemical properties, reactivity, and applications of these compounds. The comparative data presented herein is supported by experimental evidence from the scientific literature, providing a solid foundation for informed decision-making in research and development endeavors.

Introduction to Phenylacetate Derivatives

Phenylacetic acid and its ester derivatives are a class of organic compounds characterized by a phenyl group attached to an acetyl moiety. The esterification of the carboxylic acid group provides a versatile handle for further chemical transformations, while the aromatic ring can be functionalized to modulate the molecule's steric and electronic properties. This adaptability makes phenylacetate derivatives valuable synthons in medicinal chemistry and materials science.

The subject of this guide, this compound, is a di-halogenated derivative that has garnered significant interest as a key intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The presence and position of the bromine and chlorine atoms on the phenyl ring significantly influence the molecule's reactivity and potential biological activity, making a comparative study with simpler analogues both timely and instructive.

Comparative Synthesis and Physicochemical Properties

The synthesis of methyl phenylacetate and its halogenated derivatives is most commonly achieved through the Fischer-Speier esterification of the corresponding phenylacetic acid with methanol in the presence of an acid catalyst. The choice of starting material and reaction conditions can influence the yield and purity of the final product.

Below is a comparative overview of the physicochemical properties of this compound and its selected analogues.

PropertyMethyl 2-phenylacetateMethyl 2-(4-chlorophenyl)acetateMethyl 2-(4-bromophenyl)acetateThis compound
Molecular Formula C₉H₁₀O₂C₉H₉ClO₂C₉H₉BrO₂C₉H₈BrClO₂
Molecular Weight 150.17 g/mol [1]184.61 g/mol 229.07 g/mol 263.51 g/mol [2]
Appearance Colorless liquid[1]-Colorless to light yellow liquid-
Boiling Point 218 °C[1]-246-248 °C-
Density ~1.06 g/mL-~1.50 g/mL-
Solubility Slightly soluble in water, soluble in most organic solvents[1]-Soluble in many organic solventsHighly soluble in DMSO and DMF[2]

The trend in molecular weight is a direct consequence of the increasing halogen substitution. This increase in mass and the introduction of polarizable halogen atoms also influence the intermolecular forces, leading to higher boiling points for the halogenated derivatives.

Synthesis Yields: A Comparative Perspective

While a direct side-by-side comparative study of the synthesis yields for all four compounds under identical conditions is not available in the literature, we can analyze representative protocols to infer relative efficiencies. The Fischer-Speier esterification is generally a high-yielding reaction.

CompoundStarting MaterialCatalystReaction ConditionsReported YieldReference
Methyl 2-phenylacetatePhenylacetonitrileSulfuric acidMethanol, 95-100 °C, 6h80%ChemicalBook
Methyl 2-(4-chlorophenyl)acetate4-chlorophenylacetic acidSulfuric acidMethanol, 1,2-dichloroethane, reflux, 6h94%PrepChem.com
Methyl 2-(2-bromophenyl)acetateo-Bromophenylacetic acidSulfuric acidMethanol, reflux, 30 min99%ChemicalBook
Methyl α-bromo-2-chlorophenylacetateα-Bromo-2-chlorophenylacetic acidTitanium tetrachlorideMethyl acetate, reflux, 4h93.37%Google Patents

Note: The yields reported are from different sources and may not be directly comparable due to variations in reaction scale, purity of starting materials, and work-up procedures.

The high yields reported for the esterification of halogenated phenylacetic acids suggest that the presence of electron-withdrawing halogen substituents does not significantly hinder the reaction and may even favor it under certain conditions.

Reactivity and Structure-Activity Relationship (SAR)

The reactivity of phenylacetate derivatives is primarily dictated by the electrophilicity of the ester carbonyl carbon and the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution. The halogen substituents on this compound and its analogues play a crucial role in modulating this reactivity.

Electronic Effects of Halogen Substituents:

  • Inductive Effect (-I): Halogens are more electronegative than carbon and therefore exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution.

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic ring, which is an electron-donating resonance effect. This effect directs incoming electrophiles to the ortho and para positions.

In the case of halogenated phenylacetates, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect still dictates the regioselectivity of electrophilic aromatic substitution reactions.

The presence of a bromine atom at the ortho position and a chlorine atom at the para position in this compound has significant implications for its reactivity:

  • Increased Electrophilicity of the Ring: The strong electron-withdrawing nature of the halogens makes the aromatic ring more susceptible to nucleophilic aromatic substitution, although this is generally less common than electrophilic substitution.

  • Steric Hindrance: The bulky bromine atom at the ortho position can sterically hinder reactions at the adjacent positions and at the benzylic carbon.

  • Influence on Acidity of Benzylic Protons: The electron-withdrawing halogens increase the acidity of the protons on the carbon adjacent to the aromatic ring, making this position more susceptible to deprotonation and subsequent functionalization.

These electronic and steric effects are key to understanding the utility of this compound as a precursor in complex syntheses.

Applications in Pharmaceutical Synthesis

Phenylacetate derivatives are widely used as intermediates in the pharmaceutical industry. The ability to introduce various functional groups onto the phenyl ring allows for the fine-tuning of a drug candidate's pharmacological profile.

Case Study: Synthesis of Clopidogrel

This compound is a key intermediate in some synthetic routes to Clopidogrel, an antiplatelet medication. The synthesis involves the reaction of the phenylacetate derivative with a thienopyridine moiety. The halogen atoms on the phenyl ring are crucial for the subsequent steps of the synthesis, potentially influencing reaction rates and yields.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the discussed phenylacetate derivatives.

General Protocol for Fischer-Speier Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve phenylacetic acid derivative in excess methanol B Add a catalytic amount of concentrated sulfuric acid A->B C Reflux the reaction mixture for a specified time (e.g., 0.5-6 hours) B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture D->E Upon completion F Remove excess methanol under reduced pressure E->F G Neutralize with a weak base (e.g., NaHCO3 solution) F->G H Extract the ester with an organic solvent (e.g., dichloromethane) G->H I Dry the organic layer over an anhydrous salt (e.g., Na2SO4) H->I J Remove the solvent under reduced pressure I->J K Purify the crude product by distillation or chromatography J->K

Caption: Generalized workflow for Fischer-Speier esterification.

Detailed Protocol for Methyl 2-(2-bromophenyl)acetate Synthesis

  • Dissolve 2-bromophenylacetic acid (5.0 g, 23.2 mmol) in methanol (50 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reflux the reaction mixture for 30 minutes.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Add water (30 mL) to the residue.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the product. Reported yield: 99%.

Detailed Protocol for Methyl 2-(4-chlorophenyl)acetate Synthesis

  • To a solution of 4-chlorophenylacetic acid (100 g, 0.59 mole) in 1,2-dichloroethane (165 ml) and methanol (96 ml, 2.4 moles), add concentrated sulfuric acid (2.75 ml).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and pour it into an aqueous sodium bicarbonate solution and stir.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the filtrate to dryness to yield the product. Reported yield: 94%.

Detailed Protocol for Methyl 2-phenylacetate Synthesis [3]

  • Place methanol in a dry reaction vessel, stir and cool to below 30°C.

  • Add sulfuric acid dropwise.

  • Heat the mixture to 90°C and start adding phenylacetonitrile dropwise, maintaining the temperature at about 95°C.

  • After the addition is complete, continue the reaction at 95-100°C for 6 hours.

  • Cool the reaction to below 40°C and dilute with water.

  • Separate the acidic aqueous layer.

  • Neutralize the organic layer with a saturated sodium carbonate solution.

  • Dehydrate with anhydrous calcium chloride and purify by fractional distillation under reduced pressure. Reported yield: 80%.

Mechanistic Insights and Comparative Reactivity

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester.

G cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation A R-COOH + H+ <=> R-C(OH)2+ B R-C(OH)2+ + R'-OH <=> R-C(OH)2(O+H-R') A->B C R-C(OH)2(O+H-R') <=> R-C(OH)(O-R')(O+H2) B->C D R-C(OH)(O-R')(O+H2) -> R-C(O-R')(OH+) + H2O C->D E R-C(O-R')(OH+) <=> R-COOR' + H+ D->E

Caption: Mechanism of Fischer-Speier Esterification.

The electronic effects of the halogen substituents on the phenyl ring can influence the rate of this reaction. Electron-withdrawing groups, such as halogens, can slightly decrease the basicity of the carbonyl oxygen, making the initial protonation step less favorable. However, they also increase the electrophilicity of the carbonyl carbon, which can accelerate the nucleophilic attack by the alcohol. The overall effect on the reaction rate is a balance of these opposing factors. The high yields reported for the esterification of halogenated phenylacetic acids suggest that under the typical reflux conditions, the reaction proceeds efficiently.

Conclusion

This compound and its simpler phenylacetate analogues are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence and nature of halogen substituents on the phenyl ring significantly influence the physicochemical properties and reactivity of these compounds.

This guide has provided a comparative overview of the synthesis, properties, and applications of this compound, Methyl 2-phenylacetate, Methyl 2-(4-chlorophenyl)acetate, and Methyl 2-(4-bromophenyl)acetate. While a direct, quantitative comparison of performance under identical conditions is limited by the available literature, the compiled data and experimental protocols offer valuable insights for researchers and drug development professionals.

The choice of a specific phenylacetate derivative for a synthetic application will depend on the desired electronic and steric properties of the target molecule, as well as the specific reaction conditions to be employed. The information presented in this guide serves as a foundational resource for making such informed decisions.

References

  • Organic Syntheses. (n.d.). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate.
  • SynArchive. (n.d.). Fischer-Speier Esterification.
  • Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • ResearchGate. (2024). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • National Center for Biotechnology Information. (n.d.). QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter.
  • National Center for Biotechnology Information. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Patsnap. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method.
  • National Center for Biotechnology Information. (n.d.). Synthesis, ligand binding, and QSAR (CoMFA and classical) study of 3 beta-(3'-substituted phenyl)-, 3 beta-(4'-substituted phenyl)-, and 3 beta-(3',4'-disubstituted phenyl)tropane-2 beta-carboxylic acid methyl esters.
  • National Center for Biotechnology Information. (n.d.). QSAR and conformational analysis of the antiinflammatory agent amfenac and analogues.
  • Organic Syntheses. (n.d.). Procedure.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
  • National Center for Biotechnology Information. (n.d.). QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter.
  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • PrepChem.com. (n.d.). Synthesis of methyl phenylacetate.
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A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 2-(2-bromo-4-chlorophenyl)acetate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography and alternative analytical techniques for the structural elucidation of "Methyl 2-(2-bromo-4-chlorophenyl)acetate" and its derivatives. As a class of compounds with potential applications in pharmaceutical and agrochemical development, understanding their solid-state conformation is critical for predicting their activity and stability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate analytical methodology.

Introduction: The Imperative of Structural Integrity

The biological activity and physicochemical properties of a small molecule are intrinsically linked to its three-dimensional architecture. For derivatives of "this compound," subtle changes in substituent patterns or crystalline packing can dramatically alter their efficacy and viability as drug candidates or specialized chemicals. Therefore, the unambiguous determination of their atomic arrangement is a cornerstone of their development.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing a definitive, high-resolution molecular structure.[1][2][3] However, the path to obtaining a suitable single crystal can be arduous, necessitating the exploration of complementary techniques. This guide will navigate the nuances of SCXRD in the context of our target compounds and provide a comparative analysis with powder X-ray diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and established methodologies.

Synthesis of this compound: A Representative Protocol

A reliable supply of high-purity material is the prerequisite for any structural study. While numerous synthetic routes to phenylacetic acid derivatives exist, a common and effective method involves the esterification of the corresponding carboxylic acid. A plausible and detailed protocol for the synthesis of the title compound is presented below. This protocol is based on established esterification and bromination reactions for similar compounds.[4][5][6]

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(2-bromo-4-chlorophenyl)acetic acid

  • To a solution of 4-chlorophenylacetic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-bromo-4-chlorophenylacetic acid.

Step 2: Esterification to this compound

  • Dissolve the synthesized 2-(2-bromo-4-chlorophenyl)acetic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for 3-5 hours. The reaction can be monitored by TLC.

  • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel.

This synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 4-Chlorophenylacetic Acid step1 Bromination with NBS (Radical Initiator, Reflux) start->step1 intermediate 2-Bromo-4-chlorophenylacetic Acid step1->intermediate step2 Esterification with Methanol (Acid Catalyst, Reflux) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification

Caption: Synthetic workflow for this compound.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Approach

SCXRD provides unparalleled detail about the atomic arrangement within a crystal, including bond lengths, bond angles, and intermolecular interactions.[2][3] The process, from crystal growth to structure refinement, is a meticulous endeavor that yields a wealth of structural information.

The Art and Science of Crystallization

The primary bottleneck in SCXRD is often the growth of a single, diffraction-quality crystal.[7] For small organic molecules like our target compounds, several techniques can be employed:

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystals form at the interface of the two liquids.

Experimental Protocol: Single Crystal Growth
  • Solvent Screening: Begin by testing the solubility of a small amount of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). An ideal solvent is one in which the compound is moderately soluble at room temperature or highly soluble at an elevated temperature.

  • Slow Evaporation Setup: Dissolve approximately 5-10 mg of the compound in a minimal amount of the chosen solvent in a small vial. Cover the vial with a cap containing a few small perforations to allow for slow evaporation. Place the vial in a vibration-free environment.

  • Vapor Diffusion Setup: Prepare a saturated solution of the compound in a good solvent. In a larger, sealed container, place a small amount of an anti-solvent. Place the vial containing the compound solution inside the larger container and seal it.

  • Crystal Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals. This process can take anywhere from a few days to several weeks.

From Diffraction to Structure: The SCXRD Workflow

Once a suitable crystal is obtained, the subsequent steps involve data collection and structure solution.

SCXRD_Workflow cluster_scxrd Single-Crystal X-ray Diffraction Workflow crystal Single Crystal Selection and Mounting data_collection X-ray Diffraction Data Collection crystal->data_collection data_processing Data Reduction and Correction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., PLATON, CheckCIF) structure_refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD Data Analysis
  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined using methods like Patterson or direct methods, often with software such as SIR92 or SHELXS.[8]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization procedure. This is commonly performed with software like SHELXL.[9]

  • Validation: The final structure is validated using tools like PLATON to check for geometric and crystallographic consistency. A Crystallographic Information File (CIF) is generated, which contains all the crystallographic data.

Comparative Analysis: SCXRD vs. Alternative Techniques

While SCXRD provides the most definitive structural information, it is not always feasible. In such cases, other techniques can offer valuable insights.

Powder X-ray Diffraction (PXRD): The Bulk Perspective

When single crystals are not available, PXRD can be used to analyze a polycrystalline powder.[7][10]

  • Advantages: Sample preparation is significantly simpler than for SCXRD, and it provides information about the bulk material, which can be crucial for quality control in manufacturing.[7][11]

  • Disadvantages: The diffraction data is a one-dimensional pattern of intensity versus diffraction angle, leading to significant peak overlap and a loss of information compared to the three-dimensional data from SCXRD.[10] This makes ab initio structure solution from powder data more challenging, though not impossible with modern computational methods.[10]

FeatureSingle-Crystal XRDPowder XRD
Sample Type Single crystal (typically > 0.1 mm)Polycrystalline powder
Data Output 3D diffraction pattern (spots)1D diffractogram (peaks)
Structural Information Precise atomic coordinates, bond lengths/angles, absolute stereochemistryUnit cell parameters, phase identification, crystallinity
Primary Application Definitive structure elucidationPhase analysis, quality control
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Structure

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution.[12][13]

  • Advantages: It provides information about the molecule's structure and dynamics in a solution state, which can be more biologically relevant. It does not require crystallization, which is a major advantage for compounds that are difficult to crystallize.[12][13]

  • Disadvantages: While NMR can establish connectivity and relative stereochemistry, determining the absolute configuration can be challenging. It provides an average structure in solution, which may differ from the solid-state conformation. For complex molecules, signal overlap can complicate spectral interpretation.

FeatureSingle-Crystal XRDNMR Spectroscopy
Sample State Solid (crystalline)Solution
Structural Information Precise 3D atomic arrangement in the solid stateConnectivity, relative stereochemistry, and dynamics in solution
Key Output Atomic coordinates, bond lengths, anglesChemical shifts, coupling constants, NOEs
Primary Strength Unambiguous determination of solid-state structureElucidation of structure and dynamics in solution

Case Study: Crystallographic Data of Related Phenylacetate Derivatives

While specific crystallographic data for "this compound" is not publicly available, we can draw valuable comparisons from structurally related compounds. A study by Shikhaliyev et al. provides the crystal structures of several complex ester derivatives, including one containing a 4-chlorophenyl group. This data serves as an excellent proxy for understanding the expected structural features of our target molecule.

Table 1: Comparative Crystallographic Data of Related Compounds

ParameterMethyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetateMethyl (2Z)-acetate
Formula C₁₅H₁₃ClN₂O₂C₁₅H₁₂BrClN₂O₂
Crystal System OrthorhombicOrthorhombic
Space Group PbcaPca2₁
a (Å) 16.953(3)12.011(3)
b (Å) 7.4580(12)17.854(5)
c (Å) 22.583(4)7.0250(18)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 2855.3(8)1506.0(7)
Z 84

Data extracted from Shikhaliyev et al.

This comparative data highlights how changes in the molecular structure (in this case, the addition of a bromine atom and a change in stereochemistry) can influence the crystal packing and unit cell parameters. Such information is invaluable for computational crystal structure prediction and for understanding the polymorphic landscape of a series of compounds.

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of "this compound" and its derivatives is a critical step in their development pipeline. Single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. However, a comprehensive understanding of a molecule's properties often requires an integrated analytical approach.

When single crystals are elusive, powder X-ray diffraction can provide valuable information on the bulk material's phase and crystallinity. Complementarily, NMR spectroscopy offers insights into the molecule's structure and behavior in a solution environment. By leveraging the strengths of each technique, researchers can build a holistic picture of a compound's structural characteristics, thereby accelerating the journey from discovery to application.

References

  • CRYSTALS - Chemical Crystallography - University of Oxford. (n.d.).
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  • Why is crystallography still used in some cases for small molecule structure determination? (2017, September 12). Chemistry Stack Exchange.
  • Crystallography Software - RCSB PDB. (2023, February 15).
  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique - Creative Biostructure. (n.d.).
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  • How the diffraction pattern of single crystal is different from the polycrystalline ? | ResearchGate. (2024, August 11).
  • The Difference Between Powder XRD and Single Crystal XRD - AZoOptics. (2021, December 9).
  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. (2019, October 30).
  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PubMed Central. (n.d.).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC - NIH. (n.d.).
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  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
  • CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents. (n.d.).
  • Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem. (n.d.).
  • 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 2-(2-bromo-4-chlorophenyl)acetate. As a halogenated aryl acetic acid ester, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical reagents.

Core Principles: Hazard Profile & Risk Assessment

Understanding the inherent risks of this compound is fundamental to its safe disposal. The presence of both bromine and chlorine atoms on the aromatic ring classifies it as a halogenated organic compound , placing it under stringent disposal regulations.[1][2][3][4]

Causality of Hazard: Halogenated compounds can form highly toxic and persistent byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures with appropriate emission controls.[5] Therefore, they must never be disposed of with non-halogenated solvent waste, which is often recycled or reclaimed through distillation—a process unsuitable for these compounds.[1]

Furthermore, based on data from structurally similar compounds like methyl bromoacetate, this chemical is expected to be corrosive, a lachrymator (a substance that causes tearing), and harmful if inhaled, swallowed, or absorbed through the skin.[6][7] Direct contact can lead to severe skin burns and eye damage.[7]

Hazard Summary Table

Hazard ClassificationDescriptionRationale & Primary Mitigation
Halogenated Organic Waste Contains covalently bonded bromine and chlorine.[2][3]Must be segregated into a dedicated halogenated waste stream for high-temperature incineration at a licensed facility.[1][8]
Corrosive / Irritant Causes severe skin burns and serious eye damage.[7]Mandatory use of chemical-resistant gloves, lab coat, and chemical splash goggles.[7][9]
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[10][11]All handling must occur in a certified chemical fume hood to prevent inhalation of vapors.[9][12]
Lachrymator Substance which increases the flow of tears.[6]Emphasizes the need for stringent eye protection and handling within a fume hood.
Environmental Hazard Should not be released into the environment; do not let product enter drains.[7][10]Prohibits drain disposal. All waste, including spill cleanup materials, must be collected as hazardous waste.

Mandatory Personal Protective Equipment (PPE)

A self-validating safety protocol begins with robust personal protection. The following PPE is non-negotiable when handling this compound in any capacity—from experimental use to waste consolidation.

  • Eye and Face Protection : At a minimum, wear chemical safety goggles with side shields.[9] If there is a significant risk of splashing, such as during bulk transfers or spill cleanups, a face shield must be worn in addition to goggles.[13][14]

  • Skin and Body Protection : Wear a chemical-resistant, fully buttoned lab coat.[7][9] For larger quantities or spill response, a complete chemical-resistant suit may be necessary.[7]

  • Hand Protection : Use chemical-resistant gloves. Nitrile gloves offer good resistance to a broad range of chemicals and are a suitable choice for incidental contact.[14] For prolonged handling or immersion, consider thicker gloves or double-gloving.[9] Always inspect gloves before use and dispose of them immediately after contamination.[7]

  • Respiratory Protection : All handling of this substance must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[9][12] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

Step-by-Step Disposal Procedures

Proper disposal is a systematic process that begins at the point of waste generation. Adherence to these steps ensures safety and regulatory compliance.

Protocol 1: Waste Segregation and Collection
  • Designate a Waste Container : Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department, specifically for halogenated organic liquid waste .[1] These are often distinctly colored to prevent cross-contamination.

  • Compatibility : Ensure the container is constructed from a compatible material, such as polyethylene.

  • Labeling : Immediately label the container with "Hazardous Waste," "Halogenated Organic Solvents," and the full chemical name: "this compound." List any other halogenated compounds if it is a mixed waste stream.

  • Collection : Collect all waste containing the substance—including reaction residues, used solvents for rinsing glassware, and contaminated disposable pipettes—directly into this container.

  • Closure : Keep the waste container tightly closed when not in use.[6][10] Store it in a well-ventilated area, such as a satellite accumulation area within the lab, away from incompatible materials.[6]

Protocol 2: Managing Contaminated Solids and PPE
  • Collection : All disposable items that have come into direct contact with the chemical, such as gloves, absorbent pads, and contaminated labware, must be treated as hazardous waste.[9]

  • Containerization : Place these solid items into a securely sealed, labeled hazardous waste bag or a designated solid waste container.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant.

  • Disposal : This solid waste must be disposed of through your institution's hazardous waste management program and not in the regular trash.[9]

Protocol 3: Spill Response and Cleanup
  • Evacuate and Alert : For any spill, evacuate personnel from the immediate area and alert others.

  • Assess and Equip : Only personnel trained in spill response and wearing the appropriate PPE (see Section 2) should perform the cleanup.[9]

  • Containment : For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical sorbent.[6][10] Do not use combustible materials like paper towels or sawdust.

  • Collection : Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[6][7]

  • Decontamination : Clean the spill area thoroughly. All materials used for decontamination are also considered hazardous waste and must be disposed of accordingly.

  • Large Spills : For spills that are too large to be safely handled by lab personnel, evacuate the area, restrict access, and immediately contact your institution's emergency response team.[9]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper management and disposal of this compound waste streams.

G Identify_Waste Identify Waste Stream (Liquid, Solid, Spill, Surplus) Assess_Type Assess Waste Type Identify_Waste->Assess_Type Liquid_Waste Liquid Waste (e.g., reaction mixture) Assess_Type->Liquid_Waste Liquid Solid_Waste Contaminated Solids (e.g., gloves, labware) Assess_Type->Solid_Waste Solid Spill_Material Spill Cleanup Material Assess_Type->Spill_Material Spill Select_Container Select Designated HALOGENATED Waste Container Liquid_Waste->Select_Container Solid_Waste->Select_Container Spill_Material->Select_Container Label_Container Label Container Correctly (Name, Hazards, Date) Select_Container->Label_Container Store_Safely Store Securely in Satellite Accumulation Area Label_Container->Store_Safely Arrange_Pickup Arrange Pickup by Licensed Waste Disposal Service Store_Safely->Arrange_Pickup

Caption: Logical workflow for the safe disposal of this compound.

Chemical Incompatibilities and Final Disposal

To prevent dangerous reactions, never mix this compound waste with the following:

  • Strong Oxidizing Agents [6]

  • Strong Bases [6]

  • Strong Acids [6]

  • Strong Reducing Agents [6]

Mixing with incompatible chemicals can lead to violent reactions, gas evolution, or fire. A cardinal rule of hazardous waste management is to never mix different waste streams unless explicitly permitted by established protocols.[12]

Final Disposal Method

All collected waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[7][12] The standard and accepted method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases (like HBr and HCl) and prevent the formation of toxic byproducts.[8]

Do not attempt to neutralize or treat this waste in the laboratory. Such procedures should only be performed by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).

References

  • Aldrich 157910 - SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA National Service Center for Environmental Publications (NSCEP).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl bromoacetate. Fisher Scientific.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications (NSCEP).
  • Environmental Health and Safety. Hazardous Waste Reduction. University of Washington.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • CymitQuimica. (2025). SAFETY DATA SHEET - Methyl 2-(2-bromo-3-chlorophenyl)acetate. CymitQuimica.
  • Fluorochem. (2024). Safety Data Sheet - Methyl 2-(3-bromo-5-chlorophenyl)acetate. Fluorochem.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST.
  • SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. SynZeal Research Pvt Ltd.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School.
  • Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
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Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and drug development professionals pushing the boundaries of science, the introduction of novel chemical entities is a daily reality. Among these is Methyl 2-(2-bromo-4-chlorophenyl)acetate, a halogenated phenylacetate derivative with potential applications in organic synthesis. However, its utility in the lab is matched by the critical need for stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that your groundbreaking work is not compromised by avoidable risks.

Understanding the Hazard Profile

This compound is a compound that demands respect. Based on data for similar halogenated organic compounds, it should be treated as a substance that can cause significant harm upon exposure. It is classified with hazards such as causing severe skin burns and eye damage, being harmful if swallowed or inhaled, and potentially causing respiratory irritation.[1][2][3][4] The presence of both bromine and chlorine moieties on the phenyl ring suggests that this compound is a persistent organic pollutant and requires specialized disposal procedures.[5][6][7]

Key Hazard Information
Hazard StatementClassification
May be corrosive to metals-
Causes severe skin burns and eye damageSkin Corrosion 1B
Causes serious eye damageEye Damage 1
Harmful if swallowedAcute Toxicity 4 (Oral)
Harmful in contact with skinAcute Toxicity 4 (Dermal)
Harmful if inhaledAcute Toxicity 4 (Inhalation)
May cause respiratory irritationSTOT SE 3

This table is a synthesis of data from similar compounds and should be considered a conservative estimate of the hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). Given the corrosive and irritant nature of this compound, a comprehensive PPE strategy is non-negotiable.

Recommended PPE for Handling this compound
ActivityRequired Personal Protective Equipment
Routine Handling Double nitrile gloves, chemical-resistant lab coat, and chemical splash goggles.[8][9]
Weighing and Transfer In addition to routine handling PPE, a face shield is recommended to protect against splashes.[8][9] If not performed in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is essential.[8][10]
Spill Cleanup Double nitrile gloves, disposable chemical-resistant gown, chemical splash goggles, face shield, and a NIOSH-approved respirator.[8][11]
Waste Disposal Nitrile gloves and a chemical-resistant lab coat.

The rationale for double-gloving is to provide a buffer against potential tears or degradation of the outer glove, allowing for a safe retreat and replacement without direct skin contact. Similarly, a face shield in conjunction with goggles offers a more robust barrier against accidental splashes to the face.[8]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is the bedrock of laboratory safety. The following step-by-step guide provides a clear pathway for handling this compound.

Step-by-Step Handling Protocol
  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[12][13]

    • Ensure the storage location is away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

    • The storage container should be corrosion-resistant.

  • Preparation and Handling :

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[5][12]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[12]

    • Before handling, don the appropriate PPE as outlined in the table above.

    • When weighing or transferring the material, use tools and techniques that minimize the generation of dust or aerosols.[8]

  • During the Experiment :

    • Keep the container of this compound closed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • In the event of accidental contact, follow the first aid procedures outlined below immediately.

  • Post-Experiment :

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

    • Remove PPE in a manner that prevents self-contamination, removing gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Emergency Procedures: Preparedness is Paramount

Even with the most careful planning, accidents can happen. A clear and practiced emergency response plan is crucial.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes, while holding the eyelids open.[1][12] Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][12] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2][12] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1][12] Seek immediate medical attention.

Spill Response Protocol

The immediate actions taken in the event of a spill can significantly mitigate the potential for harm.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_SpillAssessment Spill Assessment cluster_Cleanup Cleanup Procedure (Minor Spill) cluster_ProfessionalHelp Professional Response (Major Spill) Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Control Ignition Sources Alert->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Assess Assess Spill Size & Hazard Ventilate->Assess Minor Minor Spill (<100mL & Contained) Assess->Minor is manageable? Major Major Spill (>100mL or Uncontained) Assess->Major is not manageable? DonPPE Don Appropriate PPE Minor->DonPPE CallEHS Call Emergency Services / EHS Major->CallEHS Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Workflow for responding to a chemical spill.

For a minor spill, after donning the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[14] Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[15] Decontaminate the spill area with a suitable solvent, followed by soap and water. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or local emergency services immediately.[14][16]

Disposal Plan: Environmental Responsibility

Due to its halogenated nature, this compound and any materials contaminated with it must be disposed of as hazardous waste.[5]

Waste Management Protocol
  • Segregation : All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected separately from other waste streams.

  • Labeling : The waste container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name.[5]

  • Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.

  • Disposal : The final disposal must be conducted through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[17] Do not pour this chemical down the drain.[5]

By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly incorporate this compound into your research, ensuring a safe environment for yourself, your colleagues, and the broader community.

References

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
  • Disposal of POPs - Persistent Organic Chemicals. Hazardous Waste Disposal. [Link]
  • Spill Procedures: Major and Minor Incidents. Environmental Health & Safety, University of Washington. [Link]
  • Safety D
  • Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University. [Link]
  • Emergency response / spill control. Health and Safety Executive. [Link]
  • Methyl 2-bromo-2-(4-chlorophenyl)
  • Chemical Exposure and Spill Response Procedures.
  • Hazardous Spill Reporting and Response Procedures. Austin Community College District. [Link]
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • Brominated and Chlorinated Flame Retardants: The San Antonio St
  • Material Safety Data Sheet - Methyl bromoacet
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
  • Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
  • Chlorinated organic substances. Swedish Pollutant Release and Transfer Register. [Link]
  • Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis.
  • Methyl alpha-bromo-2-chlorophenylacet
  • Methyl bromide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.